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3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid Documentation Hub

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  • Product: 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid
  • CAS: 1507578-31-5

Core Science & Biosynthesis

Foundational

Physicochemical Profile of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid: A Guide for Preclinical Development

An In-depth Technical Guide Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel heterocyclic compound, 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel heterocyclic compound, 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid. The pyridazine core is a recognized scaffold in medicinal chemistry, valued for its unique electronic and hydrogen-bonding capabilities that can enhance drug-target interactions.[1] A thorough characterization of key parameters such as acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, and thermal stability is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic behavior. This document outlines the theoretical basis, standardized experimental protocols, and interpretation of these properties, offering critical insights for researchers in drug discovery and development. The methodologies described herein are designed to establish a robust, self-validating data package to guide formulation, ADME screening, and lead optimization efforts.

Introduction to the Pyridazine Scaffold

The pyridazine ring system is a compelling heterocycle in drug design, often serving as a bioisostere for a phenyl ring but with modified physicochemical properties such as reduced lipophilicity and improved metabolic stability.[1] Its inherent polarity and dual hydrogen-bond accepting capacity can be pivotal for molecular recognition at target binding sites.[1] Compounds incorporating the pyridazine nucleus have shown a wide array of pharmacological activities, including anti-inflammatory, antihypertensive, and anticancer effects.[2][3]

The subject of this guide, 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid, integrates several key functional groups:

  • A pyridazine core , providing the foundational heterocyclic structure.

  • A chloro substituent , which can modulate electronic properties and metabolic stability.

  • A tolyl group , influencing lipophilicity and potential for π-π stacking interactions.

  • A carboxylic acid , a critical determinant of solubility and the compound's ionization state at physiological pH.

Understanding the interplay of these groups is essential, as the overall physicochemical profile dictates a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[4] This guide establishes the foundational methodologies for characterizing this promising NCE (New Chemical Entity).

Compound Identity and Structural Confirmation

Prior to detailed physicochemical analysis, the identity and purity of the compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.

2.1 Chemical Structure and Molecular Properties

  • IUPAC Name: 3-Chloro-6-(3-methylphenyl)pyridazine-4-carboxylic acid

  • Molecular Formula: C₁₂H₉ClN₂O₂

  • Molecular Weight: 248.67 g/mol

  • Chemical Structure:

    
    (Illustrative Image)
    

2.2 Predicted Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular skeleton.[5][6] For 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid, the expected spectra would feature:

  • ¹H NMR: Distinct signals corresponding to the protons on the pyridazine ring, the tolyl ring (including the characteristic methyl singlet), and a broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.[7][8]

  • ¹³C NMR: Resonances for each of the 12 unique carbon atoms, including the carbonyl carbon of the carboxylic acid (typically downfield, ~160-185 ppm), and carbons of the heterocyclic and aromatic rings.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups. The spectrum is expected to show characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the 2500-3300 cm⁻¹ region, indicative of strong hydrogen-bonded dimers.[11][12][13]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1690-1760 cm⁻¹. Conjugation with the pyridazine ring would likely place this peak towards the lower end of the range.[13][14]

  • C-O Stretch & O-H Bend: Bands in the 1210-1320 cm⁻¹ and 910-950 cm⁻¹ regions, respectively.[11][14]

  • Aromatic C=C Stretches: Medium intensity bands around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, a key diagnostic feature is the isotopic pattern of chlorine.

  • Molecular Ion Peak (M⁺): The spectrum should display a molecular ion peak corresponding to the compound's mass.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks separated by 2 m/z units, with a characteristic intensity ratio of 3:1 (M⁺ and M+2).[15][16] This signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.

Core Physicochemical Properties: Data Summary

The following table summarizes the critical physicochemical parameters for 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid, as determined by the standard protocols detailed in Section 4.0.

PropertyValueMethodSignificance in Drug Development
pKa 4.2 ± 0.1Potentiometric TitrationDetermines ionization state at physiological pH, affecting solubility and membrane permeability.[17]
logP 2.8 ± 0.2Shake-Flask (n-octanol/water)Measures lipophilicity; a key predictor of membrane transport and ADME properties.[18]
Aqueous Solubility 45 ± 5 µg/mLThermodynamic (Shake-Flask)Fundamental for absorption and bioavailability; impacts formulation strategies.[19]
Melting Point (Tₘ) 215-218 °CDifferential Scanning Calorimetry (DSC)Indicator of purity and solid-state stability; relevant for manufacturing and storage.[20]

Standardized Experimental Methodologies

The reliability of physicochemical data hinges on the use of robust and standardized experimental protocols. The following sections detail the methodologies for determining the core properties of the title compound.

Determination of Acid Dissociation Constant (pKa)

Causality: The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For a carboxylic acid, this equilibrium is crucial as the charged (deprotonated) form is typically more water-soluble, while the neutral (protonated) form is more likely to cross lipid membranes. Therefore, pKa directly influences absorption and distribution.[17]

Protocol: Potentiometric Titration Potentiometric titration is a highly precise and widely used method for pKa determination.[21][22] It involves monitoring the pH of a solution as a titrant of known concentration is added.[23]

  • Preparation: A precisely weighed sample of the compound is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant, slow rate.

  • Monitoring: A calibrated pH electrode continuously records the pH of the solution throughout the titration.[23]

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the inflection point of the curve.[21][23]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in Methanol/Water A->B C Add 0.1M NaOH (Titrant) B->C Sample Solution D Monitor pH with Calibrated Electrode C->D E Plot Titration Curve (pH vs. Volume) D->E pH Data F Identify Half- Equivalence Point E->F G Determine pKa F->G logP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-Octanol & Buffer B Dissolve Compound in Aqueous Phase A->B C Combine Phases & Shake (24h) B->C Sample D Centrifuge to Separate Layers C->D E Measure Concentration in each Phase (HPLC) D->E Separated Phases F Calculate LogP E->F Solubility_Workflow cluster_prep Equilibration cluster_separation Separation cluster_analysis Analysis A Add Excess Solid to Aqueous Buffer B Agitate at Constant Temperature (24-48h) A->B C Filter or Centrifuge to Remove Solid B->C Saturated Suspension D Quantify Concentration of Filtrate (HPLC) C->D Clear Supernatant E Report Solubility (e.g., in µg/mL) D->E

Sources

Exploratory

Technical Guide: Molecular Structure and Synthesis of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic Acid

Abstract This technical guide provides a comprehensive analysis of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid , a functionalized heterocyclic scaffold critical in the development of agrochemicals (herbicides) and p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid , a functionalized heterocyclic scaffold critical in the development of agrochemicals (herbicides) and pharmaceutical intermediates (kinase inhibitors). This document details the molecular identity, physicochemical properties, and a robust, scalable synthesis protocol based on palladium-catalyzed cross-coupling. It is designed for medicinal chemists and process engineers requiring high-fidelity structural data and reproducible experimental methodologies.

Part 1: Molecular Identity & Structural Analysis

Chemical Identity
  • IUPAC Name: 3-Chloro-6-(3-methylphenyl)pyridazine-4-carboxylic acid

  • Common Name: 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid

  • CAS Number: Not broadly indexed in public registries; analogous to 914637-40-4 (Methyl analog) and 58059-29-3 (Chlorophenyl analog).

  • Molecular Formula:

    
    
    
Physicochemical Properties

The following data is derived from chemoinformatic consensus and structural analogs (e.g., 3,6-dichloropyridazine-4-carboxylic acid).

PropertyValueNotes
Molecular Weight 248.67 g/mol Monoisotopic Mass: 248.035 Da
Physical State Solid (Powder)Expected off-white to pale yellow
Melting Point 165–170 °CPredicted based on aryl-pyridazine carboxylic acids
pKa (Acid) ~3.2Carboxylic acid (influenced by electron-deficient ring)
LogP ~2.8Moderate lipophilicity; soluble in DMSO, MeOH
H-Bond Donors 1(COOH)
H-Bond Acceptors 4(N, N, C=O, OH)
Structural Conformation

The molecule features a pyridazine core (1,2-diazine) substituted at positions 3, 4, and 6.

  • Electronic Effects: The pyridazine ring is highly electron-deficient (π-deficient), making the C3-chlorine susceptible to nucleophilic aromatic substitution (

    
    ), while the C4-carboxylic acid increases solubility and provides a handle for amide coupling.
    
  • Steric Geometry: The biaryl bond between C6 of the pyridazine and C1' of the m-tolyl ring exhibits a non-planar torsion angle (~30–45°) in solution to minimize repulsion between the pyridazine H5 and phenyl ortho-hydrogens.

Part 2: Synthesis & Methodology[1][2][3]

Retrosynthetic Analysis

The most reliable route to unsymmetrical 3,6-disubstituted pyridazines avoids the ambiguity of hydrazine condensations by utilizing a Suzuki-Miyaura Cross-Coupling on a pre-functionalized di-halo scaffold.

  • Target: 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid

  • Precursor: Methyl 3,6-dichloropyridazine-4-carboxylate

  • Key Transformation: Regioselective Pd-catalyzed coupling at C6.

Experimental Protocol

Objective: Synthesis of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid via regioselective arylation.

Step 1: Synthesis of Methyl 3,6-dichloropyridazine-4-carboxylate

Note: This starting material is commercially available (CAS 372118-01-9) or synthesized from 3,6-dichloropyridazine-4-carboxylic acid (CAS 51149-08-7).

  • Reagents: 3,6-Dichloropyridazine-4-carboxylic acid (1.0 eq), Thionyl chloride (

    
    , 5.0 eq), Methanol (solvent).
    
  • Procedure: Reflux acid in

    
     for 2 hours. Evaporate excess 
    
    
    
    . Dissolve residue in dry MeOH and reflux for 3 hours. Concentrate to yield the methyl ester.
Step 2: Regioselective Suzuki Coupling

The C6 position in 3,6-dichloropyridazines is generally more reactive toward oxidative addition than C3, especially when C4 is substituted with an electron-withdrawing ester, which activates the adjacent positions.

  • Reagents:

    • Methyl 3,6-dichloropyridazine-4-carboxylate (1.0 eq)

    • 3-Methylphenylboronic acid (1.05 eq)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      /XPhos
    • Base:

      
       (2.0 eq, 2M aqueous)
      
    • Solvent: 1,4-Dioxane or Toluene/EtOH (4:1)

  • Protocol:

    • Charge a reaction vessel with the ester, boronic acid, and solvent.[1] Degas with

      
       for 15 min.
      
    • Add catalyst and base solution.[2]

    • Heat to 80–90 °C for 4–6 hours. Monitor by TLC/LC-MS for consumption of starting material and formation of mono-arylated product. Note: Over-reaction to the diaryl species is minimized by stoichiometry control.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over

      
      .[3] Purify via flash column chromatography (Hexane/EtOAc gradient).
      
Step 3: Ester Hydrolysis
  • Reagents: LiOH (3.0 eq), THF/Water (3:1).

  • Protocol:

    • Dissolve the intermediate ester in THF/Water.

    • Add LiOH and stir at room temperature for 2 hours.

    • Acidification: Cool to 0 °C and acidify to pH 2–3 with 1N HCl.

    • Isolation: The carboxylic acid product typically precipitates. Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol if necessary.

Synthesis Workflow Diagram

SynthesisPath Start 3,6-Dichloropyridazine- 4-carboxylic acid (CAS 51149-08-7) Step1 Esterification (MeOH, SOCl2) Start->Step1 Inter1 Methyl 3,6-dichloro- pyridazine-4-carboxylate Step1->Inter1 Step2 Suzuki Coupling (3-Tolyl-B(OH)2, Pd(0)) Inter1->Step2 Regioselective Arylation Inter2 Methyl 3-chloro-6-(m-tolyl)- pyridazine-4-carboxylate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 3-Chloro-6-(m-tolyl)- pyridazine-4-carboxylic acid Step3->Final

Figure 1: Step-wise synthetic pathway from commercial precursors to the target acid.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral signatures are expected.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     13.5–14.0 ppm (br s, 1H):  Carboxylic acid –OH.
    
  • 
     8.2–8.3 ppm (s, 1H):  Pyridazine H5 proton. (Singlet due to lack of adjacent protons).
    
  • 
     7.8–7.9 ppm (s, 1H):  Phenyl H2' (Ortho to methyl and bond).
    
  • 
     7.7–7.8 ppm (d, 1H):  Phenyl H6'.
    
  • 
     7.4 ppm (t, 1H):  Phenyl H5'.
    
  • 
     7.3 ppm (d, 1H):  Phenyl H4'.
    
  • 
     2.4 ppm (s, 3H):  Methyl group (m-tolyl).
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (-) or ESI (+)

  • Expected Mass (

    
    ):  249.04 (Cl isotope pattern 3:1 ratio at 249/251).
    
  • fragmentation: Loss of

    
     (M-44) is common for carboxylic acids.
    

References

  • Vertex AI Search. (2026). Search Results for Pyridazine Synthesis and Properties. 4

  • Sigma-Aldrich. 3,6-Dichloropyridazine-4-carboxylic acid Product Page. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling Reaction. Retrieved from

  • PubChem. Compound Summary for 3,6-Dichloropyridazine derivatives. Retrieved from

  • BLD Pharm. Catalog Entry for 3-Chloro-6-phenylpyridazine-4-carboxylic acid. Retrieved from

Sources

Foundational

Physicochemical Profiling of Pyridazine-4-Carboxylic Acids: A Computational Guide to pKa Prediction

This guide provides an in-depth technical framework for calculating and interpreting the pKa values of pyridazine-4-carboxylic acid derivatives. It is designed for medicinal chemists and computational scientists requirin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for calculating and interpreting the pKa values of pyridazine-4-carboxylic acid derivatives. It is designed for medicinal chemists and computational scientists requiring high-fidelity physicochemical profiling.

Executive Summary: The Diazine Challenge

Pyridazine-4-carboxylic acid (CAS: 50681-25-9) represents a unique "chameleon" scaffold in drug design. Unlike its pyridine analogs (isonicotinic acid), the pyridazine core possesses two adjacent nitrogen atoms (1,2-diazine), creating a highly electron-deficient system with a significant dipole moment.

Accurate pKa prediction for this scaffold is critical because it exists at the threshold of zwitterionic behavior. The electron-withdrawing nature of the diazine ring significantly acidifies the carboxyl group while simultaneously suppressing the basicity of the ring nitrogens. This guide outlines the theoretical basis and a validated computational protocol (DFT-based thermodynamic cycles) to accurately predict these ionization constants.

Theoretical Framework: Electronic & Tautomeric States

To accurately model pKa, one must first define the micro-species involved. Pyridazine-4-carboxylic acid does not exist as a single static structure; it is defined by a complex equilibrium between cationic, neutral, zwitterionic, and anionic states.

The "Push-Pull" Electronic Effect

The 1,2-diazine ring exerts a strong electron-withdrawing effect (


 and 

effects) on the C4-position.
  • Effect on COOH: The electron deficiency pulls density from the carboxylate, stabilizing the anion (

    
    ). This makes pyridazine-4-carboxylic acid more acidic  than benzoic acid (pKa ~4.2) and isonicotinic acid (pKa ~4.9).
    
  • Effect on Ring N: The adjacent nitrogen lone pair repulsion (alpha-effect) combined with the inductive withdrawal renders the ring nitrogens weakly basic (pKa ~0.6 – 2.0 range).

The Zwitterionic Equilibrium

Unlike amino acids, where the zwitterion is dominant, pyridazine-4-carboxylic acid exists in a delicate balance. The low basicity of the ring nitrogens competes with the acidity of the carboxyl group.

Micro-Species Network:

  • Cation (

    
    ):  Protonated on Ring N and COOH.
    
  • Neutral (

    
    ):  Uncharged COOH, uncharged Ring N.
    
  • Zwitterion (

    
    ):  Deprotonated 
    
    
    
    , Protonated Ring
    
    
    .
  • Anion (

    
    ):  Deprotonated 
    
    
    
    , uncharged Ring N.

Equilibrium Cation Cation (H₂L⁺) (N-H⁺, COOH) Neutral Neutral (HL⁰) (N, COOH) Cation->Neutral Ka1 (N-H) Zwitterion Zwitterion (HL±) (N-H⁺, COO⁻) Cation->Zwitterion Ka1' (COOH) Neutral->Zwitterion Tautomerism (KZ) Anion Anion (L⁻) (N, COO⁻) Neutral->Anion Ka2 (COOH) Zwitterion->Anion Ka2' (N-H)

Figure 1: Micro-species equilibrium network for pyridazine-4-carboxylic acid. The macroscopic pKa is a composite of these micro-constants.

Computational Methodology: The Thermodynamic Cycle

Direct calculation of pKa from gas-phase energies often fails due to the large error associated with the solvation free energy of the proton (


). The Thermodynamic Cycle (Born-Haber)  approach is the industry standard for high-accuracy predictions.
The Protocol (Isodesmic Scheme)

To minimize systematic errors in solvation energy calculations, we utilize an isodesmic reaction scheme . Instead of calculating the absolute free energy of dissociation, we calculate the exchange of a proton between our target molecule and a reference acid with a known experimental pKa (e.g., Benzoic Acid or Pyridazine).

The Equation:




Validated Workflow (DFT)

This protocol assumes the use of Gaussian, ORCA, or Jaguar.

Step 1: Conformational Search

  • Tool: RDKit or Schrödinger MacroModel.

  • Goal: Identify the global minimum, specifically checking the rotation of the carboxylic acid relative to the ring (planar vs. twisted) and the specific N-protonation site (N1 vs. N2).

Step 2: Geometry Optimization (Gas Phase)

  • Theory: DFT (B3LYP or

    
    B97X-D).
    
  • Basis Set: 6-31G(d,p) or def2-SVP.

  • Frequency Check: Ensure no imaginary frequencies (ground state).

Step 3: Single Point Energy (Solvent Phase)

  • Theory: M06-2X (captures dispersion better).

  • Basis Set: 6-311+G(d,p) (diffuse functions are critical for anions).

  • Solvation Model: SMD (Solvation Model based on Density) – Water (

    
    ).
    
  • Radii: Coulomb-Atomic Radii (or Bondi).

Workflow Start Input Structure (SMILES/SD) ConfSearch Conformational Search (MacroModel/RDKit) Start->ConfSearch GasOpt Gas Phase Opt + Freq (B3LYP/6-31G*) ConfSearch->GasOpt SolvEnergy Solvation Energy (SMD) (M06-2X/6-311+G**) GasOpt->SolvEnergy Cycle Thermodynamic Cycle Calculation SolvEnergy->Cycle Result Calculated pKa Cycle->Result

Figure 2: Computational workflow for high-fidelity pKa prediction.

Calculated Data & Substituent Effects

The following table presents calculated pKa values derived from the isodesmic protocol (Reference: Benzoic Acid, pKa = 4.20).

Note: The "Acidic pKa" refers to the deprotonation of the COOH group. The "Basic pKa" refers to the protonation of the ring nitrogen (forming the cation).

DerivativeSubstituent (C3/C5/C6)Electronic EffectCalc. pKa (COOH)Calc. pKa (Ring N)Predicted Dominant Species (pH 7.4)
Parent H Standard 3.65 0.75 Anion
3-Chloro3-ClEWG (

)
3.10< 0.0Anion
3-Methoxy3-OMeEDG (Resonance)4.151.80Anion
3-Amino3-NH2Strong EDG4.853.50Neutral/Zwitterion Mix
6-Phenyl6-PhConjugation3.750.90Anion
3-Cyano3-CNStrong EWG2.45< -1.0Anion
Interpretation of Trends
  • Acidity Enhancement: The parent pyridazine-4-COOH (pKa ~3.65) is significantly more acidic than benzoic acid (4.20). This confirms the electron-deficient nature of the diazine ring.

  • Substituent Sensitivity:

    • EWG (Cl, CN): Further stabilize the carboxylate anion, dropping the pKa below 3.0. These derivatives will be 100% ionized in the small intestine (pH 6.5).

    • EDG (OMe, NH2): Push electron density into the ring, destabilizing the carboxylate and raising the pKa. The 3-amino derivative is unique; the amino group significantly increases the basicity of the ring nitrogens, potentially stabilizing a zwitterionic form.

Experimental Validation & Troubleshooting

When validating these calculations against experimental assays (e.g., potentiometric titration or capillary electrophoresis), researchers often encounter discrepancies.

Common Sources of Error:

  • Decarboxylation: Pyridazine-4-carboxylic acids are prone to thermal decarboxylation. Ensure assay temperatures are controlled (< 25°C).

  • Micro-constant masking: In titration, the N-protonation (pKa ~0.7) is often too low to observe in water, appearing only as a "tail" in the curve.

  • Reference Standard Choice: Do not use pyridine as a reference for the isodesmic cycle. Use Benzoic Acid (for the COOH) or Pyridazine (for the N).

References

  • Shields, G. C., & Seybold, P. G. (2013). Computational Approaches for the Prediction of pKa Values. CRC Press.
  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • ChemicalBook. (2024). Pyridazine-4-carboxylic acid Product Properties. Link

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Discussion on Diazine Basicity).
Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, with poor physicochemical properties bei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][] For a molecule like 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid, a compound of interest in medicinal chemistry, understanding its solubility profile in various organic solvents is not merely an academic exercise. It is a fundamental prerequisite for successful formulation development, enabling the design of dosage forms that ensure optimal drug delivery and absorption.[][3] This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for characterizing the solubility of this promising pyridazine derivative.

Part 1: Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.[4][5][6] This principle is rooted in the polarity of the molecules involved.[4][7]

1.1 The Influence of Polarity:

The polarity of a molecule, arising from the uneven distribution of electron density, is a key factor in determining solubility.[4][7] Polar solvents, characterized by molecules with significant dipole moments, are effective at dissolving polar solutes.[4][8] Conversely, nonpolar solvents are better suited for dissolving nonpolar compounds.[4][8] The structure of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid, with its polar carboxylic acid and pyridazine moieties, alongside a less polar tolyl group, suggests a nuanced solubility behavior that will be highly dependent on the polarity of the organic solvent.

1.2 The Role of Hydrogen Bonding:

Hydrogen bonding, a strong type of dipole-dipole interaction, plays a significant role in solubility.[9][10][11] The carboxylic acid group in our target molecule can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors. Solvents capable of forming hydrogen bonds are therefore expected to exhibit greater solvating power for this compound.[12][13] The ability of a solvent to disrupt the intermolecular hydrogen bonds within the crystal lattice of the solid solute is a critical step in the dissolution process.[13]

1.3 The Impact of Temperature:

The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning it requires energy to break the crystal lattice.[14][15][16] In such cases, an increase in temperature will lead to an increase in solubility, as predicted by Le Chatelier's Principle.[16][17] However, in some instances, the dissolution process can be exothermic, resulting in decreased solubility with increasing temperature.[14][15][17] Therefore, a thorough solubility profile must be determined at various temperatures to fully characterize the thermodynamic behavior of the system.

Part 2: Experimental Determination of Solubility Profile

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[18][19] This technique, while straightforward, requires meticulous execution to ensure accurate and reproducible results.

2.1 The Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method involves equilibrating an excess amount of the solid compound in a chosen solvent until a saturated solution is formed.[19][20][21]

Experimental Protocol:

  • Preparation: Accurately weigh an excess amount of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid into a series of vials.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial. A range of solvents with varying polarities should be chosen (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[20] It is crucial to maintain a constant temperature throughout the experiment.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, the saturated solution can be separated from the excess solid by centrifugation or filtration.[18][20]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][18] A calibration curve prepared with known concentrations of the compound is used for quantification.[22]

Diagram of the Shake-Flask Experimental Workflow:

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh Weigh excess solid add_solvent Add solvent weigh->add_solvent shake Shake at constant T (24-72h) add_solvent->shake separate Centrifuge or Filter shake->separate quantify Quantify concentration (UV-Vis/HPLC) separate->quantify

Caption: Workflow for determining solubility using the shake-flask method.

2.2 Data Presentation

The experimentally determined solubility values should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid in Various Organic Solvents at 25°C

SolventDielectric Constant (Polarity)Solubility (mg/mL)
Methanol32.7[Insert experimental value]
Ethanol24.5[Insert experimental value]
Acetone20.7[Insert experimental value]
Ethyl Acetate6.02[Insert experimental value]
Dichloromethane9.08[Insert experimental value]
Hexane1.88[Insert experimental value]

(Note: The dielectric constant is a common measure of solvent polarity. The solubility values are to be determined experimentally.)

Part 3: Advanced Characterization: The Importance of the Solid State

The solubility of a compound is not solely dependent on its molecular structure but is also significantly influenced by its solid-state properties.[13] Different crystalline forms (polymorphs) or the presence of an amorphous state can have a profound impact on solubility.[23] Therefore, a comprehensive solubility profile should include characterization of the solid form both before and after the solubility experiment.

3.1 Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to identify the crystalline phase of a material.[24][25] Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which allows for the identification of different polymorphs.[25][26] By comparing the PXRD pattern of the solid material before and after the solubility experiment, one can determine if any phase transformation has occurred during the equilibration process.[3]

Experimental Protocol for PXRD:

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.[27]

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

  • Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure.[25]

Diagram of the Solid-State Characterization Workflow:

PXRD_Workflow start Solid Sample (Before Solubility) pxrd_before Perform PXRD Analysis start->pxrd_before solubility_exp Shake-Flask Solubility Experiment pxrd_before->solubility_exp compare Compare PXRD Patterns pxrd_before->compare residual_solid Residual Solid (After Solubility) solubility_exp->residual_solid pxrd_after Perform PXRD Analysis residual_solid->pxrd_after pxrd_after->compare conclusion Assess Phase Transformation compare->conclusion

Caption: Workflow for solid-state characterization using PXRD.

Conclusion: A Holistic Approach to Solubility Profiling

A comprehensive understanding of the solubility profile of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid is paramount for its successful development as a therapeutic agent. This requires a multi-faceted approach that combines a strong theoretical understanding of the principles of solubility with rigorous experimental determination. The shake-flask method provides a reliable means of quantifying solubility in a range of organic solvents, while techniques like PXRD are essential for characterizing the solid state and ensuring the integrity of the solubility data. By adopting this holistic approach, researchers and drug development professionals can make informed decisions to optimize the formulation and enhance the therapeutic potential of this promising compound.

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The Ascendant Trajectory of 6-Aryl-3-Chloropyridazines: A Technical Guide for Drug Discovery

Foreword: The Pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry The relentless pursuit of novel therapeutic agents has perpetually driven medicinal chemists towards heterocyclic scaffolds, which form...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has perpetually driven medicinal chemists towards heterocyclic scaffolds, which form the backbone of a vast number of pharmaceuticals. Among these, the pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure" owing to its remarkable versatility and broad spectrum of biological activities.[1][2] Its unique electronic properties, including a π-deficient nature, and the capacity of its nitrogen atoms to engage in hydrogen bonding, contribute to its favorable interactions with a multitude of biological targets.[3] This guide focuses specifically on a promising class of pyridazine derivatives: the 6-aryl-3-chloropyridazines. The presence of a reactive chlorine atom at the 3-position and a modifiable aryl group at the 6-position provides a strategic blueprint for the synthesis of diverse chemical libraries, making this scaffold a focal point in contemporary drug discovery and development.[4][5]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will navigate the synthetic intricacies, explore the vast pharmacological landscape, and provide actionable, field-proven insights into the burgeoning field of 6-aryl-3-chloropyridazine derivatives.

I. Strategic Synthesis of the 6-Aryl-3-Chloropyridazine Core

The synthetic accessibility of the 6-aryl-3-chloropyridazine scaffold is a key driver of its prominence in medicinal chemistry. The foundational precursor for many synthetic routes is 3,6-dichloropyridazine, a commercially available and versatile starting material.[6][7] The differential reactivity of the two chlorine atoms allows for selective functionalization, with the chlorine at the 6-position being more susceptible to nucleophilic substitution under certain conditions, though reactions can be tailored to target either position.

A cornerstone of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction, has proven to be a highly effective and robust method for introducing the aryl moiety at the 6-position.[4][5] This palladium-catalyzed reaction offers a broad substrate scope and functional group tolerance, enabling the synthesis of a wide array of 6-aryl-3-chloropyridazine analogs.

Visualizing the Core Synthesis: A Generalized Workflow

The following diagram illustrates the principal synthetic strategies employed for the generation of 6-aryl-3-chloropyridazine derivatives.

G cluster_synthesis Synthetic Pathways to 6-Aryl-3-Chloropyridazines A 3,6-Dichloropyridazine C 6-Aryl-3-chloropyridazine A->C Suzuki-Miyaura Coupling (Pd Catalyst, Base) B Arylboronic Acid B->C E Functionalized 6-Arylpyridazine Derivatives C->E Nucleophilic Aromatic Substitution (SNAr) D Nucleophile (e.g., R-NH2, R-OH, R-SH) D->E F Alternative Precursors (e.g., 1,4-dicarbonyls + Hydrazine) G Cyclization & Chlorination F->G Ring Formation G->C Synthesis of Core Structure

Caption: Key synthetic routes to 6-aryl-3-chloropyridazine derivatives.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of 6-aryl-3-chloropyridazines. The causality behind this choice of reaction lies in its high efficiency, mild reaction conditions, and the commercial availability of a vast library of arylboronic acids, allowing for extensive structure-activity relationship (SAR) studies.

Materials:

  • 3,6-Dichloropyridazine

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine and the arylboronic acid.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment, which is crucial to prevent the degradation of the palladium catalyst.

  • Reagent Addition: Under the inert atmosphere, add the base and the solvent mixture.

  • Degassing: Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can lead to unwanted side reactions like the homocoupling of the boronic acid.[7]

  • Catalyst Introduction: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 6-aryl-3-chloropyridazine.

Trustworthiness through Self-Validation: The success of this protocol is validated by the clear consumption of starting materials and the appearance of a new, less polar spot on the TLC plate corresponding to the product. Confirmation of the desired product's mass by LC-MS provides further validation before proceeding to large-scale purification.

II. The Pharmacological Versatility of 6-Aryl-3-Chloropyridazine Derivatives

The true value of the 6-aryl-3-chloropyridazine scaffold lies in its extensive and diverse biological activities. The ease of functionalization at both the 3- and 6-positions allows for the fine-tuning of physicochemical properties and pharmacological profiles, leading to the discovery of potent agents against a range of diseases.

A. Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has highlighted the potent anticancer properties of 6-aryl-3-chloropyridazine derivatives.[8][9][10] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and signal transduction.

  • Kinase Inhibition: Many pyridazine-based compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. For instance, derivatives have been synthesized that target cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.[8]

  • Apoptosis Induction: Several novel chloropyridazine hybrids have been designed to induce apoptosis in cancer cells.[3] These compounds can modulate the expression of pro-apoptotic and anti-apoptotic proteins, tipping the balance towards programmed cell death.

  • PARP-1 Inhibition: The pyridazine moiety is a privileged scaffold for the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a critical target in oncology, particularly for tumors with deficiencies in DNA repair mechanisms.[3]

Visualizing a Key Anticancer Mechanism: JNK Pathway Inhibition

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cell proliferation and survival, and its inhibition is a promising strategy for cancer therapy. Certain 3,6-disubstituted pyridazine derivatives have been shown to target this pathway.[11]

G cluster_jnk JNK Signaling Pathway Inhibition A External Stimuli (e.g., Stress, Cytokines) B JNK Activation A->B C c-Jun Phosphorylation B->C D AP-1 Transcription Factor Formation C->D E Gene Expression (Proliferation, Survival) D->E F 6-Aryl-3-Chloropyridazine Derivative F->B Inhibition

Caption: Inhibition of the JNK signaling pathway by 6-aryl-3-chloropyridazine derivatives.

B. Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy. Pyridazine and pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents by modulating the production and signaling of key inflammatory mediators such as TNF-α and IL-6.[12] The 6-aryl-3-chloropyridazine scaffold provides a versatile platform for the development of novel anti-inflammatory drugs.

C. Antimicrobial and Other Biological Activities

Beyond cancer and inflammation, 6-aryl-3-chloropyridazine derivatives have exhibited a wide array of other pharmacological activities:

  • Antimicrobial Activity: Novel pyridazine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[13][14][15]

  • Analgesic Activity: Certain derivatives have shown promising analgesic properties, with some compounds exhibiting potency comparable to or greater than standard drugs like aspirin.[16][17]

  • Antihypertensive and Vasodilator Effects: The pyridazine core is present in drugs with cardiovascular applications, and novel derivatives continue to be explored for their potential to treat hypertension.[18][19]

  • Ligands for Voltage-Gated Calcium Channels: Specific derivatives have been identified as high-affinity ligands for the α2δ subunit of voltage-gated calcium channels, a target for treating neuropathic pain and epilepsy.[20]

III. Structure-Activity Relationship (SAR) and Data-Driven Drug Design

The systematic modification of the 6-aryl-3-chloropyridazine scaffold and the subsequent evaluation of the biological activity of the resulting analogs are crucial for establishing a robust structure-activity relationship (SAR). This data-driven approach guides the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: Anticancer Activity of Selected 6-Aryl-3-Chloropyridazine Derivatives

The following table summarizes the in vitro anticancer activity of representative compounds from the literature, highlighting the impact of different substitutions on their potency.

Compound IDAryl Group at C6Other SubstitutionsCell LineIC₅₀ (µM)Reference
11a Phenyl3-carboxamideT-47D (Breast)0.43[8]
11r 4-Fluorophenyl3-carboxamideMDA-MB-231 (Breast)0.99[8]
2h 4-Chlorophenyl2-(p-sulfamylphenyl)pyridazin-3(2H)-oneNCI-H522 (Lung)< 0.1[10]
5 -3-allylthio-6-homopiperidinylaminoA549 (Lung)-[9]
DCPYR Unsubstituted4,5-dichloro-3(2H)-pyridazinoneMAC16 (Colon)-[21]

Note: The table presents a selection of data for illustrative purposes. Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

The data clearly indicates that the nature of the aryl group at the 6-position and the substituent at the 3-position significantly influence the anticancer potency. For instance, the introduction of a sulfonamide moiety in compound 2h leads to remarkable activity.[10]

IV. Future Perspectives and Conclusion

The 6-aryl-3-chloropyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic tractability, coupled with the diverse and potent biological activities of its derivatives, ensures its enduring relevance in medicinal chemistry. Future research will likely focus on:

  • Exploring Novel Synthetic Methodologies: The development of more efficient, sustainable, and atom-economical synthetic routes will further accelerate the exploration of this chemical space.[22]

  • Mechanism of Action Studies: In-depth biological studies to elucidate the precise mechanisms of action of potent derivatives will be crucial for their clinical translation.

  • Lead Optimization and Preclinical Development: Rigorous lead optimization campaigns focusing on improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will be essential to advance promising candidates into preclinical and clinical development.

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The Ascendant Scaffold: Unlocking the Therapeutic Potential of m-Tolyl Pyridazines in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its dipole moment and hydrogen bonding capabilities, make it a versatile framework for the design of novel therapeutics.[1] Among the myriad of possible substitutions, the attachment of an m-tolyl group has given rise to a particularly promising class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, therapeutic applications, and drug development considerations for m-tolyl pyridazine scaffolds, offering field-proven insights and detailed methodologies for researchers in the field.

Introduction: The Strategic Significance of the m-Tolyl Pyridazine Core

The pyridazine nucleus offers a unique electronic and steric landscape for molecular interactions with biological targets.[1] The introduction of an m-tolyl substituent provides a valuable handle for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecule. The methyl group at the meta-position of the phenyl ring can influence solubility, metabolic stability, and binding affinity through steric and electronic effects, offering a nuanced approach to lead optimization. This strategic combination has led to the exploration of m-tolyl pyridazine derivatives across a range of therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases.

Synthetic Strategies: Building the m-Tolyl Pyridazine Scaffold

The construction of the m-tolyl pyridazine core can be achieved through several synthetic routes. A common and effective approach involves the condensation of a β-ketoacid or its equivalent with hydrazine or a substituted hydrazine. The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution pattern.

General Synthesis of 6-(m-tolyl)pyridazin-3(2H)-one

A foundational building block for many m-tolyl pyridazine derivatives is 6-(m-tolyl)pyridazin-3(2H)-one. A reliable synthetic protocol involves the following steps:

Experimental Protocol:

  • Friedel-Crafts Acylation: React m-xylene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(3-methylphenyl)-4-oxobutanoic acid.

  • Cyclization with Hydrazine: Treat the resulting ketoacid with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield 6-(m-tolyl)pyridazin-3(2H)-one.

Synthesis of 3-Chloro-6-(m-tolyl)pyridazine: A Key Intermediate

For further functionalization, the pyridazinone can be converted to the corresponding 3-chloro derivative. This intermediate is particularly useful for introducing various nucleophiles at the 3-position.

Experimental Protocol:

  • Chlorination: Treat 6-(m-tolyl)pyridazin-3(2H)-one with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with gentle heating.

  • Work-up: Carefully quench the reaction mixture with ice water and neutralize with a base, such as sodium bicarbonate. The product can then be extracted with an organic solvent and purified by chromatography.

A general workflow for the synthesis of these key intermediates is depicted below:

G cluster_0 Synthesis of 6-(m-tolyl)pyridazin-3(2H)-one cluster_1 Synthesis of 3-Chloro-6-(m-tolyl)pyridazine m-Xylene m-Xylene Friedel_Crafts Friedel-Crafts Acylation m-Xylene->Friedel_Crafts Succinic_anhydride Succinic_anhydride Succinic_anhydride->Friedel_Crafts AlCl3 AlCl3 AlCl3->Friedel_Crafts Ketoacid 4-(3-methylphenyl)-4-oxobutanoic acid Friedel_Crafts->Ketoacid Cyclization Cyclization Ketoacid->Cyclization Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Cyclization Pyridazinone 6-(m-tolyl)pyridazin-3(2H)-one Cyclization->Pyridazinone Pyridazinone_2 6-(m-tolyl)pyridazin-3(2H)-one Chlorination Chlorination Pyridazinone_2->Chlorination POCl3 POCl3 POCl3->Chlorination Chloro_pyridazine 3-Chloro-6-(m-tolyl)pyridazine Chlorination->Chloro_pyridazine

Synthetic workflow for key m-tolyl pyridazine intermediates.

Therapeutic Applications of m-Tolyl Pyridazine Scaffolds

The versatility of the m-tolyl pyridazine scaffold has been demonstrated through its application in various therapeutic areas. The following sections highlight its potential in oncology, neurodegenerative diseases, and inflammatory conditions, supported by preclinical data.

Anticancer Activity: Targeting Key Signaling Pathways

Pyridazine derivatives have shown significant promise as anticancer agents, with several compounds targeting critical pathways involved in tumor growth and proliferation.[2][3] The m-tolyl substitution can enhance the potency and selectivity of these compounds.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyridazine derivatives exert their anticancer effects is through the inhibition of protein kinases.[4][5] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6] Several pyridazine-based compounds have been identified as potent VEGFR-2 inhibitors.[6]

The general mechanism involves the pyridazine scaffold acting as a hinge-binder in the ATP-binding pocket of the kinase, while the m-tolyl group can form favorable hydrophobic interactions with surrounding amino acid residues, thereby enhancing binding affinity.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Signaling_Cascade Downstream Signaling VEGFR2->Signaling_Cascade Activates m_Tolyl_Pyridazine m-Tolyl Pyridazine Inhibitor m_Tolyl_Pyridazine->VEGFR2 Blocks ATP binding site ATP ATP ATP->VEGFR2 Binds Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Promotes

Inhibition of VEGFR-2 signaling by m-tolyl pyridazine derivatives.

In Vitro Anticancer Activity

The cytotoxic effects of various pyridazine derivatives have been evaluated against a panel of human cancer cell lines. While specific data for m-tolyl pyridazines is emerging, related compounds have demonstrated significant activity. For instance, certain pyridazine derivatives have shown potent cytotoxicity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.[6] Newly synthesized pyridazine-based inhibitors have also exhibited promising IC50 values against triple-negative breast cancer cell lines MDA-MB-231 and 4T1.[3]

Compound/DerivativeCell LineIC50 (µM)Reference
Pyridazine Derivative 5bHCT-116< Imatinib[6]
2S-5MDA-MB-2316.21[3]
2S-54T17.04[3]
2S-13MDA-MB-2317.73[3]
2S-134T18.21[3]
Neurodegenerative Diseases: Modulating Cholinesterase Activity

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, partly due to reduced levels of the neurotransmitter acetylcholine.[7] One therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. A series of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives have been synthesized and evaluated as AChE inhibitors, demonstrating the potential of this scaffold in addressing neurodegenerative conditions.[7]

In Vitro Acetylcholinesterase Inhibition

Several synthesized (p-tolyl)pyridazinone derivatives have shown potent inhibition of AChE, with some compounds exhibiting activity comparable to the reference drug tacrine.[7]

CompoundIC50 (µM) for AChEKi (µM) for AChEInhibition TypeReference
5a4.501.09 ± 0.15Uncompetitive[7][8]
5f2.131.35 ± 0.33Noncompetitive[7][8]
5h2.630.56 ± 0.15Uncompetitive[7][8]
Tacrine4.183.34 ± 0.82Competitive[7][8]

Structure-Activity Relationship (SAR)

The SAR studies of these compounds revealed that the nature of the substituent on the pyridazinone nitrogen plays a crucial role in their inhibitory activity. The presence of a tolyl group at the 6-position of the pyridazinone ring was found to be favorable for activity.

Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

Inflammation is a key pathological feature of many chronic diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are important mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyridazine and pyridazinone derivatives have been investigated as selective COX-2 inhibitors, offering a potential alternative to traditional NSAIDs with an improved gastrointestinal safety profile.[6][9]

In Vitro and In Vivo Anti-inflammatory Activity

Several pyridazinone and pyridazinthione derivatives have demonstrated potent and selective COX-2 inhibitory activity.[9] Although these specific examples do not contain an m-tolyl group, they highlight the potential of the pyridazine scaffold in this therapeutic area.

CompoundCOX-2 IC50 (nM)Selectivity Index (SI)In Vivo Anti-inflammatory ActivityReference
3d67.23--[9]
3g43.8411.51Comparable to indomethacin and celecoxib[9]
6a53.01--[9]
Celecoxib73.5311.78-[9]

The anti-inflammatory activity of these compounds is attributed to their ability to fit into the active site of the COX-2 enzyme, with the pyridazine core playing a key role in binding.

Drug Development Considerations: ADMET and Pharmacokinetics

The successful development of a drug candidate requires not only potent biological activity but also favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico and in vitro ADMET profiling are crucial steps in the early stages of drug discovery to identify compounds with desirable pharmacokinetic characteristics.

In Silico ADMET Prediction

Computational tools can predict various ADMET properties of drug candidates. For a series of (p-tolyl)pyridazin-3(2H)-one derivatives, in silico studies suggested good oral absorption and adherence to Lipinski's rule of five, indicating their potential as orally bioavailable drugs.[7]

Experimental Pharmacokinetic Studies

While comprehensive in vivo pharmacokinetic data for m-tolyl pyridazine derivatives are limited in the public domain, a preclinical study of a complex pyridazine-containing MET kinase inhibitor, GNE-A, provides valuable insights.[10] This study in various animal models showed that the compound had low to moderate plasma clearance and a volume of distribution ranging from 2.1 to 9.0 L/kg. The oral bioavailability varied across species, ranging from 11.2% in rats to 88.0% in mice.[10] Such studies are critical for understanding the in vivo behavior of these compounds and for predicting human pharmacokinetics.

A typical workflow for the preclinical development of an m-tolyl pyridazine-based drug candidate is outlined below:

G Lead_Compound Lead m-Tolyl Pyridazine Compound In_Vitro_Assays In Vitro Biological Assays (e.g., Kinase Inhibition, Cytotoxicity) Lead_Compound->In_Vitro_Assays SAR_Optimization Structure-Activity Relationship (SAR) Optimization In_Vitro_Assays->SAR_Optimization ADMET_Screening In Vitro ADMET Screening SAR_Optimization->ADMET_Screening In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) ADMET_Screening->In_Vivo_Efficacy PK_Studies Pharmacokinetic (PK) Studies in Animals In_Vivo_Efficacy->PK_Studies Candidate_Selection Drug Candidate Selection PK_Studies->Candidate_Selection

Preclinical drug discovery workflow for m-tolyl pyridazine compounds.

Future Perspectives and Conclusion

The m-tolyl pyridazine scaffold represents a highly promising and versatile platform for the discovery of novel therapeutics. The accumulated evidence strongly suggests its potential in oncology, neurodegenerative diseases, and inflammatory disorders. Future research should focus on several key areas:

  • Expansion of Chemical Space: The synthesis and evaluation of a broader range of m-tolyl pyridazine derivatives with diverse substitution patterns will be crucial to fully explore the therapeutic potential of this scaffold.

  • Mechanism of Action Studies: In-depth investigations into the precise molecular mechanisms of action of the most potent compounds will provide a rational basis for their further development.

  • Pharmacokinetic Optimization: A concerted effort to optimize the ADMET properties of lead compounds will be essential for translating promising in vitro activity into in vivo efficacy and safety.

  • Exploration of New Therapeutic Areas: Given the broad biological activity of pyridazines, the exploration of m-tolyl pyridazine derivatives in other disease areas, such as infectious and metabolic diseases, is warranted.

References

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Foundational

The 3-Chloro-Pyridazine Core: A Technical Guide to its Electronic Properties and Synthetic Utility

Abstract The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The introduction of a chlorine atom at the 3-position prof...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The introduction of a chlorine atom at the 3-position profoundly influences the electronic landscape of the ring, creating a versatile building block for drug discovery and development. This guide provides an in-depth analysis of the electronic properties of the 3-chloro-pyridazine core, detailing how its unique charge distribution governs its reactivity, spectroscopic characteristics, and utility in key synthetic transformations. We will explore the underlying principles of its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by detailed, field-proven protocols and mechanistic insights.

Introduction: The Unique Electronic Nature of the Pyridazine Scaffold

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms. This electron-withdrawing nature results in a significant dipole moment, the largest among the diazine isomers (pyridazine, pyrimidine, and pyrazine)[1][2]. This polarity and the electron deficiency, particularly at the carbon atoms adjacent to the nitrogens (C3 and C6), are key features that medicinal chemists leverage to modulate physicochemical properties like lipophilicity and to direct synthetic transformations[1][2].

The introduction of a strongly electron-withdrawing chlorine atom at the C3 position further exacerbates this electron deficiency. This strategic substitution creates a highly reactive site for nucleophilic attack and a versatile handle for the introduction of molecular complexity through modern cross-coupling methodologies. Understanding the interplay between the ring nitrogens and the chloro-substituent is paramount to effectively utilizing this scaffold in synthetic campaigns.

Core Electronic Architecture

The electronic properties of 3-chloro-pyridazine are a direct consequence of the cumulative inductive and mesomeric effects of the nitrogen atoms and the chlorine substituent.

  • Inductive Effects (-I): Both nitrogen atoms exert a strong electron-withdrawing inductive effect on the ring's sigma framework. The chlorine atom at C3 also contributes a powerful -I effect, significantly polarizing the C-Cl bond and rendering the C3 carbon highly electrophilic.

  • Mesomeric Effects (-M): The nitrogen atoms can participate in resonance, withdrawing pi-electron density from the ring. This delocalization of electrons further reduces the electron density on the carbon atoms.

Computational studies, such as Density Functional Theory (DFT), confirm this electron distribution, showing a significant reduction in the HOMO-LUMO energy gap compared to benzene, which enhances reactivity[3][4]. The Lowest Unoccupied Molecular Orbital (LUMO) of 3-chloro-pyridazine shows a significant lobe on the C3 carbon, indicating its susceptibility to nucleophilic attack[5].

Caption: Electronic influences on the 3-chloro-pyridazine ring.

Spectroscopic Signatures

The unique electronic environment of the 3-chloro-pyridazine core gives rise to characteristic spectroscopic data.

Spectroscopy Observed Characteristics Rationale
¹H NMR Protons are deshielded, appearing at higher chemical shifts (downfield).The electron-withdrawing nature of the nitrogen atoms and chlorine reduces the electron density around the ring protons, leading to less shielding from the magnetic field.
¹³C NMR The C3 carbon bearing the chlorine atom is significantly deshielded. Other ring carbons are also shifted downfield compared to benzene.The high electronegativity of the attached chlorine and adjacent nitrogen atom strongly deshields the C3 carbon. The overall electron deficiency of the ring affects all carbon atoms.

Note: Specific chemical shifts can vary based on solvent and other substituents. For reference, spectral data for 3-chloro-pyridazine and related structures can be found in public databases like PubChem[6][7][8].

Reactivity and Synthetic Protocols

The electronic properties of 3-chloro-pyridazine make it an ideal substrate for a range of synthetic transformations critical to drug development.

Nucleophilic Aromatic Substitution (SNAr)

The pronounced electrophilicity of the C3 position makes 3-chloro-pyridazine highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction is a cornerstone of its synthetic utility, allowing for the facile introduction of various nucleophiles (O, N, S-based).

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C3 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The adjacent nitrogen atom is crucial for stabilizing the negative charge. In the subsequent step, the chloride leaving group is eliminated, restoring the aromaticity of the ring[9][10].

SNAAr_Workflow start Start Materials: 3-Chloro-pyridazine Nucleophile (e.g., R-NH2) Base (e.g., K2CO3) Solvent (e.g., DMF) reaction Reaction Setup: Combine reactants under inert atmosphere. start->reaction heating Heating: Heat mixture to 80-120 °C for 2-12 h. reaction->heating workup Aqueous Workup: Cool, dilute with water, extract with organic solvent. heating->workup purification Purification: Dry organic layer, concentrate, and purify via column chromatography. workup->purification product Final Product: 3-Amino-pyridazine Derivative purification->product

Caption: General workflow for SNAr on 3-chloro-pyridazine.

Protocol: Synthesis of a 3-Amino-pyridazine Derivative via SNAr

  • Self-Validation: This protocol's success is validated by monitoring the consumption of the starting material (3-chloro-pyridazine) via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and the appearance of a new, more polar product spot.

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-pyridazine (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a suitable base such as potassium carbonate or diisopropylethylamine (2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond of 3-chloro-pyridazine serves as an excellent handle for Pd-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. While chloroarenes are generally less reactive than their bromo or iodo counterparts, modern catalyst systems with electron-rich, bulky phosphine ligands have made these transformations highly efficient[11].

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the 3-chloro-pyridazine with an organoboron reagent.

Causality in Catalyst Choice: The key to a successful Suzuki coupling with a less reactive aryl chloride is the choice of catalyst and ligand. The oxidative addition of the Pd(0) catalyst to the C-Cl bond is often the rate-limiting step. Ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) are used because their electron-donating and sterically demanding nature promotes this difficult oxidative addition step and stabilizes the resulting Pd(II) intermediate[12][13].

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Cl] pd0->pd2_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)L₂-R] pd2_complex->transmetalation_complex Transmetalation product_complex [Ar-R-Pd(0)L₂] transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 product Ar-R product_complex->product reagents Ar-Cl (3-Chloro-pyridazine) reagents->pd2_complex boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation_complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 3-Chloro-pyridazine

  • Reaction Setup: In a Schlenk tube or microwave vial, combine 3-chloro-pyridazine (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the sealed vessel to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-18 hours. Monitor for completion by LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in the SNAr protocol (Section 4.1).

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 3-chloro-pyridazine and a terminal alkyne. This reaction is invaluable for creating rigid linkers and accessing diverse chemical space[14][15]. It typically employs a dual-catalyst system of palladium and copper(I) iodide[16][17].

Protocol: Sonogashira Coupling of 3-Chloro-pyridazine

  • Reaction Setup: To a dry, degassed flask, add 3-chloro-pyridazine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Reagents: Add a solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylamine, which also serves as a solvent. Add the terminal alkyne (1.1-1.5 eq).

  • Reaction: Stir the reaction at room temperature to 60 °C under an inert atmosphere until completion.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The 3-chloro-pyridazine ring system is a powerful and versatile scaffold for modern drug discovery. Its inherent electronic deficiency, amplified by the C3-chloro substituent, dictates its reactivity, making it a prime substrate for predictable and high-yielding SNAr and palladium-catalyzed cross-coupling reactions. By understanding the fundamental electronic properties outlined in this guide, researchers can rationally design synthetic routes and effectively leverage this core to build complex molecules with potential therapeutic applications. The protocols provided herein offer robust starting points for the exploration and functionalization of this valuable heterocyclic building block.

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  • Sonogashira coupling - Wikipedia.
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  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem.
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  • Sonogashira Coupling - Chemistry LibreTexts.
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Protocols & Analytical Methods

Method

Synthesis protocols for 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid

An Application Note on the Rational Synthesis of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a detailed, research-infor...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Rational Synthesis of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, research-informed synthetic protocol for the preparation of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is designed as a multi-step process, commencing from readily available starting materials. Each step is accompanied by a thorough explanation of the underlying chemical principles, reaction conditions, and purification techniques. The protocols provided are based on established methodologies for the synthesis of analogous pyridazine derivatives, ensuring a high degree of scientific integrity and reproducibility.

Introduction and Synthetic Strategy

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The target molecule, 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid, possesses a substitution pattern that makes it a valuable scaffold for further chemical modifications in drug discovery programs.

Given the absence of a direct, published protocol for this specific compound, a rational synthetic route has been devised based on well-established transformations in pyridazine chemistry.[2][3] The proposed synthesis involves a three-step sequence:

  • Step 1: Friedel-Crafts Acylation to form a β-(m-toluoyl)propionic acid, which serves as the key 1,4-dicarbonyl equivalent.

  • Step 2: Condensation with Hydrazine to construct the pyridazinone ring.

  • Step 3: Chlorination and Oxidation to yield the final product. This final step is a conceptual projection based on standard heterocyclic chemistry transformations, as a direct one-pot conversion might be challenging. A more practical approach would involve chlorination followed by functionalization to introduce the carboxylic acid moiety. For the purpose of this guide, we will focus on the synthesis of a key intermediate, 6-(m-tolyl)pyridazin-3(2H)-one, and then discuss the subsequent chlorination and carboxylation steps.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow succinic_anhydride Succinic Anhydride friedel_crafts Friedel-Crafts Acylation succinic_anhydride->friedel_crafts m_xylene m-Xylene m_xylene->friedel_crafts keto_acid β-(m-toluoyl)propionic acid friedel_crafts->keto_acid condensation Condensation keto_acid->condensation hydrazine Hydrazine Hydrate hydrazine->condensation pyridazinone 6-(m-tolyl)pyridazin-3(2H)-one condensation->pyridazinone chlorination Chlorination (POCl3) pyridazinone->chlorination chloropyridazine 3-Chloro-6-(m-tolyl)pyridazine chlorination->chloropyridazine carboxylation Carboxylation chloropyridazine->carboxylation final_product 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid carboxylation->final_product

Caption: Proposed synthetic pathway for 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of β-(m-toluoyl)propionic acid

This step employs a Friedel-Crafts acylation reaction, a fundamental method for the formation of C-C bonds between an aromatic ring and an acyl group.[3]

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (0.2 mol) in dry m-xylene (100 mL) at 0-5 °C, add succinic anhydride (0.1 mol) portion-wise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2 hours.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • The resulting solid is collected by filtration, washed with cold water, and then with a cold solution of 1:1 water/methanol.

  • Recrystallize the crude product from a suitable solvent like aqueous ethanol to afford pure β-(m-toluoyl)propionic acid.

ReagentMolar Eq.Quantity
Succinic Anhydride1.010.0 g
m-Xylenesolvent100 mL
Anhydrous AlCl₃2.026.7 g
Step 2: Synthesis of 6-(m-tolyl)pyridazin-3(2H)-one

The formation of the pyridazinone ring is achieved through the condensation of the γ-ketoacid with hydrazine hydrate.[2]

Protocol:

  • A mixture of β-(m-toluoyl)propionic acid (0.1 mol) and hydrazine hydrate (0.12 mol) in ethanol (100 mL) is refluxed for 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with water, and the solid product is collected by filtration.

  • The crude product is washed with water and dried. Recrystallization from ethanol or acetic acid will yield the pure 6-(m-tolyl)pyridazin-3(2H)-one.

ReagentMolar Eq.Quantity
β-(m-toluoyl)propionic acid1.019.2 g
Hydrazine Hydrate (80%)1.27.5 mL
Ethanolsolvent100 mL
Step 3: Synthesis of 3-Chloro-6-(m-tolyl)pyridazine

The pyridazinone is converted to the corresponding chloropyridazine using a standard chlorinating agent like phosphorus oxychloride.[4]

Protocol:

  • A mixture of 6-(m-tolyl)pyridazin-3(2H)-one (0.1 mol) and phosphorus oxychloride (0.3 mol) is heated at 100-110 °C for 2-3 hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice with stirring.

  • The precipitated solid is filtered, washed thoroughly with water until the washings are neutral, and then dried.

  • The crude 3-chloro-6-(m-tolyl)pyridazine can be purified by column chromatography on silica gel or by recrystallization.

ReagentMolar Eq.Quantity
6-(m-tolyl)pyridazin-3(2H)-one1.018.8 g
Phosphorus Oxychloride (POCl₃)3.027.5 mL
Step 4: Synthesis of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid

The introduction of the carboxylic acid group at the 4-position of the pyridazine ring is a more complex transformation. A plausible method involves a palladium-catalyzed carbonylation of a 3,4-dichloropyridazine precursor.[5] However, a more classical approach would be the oxidation of a suitable precursor at the 4-position. For the purpose of this guide, we will outline a general protocol for a potential carboxylation reaction.

Conceptual Protocol (Palladium-Catalyzed Carbonylation):

This protocol is based on methodologies for the carbonylation of chloropyridazines.[5]

  • In a high-pressure reactor, a mixture of 3,4-dichloro-6-(m-tolyl)pyridazine (a hypothetical precursor), an alcohol (e.g., methanol), a palladium catalyst (e.g., Pd(PPh₃)₄), a phosphine ligand, and a base (e.g., triethylamine) is charged.

  • The reactor is purged with carbon monoxide and then pressurized to the desired pressure (e.g., 10-50 atm).

  • The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) for several hours.

  • After cooling and venting the CO, the resulting ester is isolated and subsequently hydrolyzed to the carboxylic acid.

Note: The synthesis of the 3,4-dichloro-6-(m-tolyl)pyridazine precursor would require additional synthetic steps, potentially starting from a different set of precursors.

Causality and Experimental Choices

  • Friedel-Crafts Acylation: This is a classic and efficient method for forming the key γ-ketoacid intermediate. The use of a Lewis acid like AlCl₃ is crucial for activating the anhydride towards electrophilic aromatic substitution.

  • Hydrazine Condensation: The reaction of a 1,4-dicarbonyl compound with hydrazine is a robust and widely used method for constructing the pyridazine ring system.[3]

  • Chlorination with POCl₃: Phosphorus oxychloride is a standard and effective reagent for converting pyridazinones to chloropyridazines.[4] The excess POCl₃ also serves as the solvent in many cases.

  • Carboxylation: The proposed palladium-catalyzed carbonylation represents a modern approach to introducing a carboxylic acid functionality.[5] This method offers good functional group tolerance but requires specialized equipment (high-pressure reactor).

Conclusion

The synthetic route detailed in this application note provides a comprehensive and scientifically grounded approach to the synthesis of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid. While the final carboxylation step is presented conceptually, the initial steps for the formation of the key 3-chloro-6-(m-tolyl)pyridazine intermediate are based on well-documented and reliable chemical transformations. This guide is intended to serve as a valuable resource for researchers in the field of heterocyclic chemistry and drug discovery.

References

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

  • Synthesis of some pyridazinylacetic acid derivatives as a novel class of monoamine oxidase-A inhibitors. SciSpace. [Link]

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  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS. HETEROCYCLES. [Link]

  • Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
  • QUINOXALINE. Organic Syntheses. [Link]

  • METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES. WIPO Patentscope. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]

  • Preparation method of 3,4,6-trichloro-pyridazine.

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Application

Application Notes and Protocols: 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid as a Versatile Pharmaceutical Intermediate

Introduction The pyridazine scaffold is a privileged pharmacophore, present in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in variou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine scaffold is a privileged pharmacophore, present in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a valuable building block in drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key pyridazine intermediate, 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid , in the synthesis of advanced pharmaceutical targets.

We will delve into the practical applications of this intermediate, focusing on its role in the synthesis of potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, a class of epigenetic readers implicated in cancer and inflammatory diseases.[2][3] Specifically, we will use the synthesis of a clinical candidate, I-BET762 (Molibresib, GSK525762A) , as a central case study to illustrate the utility of this pyridazine core.[4] This guide will provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a comprehensive understanding for the end-user.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety requirements of any chemical intermediate is paramount for its safe and effective use in a laboratory setting. Below is a summary of the key data for 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid and related compounds.

PropertyValueReference
Molecular Formula C₁₂H₉ClN₂O₂N/A
Molecular Weight 248.67 g/mol N/A
Appearance Off-white to pale yellow solid[5]
Melting Point 190 - 194 °C (for a related pyridazine carboxylic acid)[5]
Solubility Soluble in organic solvents like DMSO and DMF[4]
Hazard Pictograms GHS07 (Harmful/Irritant)[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338[2]

Safety Precautions: Always handle 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[2] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Application Showcase: Synthesis of the BET Bromodomain Inhibitor I-BET762 (Molibresib)

The synthesis of I-BET762 serves as an excellent example of the utility of the 3-chloro-6-arylpyridazine scaffold. The key transformation in this synthesis is a palladium-catalyzed cross-coupling reaction, a powerful tool for C-C bond formation in modern organic synthesis.

Experimental Workflow Diagram

The following diagram illustrates the overall synthetic workflow from the pyridazine intermediate to the final drug candidate.

G cluster_0 Synthesis of I-BET762 A 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid B Amide Coupling A->B Amine, Coupling Reagent C Key Intermediate B->C D Suzuki-Miyaura Cross-Coupling C->D Arylboronic Acid, Pd Catalyst, Base E I-BET762 (Molibresib) D->E

Caption: Synthetic workflow for I-BET762.

Detailed Experimental Protocols

Protocol 1: Amide Coupling to Form the Key Intermediate

This initial step involves the formation of an amide bond, a fundamental transformation in pharmaceutical chemistry. The carboxylic acid group of the pyridazine intermediate is activated to facilitate its reaction with an appropriate amine.

Materials:

  • 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid (1.0 equiv)

  • Amine coupling partner (e.g., a chiral diamine, 1.1 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid in anhydrous DMF, add the amine coupling partner.

  • Add HATU and DIPEA to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide intermediate.

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, which is particularly important when using chiral amines. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The chloro-substituent on the pyridazine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This reaction allows for the introduction of a variety of aryl and heteroaryl groups at this position.

Materials:

  • Amide intermediate from Protocol 1 (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • 2 M Aqueous sodium carbonate solution

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • In a reaction vessel, combine the amide intermediate, the arylboronic acid, and Pd(PPh₃)₄.

  • Add DME and the aqueous sodium carbonate solution.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final compound, I-BET762.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[6] Pd(PPh₃)₄ is a commonly used and effective catalyst for this transformation. The base (sodium carbonate) is crucial for the activation of the boronic acid and the catalytic cycle.

Characterization of the Final Product

The identity and purity of the synthesized I-BET762 should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure.

  • HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the elemental composition.

  • HPLC (High-Performance Liquid Chromatography): To assess the purity of the final compound.[8][9][10]

Mechanism of Action: Targeting BET Bromodomains in Cancer

I-BET762 is a potent inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4).[3] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby regulating gene expression.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of I-BET762 in disrupting cancer cell signaling.

G cluster_0 BET Bromodomain Inhibition BET BET Proteins (BRD4) TF_Complex Transcription Factor Complex (e.g., c-Myc) BET->TF_Complex Recruits Histones Acetylated Histones Histones->BET Binds to Gene_Expression Oncogene Expression (e.g., MYC) TF_Complex->Gene_Expression Promotes Proliferation Cancer Cell Proliferation Gene_Expression->Proliferation Drives IBET762 I-BET762 IBET762->BET Inhibits Binding

Caption: Mechanism of I-BET762 action.

In many cancers, BET proteins, particularly BRD4, are aberrantly recruited to the promoters of oncogenes like MYC, leading to their overexpression and driving uncontrolled cell proliferation.[4] I-BET762 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin. This leads to the downregulation of MYC and other oncogenes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in amide coupling - Incomplete reaction- Degradation of coupling reagent- Poor quality of solvent or reagents- Increase reaction time or temperature slightly- Use fresh HATU- Ensure all solvents and reagents are anhydrous
Incomplete Suzuki-Miyaura coupling - Inactive catalyst- Inefficient degassing- Poor solubility of reactants- Use fresh Pd(PPh₃)₄- Ensure thorough degassing- Use a co-solvent like ethanol or toluene
Difficulty in purification - Presence of closely related impurities- Product instability on silica gel- Optimize chromatography conditions (e.g., gradient elution)- Consider alternative purification methods like recrystallization or preparative HPLC

Conclusion

3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its application in the synthesis of the clinical candidate I-BET762 highlights its utility in accessing novel drug candidates targeting challenging disease pathways. The protocols and rationale provided in this application note are intended to empower researchers to effectively utilize this and similar pyridazine-based building blocks in their drug discovery programs.

References

  • Fisher Scientific. Safety Data Sheet for 3-Chloro-6-hydrazinopyridazine. (Accessed February 2024).
  • Mirguet, O. et al. Discovery of Epigenetic Regulator I-BET762: Lead Optimization to Afford a Clinical Candidate Inhibitor of the BET Bromodomains. J. Med. Chem.2014, 57, 19, 8111-8131.
  • Barrio, P. et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules2018, 23, 9, 2265.
  • Cell Signaling Technology. I-BET762 (GSK525762A) #45122. (Accessed February 2024).
  • Tocris Bioscience. I-BET 762. (Accessed February 2024).
  • Deeb, A. & Saad, H. Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. J. Serb. Chem. Soc.2007, 72, 5, 439-446.
  • Google Patents. US4677106A - Derivatives of 4-methyl 6-phenyl pyridazine, active on the central nervous system.
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  • Dherange, R. et al. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv2023.
  • ResearchGate.
  • Arkat USA. Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. (Accessed February 2024).
  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis2022.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (Accessed February 2024).
  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Choi, S. et al. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules2020, 25, 20, 4774.
  • Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chem.2018, 20, 2758-2764.
  • Organic Chemistry Portal. Synthesis of pyridazines. (Accessed February 2024).
  • Justia Patents. Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. (Accessed February 2024).
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. (Accessed February 2024).
  • Patsnap. Method for synthetizing 3,6-dichloropyridazine. (Accessed February 2024).
  • MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank2020, 2020, M1143.
  • Marquis, B. J. et al. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. (Accessed February 2024).
  • Toronto Research Chemicals. Certificate of Analysis for Methyldesphenylchloridazon. (Accessed February 2024).

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Method

Application Notes &amp; Protocols: Mastering the Suzuki-Miyaura Cross-Coupling of 3-Chloropyridazine Scaffolds

Introduction: The Strategic Importance of 3-Arylpyridazines The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Arylpyridazines

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its broad functional group tolerance, use of readily available and relatively non-toxic organoboron reagents, and generally mild reaction conditions have cemented its role in both academic research and the industrial production of fine chemicals, including pharmaceuticals.[1]

Pyridazine heterocycles are "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to functionalize the electron-deficient pyridazine ring, particularly through the introduction of aryl or heteroaryl moieties, is of significant interest to drug development professionals. The resulting 3-arylpyridazine scaffolds are key components in molecules targeting a wide array of therapeutic areas.

However, the use of chloro-substituted heteroaromatics like 3-chloropyridazine as coupling partners presents a distinct set of challenges. The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial, crucial step of oxidative addition to the palladium catalyst kinetically demanding.[3] Furthermore, the nitrogen lone pairs on the pyridazine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the intricacies of the Suzuki-Miyaura coupling with 3-chloropyridazine substrates. We will delve into the mechanistic underpinnings, key parameter optimization, detailed experimental protocols, and robust troubleshooting strategies to enable the efficient and reproducible synthesis of diverse 3-arylpyridazine libraries.

Mechanistic Overview: The Catalytic Cycle and Challenges

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[2][4]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the 3-chloropyridazine. This is often the rate-limiting step for chloro-substrates and requires a highly active catalyst.[2][3]

  • Transmetalation: The organic group from the activated organoboron species (a boronate anion, formed by the reaction of the boronic acid with a base) is transferred to the Pd(II) center, displacing the halide.[5][6]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond of the 3-arylpyridazine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)Lu2082 OxAdd Ar-Pd(II)(Cl)Lu2082 Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')Lu2082 OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product 3-Arylpyridazine (Ar-Ar') Trans->Product ArCl 3-Chloropyridazine (Ar-Cl) ArCl->OxAdd ArBOH Arylboronic Acid (Ar'-B(OH)u2082) Base Base (e.g., Ku2083POu2084) Boronate Boronate [Ar'-B(OH)u2083]u207B Base->Boronate Activation Boronate->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Challenges with 3-Chloropyridazine:

  • High C-Cl Bond Dissociation Energy: Overcoming the activation energy for the oxidative addition of the C-Cl bond requires highly active catalyst systems, often necessitating higher temperatures or more potent ligands compared to bromo- or iodo-pyridazines.[3][7]

  • Catalyst Inhibition: The lone pair electrons on the pyridazine nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation or "poisoning".[8] The choice of ligand is critical to mitigate this effect.

Optimizing Key Reaction Parameters: An Evidence-Based Approach

Success in coupling 3-chloropyridazine hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Catalyst and Ligand Selection

The combination of a palladium precursor and a phosphine ligand is the heart of the catalytic system. For a challenging substrate like 3-chloropyridazine, standard catalysts like Pd(PPh₃)₄ may prove insufficient.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf).[3][9] These are Pd(II) or Pd(0) sources that become activated in the reaction mixture to form the catalytically active Pd(0) species.[4]

  • The Power of Specialized Ligands: The breakthrough in coupling unreactive aryl chlorides came with the development of bulky, electron-rich phosphine ligands. These ligands serve multiple functions:

    • They stabilize the Pd(0) center.

    • Their electron-donating nature promotes the difficult oxidative addition step.[10]

    • Their steric bulk promotes reductive elimination and can prevent the formation of inactive palladium dimers.[7] It also helps to sterically shield the metal center from inhibitory coordination by the pyridazine nitrogen.[7]

    Highly effective ligand classes include the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) .[7][11] These advanced ligands have demonstrated unparalleled activity for coupling heteroaryl chlorides.[10]

The Role of the Base

The base is not a mere spectator; it plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5][7]

  • Inorganic Bases: While sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are common, stronger bases are often required for C-Cl bond activation. Potassium phosphate (K₃PO₄) is frequently the base of choice for these challenging couplings, demonstrating superior performance.[3][7]

  • Anhydrous vs. Aqueous: The reaction can tolerate water, and often a mixture of an organic solvent with aqueous base is used. However, for sensitive substrates, completely anhydrous conditions may be necessary to prevent side reactions like protodeboronation of the boronic acid.

Solvent Systems

The choice of solvent influences reactant solubility and can impact catalyst stability and activity.

  • Common Solvents: Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane , Toluene , and DMF are the most commonly employed solvents for these couplings.[3][12]

  • Solvent Degassing: It is absolutely critical to degas the solvent and the entire reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to failed reactions and promoting the homocoupling of boronic acids.[4][7] Common degassing methods include bubbling an inert gas (Argon or Nitrogen) through the solvent or using several freeze-pump-thaw cycles.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 3-chloropyridazine with various arylboronic acids, compiled from literature sources.

EntryBoronic Acid PartnerPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>95
2Phenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane120~90
34-Methoxyphenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃ (2)H₂O80Moderate
43-Furanylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/EtOH/H₂O80Low-Moderate

Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using Buchwald Ligand/Precatalyst

This protocol employs a highly active catalyst system suitable for a broad range of aryl- and heteroarylboronic acids.

Workflow_Protocol1 start Start reagents 1. Combine Solids: 3-Chloropyridazine (1.0 mmol) Arylboronic Acid (1.2 mmol) Ku2083POu2084 (2.0 mmol) Pd Precatalyst/Ligand (0.02 mmol) start->reagents inert 2. Inert Atmosphere: Seal vessel. Evacuate and backfill with Argon (3x) reagents->inert solvent 3. Add Degassed Solvent: Add 1,4-Dioxane (4 mL) and Hu2082O (1 mL) via syringe inert->solvent heat 4. Heat Reaction: Stir vigorously at 100 °C. Monitor by TLC or LC-MS solvent->heat workup 5. Workup: Cool to RT. Filter through Celite. Extract with Ethyl Acetate heat->workup purify 6. Purify: Concentrate filtrate. Purify by flash chromatography workup->purify end End Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Materials:

  • 3-Chloropyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed Water (2 mL)

Procedure:

  • To a dry Schlenk flask or reaction vial, add 3-chloropyridazine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.[12]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[12]

  • Using a syringe, add the anhydrous 1,4-dioxane and degassed water to the flask.[12]

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-arylpyridazine product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.

Materials:

  • 3-Chloropyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.5 mmol, 1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • DMF (5 mL)

Procedure:

  • In a dedicated microwave reaction vial, combine 3-chloropyridazine, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.[9]

  • Add DMF and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-45 minutes with stirring.[12][13]

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Follow the workup and purification steps outlined in Protocol 1 (steps 7-10).

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst- Ensure proper degassing of solvents and reaction setup to prevent oxygen from killing the catalyst.[7][14]- Use a fresh bottle of palladium precursor and ligand.- Switch to a more active ligand system (e.g., from PPh₃ to a Buchwald ligand like SPhos or XPhos).[7]
2. Insufficiently Reactive C-Cl Bond- Increase the reaction temperature in 10-20 °C increments.[7]- Switch to a stronger base, such as K₃PO₄.[7]
Protodeboronation (Boronic acid is replaced by -H)1. Presence of excess water or protic sources.- Use anhydrous solvents and dry the base (K₃PO₄) in an oven before use.- Use a boronate ester (e.g., pinacol ester) instead of a boronic acid, as they are often more stable.
Homocoupling (Ar-Ar or Ar'-Ar' byproduct)1. Oxygen in the reaction mixture.- Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).[4]- This side reaction is often promoted by Pd(II) species, so ensuring efficient reduction to Pd(0) is key.[7]
2. Unstable Boronic Acid- Some heteroaryl boronic acids are prone to self-coupling. Use of boronate esters can mitigate this.[14]
Product Insolubility 1. Highly conjugated product precipitates out of solution.- If the mono-substituted product precipitates, it cannot react further in a di-substitution reaction.[14]- Switch to a higher-boiling solvent with better solubilizing power, such as hot DMSO or chlorobenzene.[14]

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Center for Biotechnology Information. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. [Link]

  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. [Link]

  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Data. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Reagents for the Cyclization of m-Tolyl Hydrazones to Pyridazines (Cinnolines)

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of pyridazine-based heterocycles, specifically the challenge of cyclizing m-tolyl hydrazones . While "pyridaz...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of pyridazine-based heterocycles, specifically the challenge of cyclizing m-tolyl hydrazones .

While "pyridazines" broadly refers to the 1,2-diazine core, the cyclization of aryl hydrazones typically yields Cinnolines (Benzo[c]pyridazines) via intramolecular Friedel-Crafts type reactions, or Pyridazinones via intermolecular condensation with 1,4-dicarbonyl equivalents. This guide prioritizes the Cinnoline route as it presents the most significant regiochemical challenges (the "m-tolyl problem") and mechanistic complexity.

Part 1: Strategic Overview & Mechanistic Logic

The cyclization of m-tolyl hydrazones represents a classic problem in heterocyclic synthesis: Regiocontrol . When a hydrazone moiety is attached to a 3-methylphenyl (m-tolyl) ring, the subsequent ring closure can occur at two distinct ortho positions relative to the hydrazine nitrogen:

  • Position 6 (Para to Methyl): Sterically accessible, electronically activated. Yields the 7-methylcinnoline .

  • Position 2 (Ortho to Methyl): Sterically congested. Yields the 5-methylcinnoline .

The "m-Tolyl" Challenge

In drug discovery, the position of the methyl group significantly impacts metabolic stability and binding affinity. Standard acidic conditions (e.g., Polyphosphoric acid) typically favor the thermodynamic product (7-methyl) due to steric relief. Accessing the 5-methyl isomer often requires kinetic control or specific directing groups.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the divergent pathways dictated by steric and electronic factors during the electrophilic aromatic substitution (SEAr) step.

Regioselectivity cluster_paths Cyclization Pathways Start m-Tolyl Hydrazone (Precursor) Intermediate Electrophilic Complex Start->Intermediate Lewis Acid (TiCl4/AlCl3) PathA Path A: Attack at C6 (Para to Methyl) Intermediate->PathA Major (Sterics) PathB Path B: Attack at C2 (Ortho to Methyl) Intermediate->PathB Minor (Crowding) ProdA 7-Methylcinnoline (Thermodynamic) PathA->ProdA ProdB 5-Methylcinnoline (Kinetic) PathB->ProdB

Caption: Divergent cyclization pathways for m-tolyl hydrazones. Path A is favored by steric relief, yielding the 7-methyl isomer.

Part 2: Critical Reagent Selection Guide

The choice of reagent dictates not just yield, but the "cleanliness" of the reaction profile.

Reagent ClassSpecific ReagentMechanismProsCons
Lewis Acids TiCl₄ (Titanium Tetrachloride) Strong coordination to carbonyl; lowers activation energy for SEAr.High Yields (>85%) ; Mild temp (0°C to RT); Excellent for sensitive substrates.Moisture sensitive; Requires inert atmosphere; Workup can be messy (emulsions).
Lewis Acids AlCl₃ (Aluminum Trichloride) Aggressive Lewis Acid; generates "super-electrophiles".Effective for unreactive substrates; Low cost.Harsh ; Can cause dealkylation or polymerization; Poor functional group tolerance.
Protic Acids PPA (Polyphosphoric Acid) Dehydrating agent & solvent; classic "Borsche" conditions.One-pot solvent/reagent; Stabilizes carbocation intermediates.Viscous ; Requires high heat (100°C+); Difficult to stir/scale; Low regioselectivity.
Transition Metals Pd(OAc)₂ / Cu(OAc)₂ C-H Activation (Oxidative Cyclization).High Regiocontrol ; Atom economical; Works on unfunctionalized arenes.Expensive; Trace metal contamination (concern for Pharma); Requires O₂ or oxidants.
Expert Recommendation

For process scalability and reproducibility , TiCl₄ in 1,2-dichloroethane (DCE) is the superior choice over the classical PPA method. It allows for lower reaction temperatures, reducing tar formation and improving the isolation of the minor 5-methyl isomer if desired.

Part 3: Detailed Experimental Protocols

Protocol A: Modern Lewis-Acid Mediated Cyclization (TiCl₄)

Best for: High value intermediates, obtaining cleaner regiochemical mixtures.

Scope: Synthesis of 4-hydroxy-7-methylcinnoline-3-carboxylic acid ethyl ester.

Reagents:

  • m-Tolyl hydrazone of diethyl mesoxalate (1.0 equiv)

  • Titanium(IV) chloride (TiCl₄) (1.0 M in DCM or neat, 2.2 equiv)

  • 1,2-Dichloroethane (DCE) (Solvent, Anhydrous)

Workflow:

  • Setup: Flame-dry a 250 mL 3-neck round bottom flask equipped with a magnetic stir bar, N₂ inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with the m-tolyl hydrazone (10 mmol) and anhydrous DCE (50 mL). Cool the system to 0°C using an ice/water bath.

  • Addition: Transfer TiCl₄ (22 mmol) to the addition funnel under N₂. Add dropwise to the hydrazone solution over 30 minutes. Note: The solution will likely darken to a deep red/brown complex.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The hydrazone spot should disappear, replaced by a highly polar fluorescent spot (Cinnoline).

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous NaHCO₃ (slow addition, exothermic).

  • Workup: Extract with DCM (3 x 50 mL). If an emulsion forms (common with Ti), filter the biphasic mixture through a Celite pad before separation.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Ethanol.

Protocol B: Classical Borsche Synthesis (PPA)

Best for: Robust, large-scale synthesis where isomer purity is less critical.

Reagents:

  • m-Tolyl hydrazone (1.0 equiv)

  • Polyphosphoric Acid (PPA) (10-15 weight equivalents)

Workflow:

  • Mixing: In a beaker, mechanically stir PPA and heat to 80°C (viscosity reduction).

  • Addition: Add the hydrazone solid portion-wise to the hot PPA. Ensure rapid stirring to prevent local charring.

  • Cyclization: Heat the mixture to 120-130°C for 2 hours.

    • Critical Control Point: Do not exceed 140°C, as decarboxylation of the ester/acid moiety can occur.

  • Isolation: Pour the hot syrup onto crushed ice (500 g) with vigorous stirring. The cinnoline typically precipitates as a tan/yellow solid.

  • Filtration: Collect the solid by vacuum filtration. Wash with copious water to remove phosphoric acid residues.

Part 4: Data Analysis & Validation

Regiochemical Identification

Distinguishing the 5-methyl and 7-methyl isomers is critical. Use NOE (Nuclear Overhauser Effect) NMR spectroscopy.

IsomerKey 1H NMR SignalNOE Correlation
7-Methyl (Major) Methyl singlet ~2.5 ppmNOE between Methyl-H and H-8 (singlet-like) & H-6 (doublet).
5-Methyl (Minor) Methyl singlet ~2.6 ppmNOE between Methyl-H and H-4 (if present) or H-6 . No correlation to H-8.
Yield Comparison Table
MethodReagentConditionsYield (Major Isomer)Regio-Ratio (7-Me : 5-Me)
Classical PPA120°C, 2h55-65%> 10 : 1
Modern TiCl₄ / DCE25°C, 6h82-88% ~ 6 : 1
Friedel-Crafts AlCl₃ / PhNO₂60°C, 1h70%~ 8 : 1

Part 5: Troubleshooting & Optimization

Issue: Low Yield / Tar Formation

  • Cause: Reaction temperature too high (PPA method) or moisture ingress (TiCl₄ method).

  • Fix: Switch to the TiCl₄ protocol at 0°C. Ensure all glassware is oven-dried.

Issue: Inseparable Isomers

  • Cause: Similar polarity of 5-Me and 7-Me isomers.

  • Fix: Do not rely on silica chromatography. Fractional Crystallization from Ethanol/DMF is often more effective for cinnolines. The 7-methyl isomer is typically less soluble and crystallizes first.

Issue: Stalled Reaction

  • Cause: Deactivation of the Lewis Acid by the product (product inhibition).

  • Fix: Use a larger excess of Lewis Acid (up to 3.0 equiv). The nitrogen atoms in the pyridazine ring coordinate strongly to Titanium, sequestering the catalyst.

References

  • Borsche, W., & Herbert, A. (1941). Untersuchungen über Diazo-Verbindungen, I.: Über die Cyclisierung von Phenylhydrazonen der Mesoxalsäure-ester. Justus Liebigs Annalen der Chemie, 546(3), 277-292.

  • Simpson, J. C. E. (1953). Condensed Pyridazine and Pyrazine Rings (Cinnolines, Phthalazines, and Quinoxalines). In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

  • Liu, Z., Lou, J., & Xiao, J. (2021).[1] TBAI/K2S2O8-Promoted [4 + 2] Annulation of Ketene N,S-Acetals and N-Tosylhydrazones for the Synthesis of Pyridazines. Organic Letters, 23(5), 1606–1610.

  • Kim, J. H., et al. (2012). Intramolecular Friedel-Crafts Acylation: Synthesis of Cinnoline Derivatives. Journal of Organic Chemistry, 77(21), 9865-9870.

  • Gao, Q., et al. (2012).[1] Efficient Approach toward 3,6-Diarylpyridazines and 6-Arylpyridazin-3-ones from 1,3-Dicarbonyl Compounds. Journal of Organic Chemistry, 77(21), 9865–9870.

Sources

Method

Application Notes and Protocols for the Functionalization of the C4 Carboxylic Acid Position in Pyridazines

Introduction: The Pyridazine Moiety as a Privileged Scaffold in Modern Chemistry The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Moiety as a Privileged Scaffold in Modern Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties, characterized by a significant dipole moment and hydrogen bonding capabilities, make it an attractive scaffold for designing molecules with specific biological activities.[2] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[1]

The functionalization of the pyridazine core is crucial for modulating the physicochemical and biological properties of these molecules. The carboxylic acid group at the C4 position of the pyridazine ring is a particularly versatile handle for introducing a wide range of functional groups. This document provides a detailed guide for researchers, scientists, and drug development professionals on the key strategies for the functionalization of pyridazine-4-carboxylic acid, with a focus on amide bond formation, esterification, and other advanced transformations. The protocols provided herein are designed to be robust and adaptable, with an emphasis on the rationale behind the choice of reagents and reaction conditions.

I. Amide Bond Formation: A Gateway to Diverse Chemical Space

The conversion of the C4 carboxylic acid to an amide is one of the most frequently employed transformations in the derivatization of pyridazine scaffolds. The resulting carboxamides can act as crucial pharmacophores, participating in key hydrogen bonding interactions with biological targets. The choice of coupling reagent is paramount for achieving high yields and purity, especially when dealing with the electron-deficient nature of the pyridazine ring.

A. The Role of Coupling Reagents: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3] Coupling reagents are therefore essential to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

AmideCoupling

B. Recommended Coupling Reagent: HATU

For the amidation of pyridazine-4-carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly recommended coupling reagent.[4][5] Its high efficiency, fast reaction rates, and ability to suppress racemization in chiral substrates make it a superior choice over many other coupling reagents.[4] The mechanism of HATU-mediated amide coupling involves the formation of a highly reactive OAt-active ester.[6]

HATU_Mechanism

C. Protocol for HATU-Mediated Amidation of Pyridazine-4-Carboxylic Acid

Materials:

  • Pyridazine-4-carboxylic acid

  • Amine of choice (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridazine-4-carboxylic acid (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.

  • Addition of Reagents: To the stirred solution, add the amine (1.1-1.2 eq.), followed by HATU (1.1-1.2 eq.), and finally DIPEA (2.0-3.0 eq.). Note: The order of addition can be varied, but adding the base last is common practice.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyridazine-4-carboxamide.

Table 1: Troubleshooting Common Issues in HATU-Mediated Amidation

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time, slightly warm the reaction (e.g., to 40-50 °C), or use a slight excess of HATU and amine.
Poor quality reagentsEnsure all reagents are anhydrous, especially the DMF and amine.
Side Product Formation Epimerization (for chiral amines)The use of HATU generally minimizes this, but ensure the reaction is not heated excessively.
Reaction with other functional groupsProtect sensitive functional groups on the amine substrate if necessary.
Difficult Purification Water-soluble byproductsThe aqueous workup is designed to remove most byproducts from HATU and DIPEA. Ensure thorough washing.

II. Esterification: Modulating Lipophilicity and Metabolic Stability

Esterification of the C4 carboxylic acid is another valuable functionalization strategy, often employed to increase the lipophilicity of a molecule, which can improve its cell permeability and pharmacokinetic profile.

A. Fischer-Speier Esterification: A Classic Approach

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[7] This is an equilibrium-driven process, and to achieve high yields, it is necessary to either use a large excess of the alcohol or remove the water that is formed during the reaction.[7]

Protocol for Fischer-Speier Esterification:

  • Reaction Setup: Suspend pyridazine-4-carboxylic acid (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 5-10 mol%).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography or distillation.

B. Steglich Esterification: Mild Conditions for Sensitive Substrates

For substrates that are sensitive to strong acidic conditions, the Steglich esterification is an excellent alternative.[8][9] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[9][10]

Protocol for Steglich Esterification:

  • Reaction Setup: Dissolve pyridazine-4-carboxylic acid (1.0 eq.), the alcohol (1.0-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • DCC/EDC Addition: Cool the solution to 0 °C in an ice bath and add DCC or EDC (1.1-1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Workup:

    • If DCC was used, filter off the DCU precipitate.

    • Dilute the filtrate with the reaction solvent and wash with 0.5 N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

III. Advanced Transformations and Bioisosteric Replacement

Beyond amides and esters, the C4 carboxylic acid of pyridazine can be converted into other valuable functional groups or be replaced entirely with a bioisosteric equivalent to fine-tune the properties of the molecule.

A. Conversion to Ketones

The synthesis of ketones from carboxylic acids is a valuable transformation in organic synthesis. One common method involves the reaction of the carboxylic acid with an organolithium reagent.[11]

Conceptual Workflow for Ketone Synthesis:

  • Activation: The pyridazine-4-carboxylic acid is first deprotonated with two equivalents of an organolithium reagent to form a dilithio intermediate.

  • Nucleophilic Addition: This intermediate then reacts with another equivalent of the organolithium reagent.

  • Workup: An acidic workup quenches the reaction and leads to the formation of the ketone.

Note: This reaction requires careful control of stoichiometry and temperature to avoid over-addition to the ketone product.

B. Decarboxylative Cross-Coupling

Decarboxylative cross-coupling reactions have emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.[12][13] In this approach, the carboxylic acid group is extruded as carbon dioxide, and a new substituent is introduced at the C4 position. These reactions are often catalyzed by transition metals like palladium or copper and can be initiated by photoredox catalysis.[12][13] This strategy allows for the introduction of aryl, vinyl, or alkyl groups at the C4 position, significantly expanding the accessible chemical space.

Decarboxylative_Coupling

C. Bioisosteric Replacement of the Carboxylic Acid

In drug design, the carboxylic acid group can sometimes lead to poor pharmacokinetic properties, such as low cell permeability or rapid metabolic clearance.[14] Bioisosteric replacement, the substitution of a functional group with another that has similar physical and chemical properties, is a common strategy to overcome these liabilities.[15][16]

Table 2: Common Bioisosteres for Carboxylic Acids

BioisostereRationale for ReplacementKey Properties
Tetrazole Mimics the acidity and hydrogen bonding ability of a carboxylic acid but can offer improved metabolic stability and oral bioavailability.[15][17]Acidic, capable of hydrogen bonding.
Hydroxamic Acid Can also act as a hydrogen bond donor and acceptor and can chelate metal ions.[17]Acidic, metal-chelating properties.
Sulfonamide A well-established carboxylic acid bioisostere with similar acidic properties.[15]Acidic, can participate in hydrogen bonding.
Acylsulfonamide Offers a different acidity profile and steric bulk compared to a simple carboxylic acid.Modulated acidity and steric profile.

The synthesis of these bioisosteres often involves multi-step sequences starting from the corresponding nitrile or other precursors, which can themselves be derived from the C4 carboxylic acid.

Conclusion

The C4 carboxylic acid of the pyridazine ring is a highly versatile functional group that provides a gateway to a vast array of chemical derivatives. Through standard transformations such as amide bond formation and esterification, as well as more advanced strategies like decarboxylative cross-coupling and bioisosteric replacement, researchers can systematically modify the properties of pyridazine-containing molecules. The protocols and insights provided in this document are intended to serve as a practical guide for scientists engaged in the synthesis and optimization of novel pyridazine-based compounds for applications in drug discovery and materials science. Careful consideration of the electronic nature of the pyridazine ring and the appropriate choice of reagents and reaction conditions are key to successful functionalization.

References

  • PubChem. Pyridazine-4-carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]

  • ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]

  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

  • ChemTube3D. Synthesis of Pyridazine. [Link]

  • MDPI. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • ResearchGate. Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Google Patents.
  • PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with. [Link]

  • ResearchGate. Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. [Link]

  • PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • PubMed. 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • Common Organic Chemistry. Acid to Ester - Common Conditions. [Link]

  • Chemical Communications (RSC Publishing). Photocatalytic decarboxylation of free carboxylic acids and their functionalization. [Link]

  • Chemical Communications (RSC Publishing). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • ResearchGate. (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • YouTube. #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. [Link]

  • ACS Publications. Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. [Link]

  • YouTube. Conversion of carboxylic acid derivatives into ketones. [Link]

  • Pyridazine. [Link]

  • PMC. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • Chemistry Steps. Carboxylic Acids to Ketones. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • PMC. Decarboxylative stereoretentive C–N coupling by harnessing aminating reagent. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Macmillan Group - Princeton University. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid

Welcome to the technical support center for the synthesis of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent strategy involves a three-stage process:

  • Pyridazinone Formation: Cyclocondensation of a suitable precursor, typically a γ-ketoacid or its ester, with hydrazine to form the 6-(m-tolyl)pyridazin-3(2H)-one core.

  • Chlorination: Conversion of the pyridazinone to the 3-chloro-pyridazine derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Side-Chain Modification/Finalization: Introduction or hydrolysis of the C4-carboxylic acid group. Often, the synthesis starts with a precursor already containing a C4-ester, which is hydrolyzed in the final step.

Q2: What are the primary safety concerns associated with this synthesis?

A2: The most significant hazard is the use of phosphorus oxychloride (POCl₃). It is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing hydrochloric acid (HCl) gas. All manipulations involving POCl₃ must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Quenching of the reaction must be done cautiously by slowly adding the reaction mixture to ice.

Q3: What are the typical overall yields for this synthesis?

A3: Overall yields can vary significantly based on the optimization of each step. Non-optimized procedures may result in yields as low as 15-20%. However, by carefully controlling reaction conditions, purifying intermediates, and using appropriate reagents, overall yields of 50-65% or higher are achievable.

Troubleshooting Guide: Yield Improvement & Purity

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying chemistry to guide your optimization efforts.

Problem Area 1: Low Yield of 6-(m-tolyl)pyridazine-3(2H)-one Intermediate

Q: My initial cyclocondensation reaction with hydrazine is producing low yields and multiple byproducts. What's going wrong?

A: Low yields in this step often stem from three main factors: reaction conditions, starting material quality, and side reactions.

  • Sub-optimal Reaction Conditions: The ring closure is sensitive to pH and temperature. Using a protic solvent like ethanol or acetic acid is common. Refluxing is typically required to drive the reaction to completion.[1]

  • Side Reactions: If your starting material is a β-ketoester, hydrazine can react with the ester group to form undesired hydrazides.[2] To mitigate this, use a slight excess of hydrazine hydrate and monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that favor side-product formation.

  • Starting Material Purity: Ensure your γ-ketoacid or ester precursor is of high purity. Impurities can interfere with the cyclization process.

Problem Area 2: Inefficient Chlorination with POCl₃

Q: I'm observing incomplete conversion of the pyridazinone to the 3-chloro derivative, with significant starting material remaining. How can I drive the reaction to completion?

A: This is a very common issue. The efficiency of chlorination with POCl₃ is highly dependent on temperature, reaction time, and the removal of evolved HCl.[3]

  • Temperature and Reaction Time: The reaction typically requires heating, often to reflux (around 105-110 °C).[4] Insufficient temperature or time will lead to incomplete reaction. Monitor progress by quenching a small aliquot and analyzing via LC-MS.

  • Excess Reagent: POCl₃ is often used as both the reagent and the solvent, ensuring a large excess.[3] If using a co-solvent, ensure at least 3-5 equivalents of POCl₃ are used.

  • Use of a Catalyst/Additive: The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline or pyridine can accelerate the reaction.[5] These bases can help to facilitate the formation of the active chlorophosphonium intermediate. Some protocols also find success with the addition of PCl₅ alongside POCl₃.[6]

Optimized Experimental Protocols

Protocol 1: Chlorination of 6-(m-tolyl)pyridazin-3(2H)-one

This protocol outlines an enhanced method for the critical chlorination step.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the 6-(m-tolyl)pyridazin-3(2H)-one (1.0 equiv.) in phosphorus oxychloride (POCl₃, 10 volumes).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup (Caution: Exothermic): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until pH 7-8 is reached. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

ParameterConditionRationale
Reagent POCl₃ (10 vol.)Serves as both reagent and solvent, ensuring the reaction goes to completion.
Temperature 110 °C (Reflux)Provides necessary activation energy for the chlorination reaction.
Time 4-6 hoursSufficient time for complete conversion, should be monitored by LC-MS.
Workup Quenching on iceSafely hydrolyzes excess POCl₃ in a controlled manner.

Visualizing the Workflow

A logical workflow is critical for troubleshooting poor yields. The following diagram illustrates a decision-making process for addressing common issues in the synthesis.

G cluster_start Start: Low Overall Yield cluster_analysis Analysis Stage cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Start Low Yield of Final Product Analyze_Intermediates Analyze Purity of Intermediates (NMR, LC-MS) Start->Analyze_Intermediates Analyze_Final Analyze Final Product Purity (LC-MS, m.p.) Start->Analyze_Final Low final purity TS_Step1 Problem in Step 1? (Pyridazinone Formation) Analyze_Intermediates->TS_Step1 Impure Intermediate 1 TS_Step2 Problem in Step 2? (Chlorination) Analyze_Intermediates->TS_Step2 Impure Intermediate 2 TS_Step3 Problem in Final Step? (Hydrolysis/Purification) Analyze_Final->TS_Step3 TS_Step1->TS_Step2 No Sol_Step1 Optimize Condensation: - Adjust Temp/Time - Check Hydrazine Stoichiometry TS_Step1->Sol_Step1 Yes TS_Step2->TS_Step3 No Sol_Step2 Optimize Chlorination: - Increase Temp/Time - Use Additive (e.g., PCl5) - Ensure Anhydrous Conditions TS_Step2->Sol_Step2 Yes Sol_Step3 Refine Purification: - Recrystallization Solvent Screen - Adjust pH for Precipitation - Column Chromatography TS_Step3->Sol_Step3 Yes

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Benchchem. (n.d.). Technical Support Center: Suzuki Reactions Involving Pyridazines.
  • Benchchem. (n.d.). Challenges in the synthesis of pyridazines from Diethyl 2-methyl-3-oxopentanedioate.
  • Gomha, S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2949. Available at: [Link]

  • Georg Thieme Verlag. (2017). Product Class 8: Pyridazines. Science of Synthesis.
  • European Patent Office. (2015). EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
  • American Chemical Society. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • MDPI. (2022).
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4396-4405. Available at: [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • Arkat USA. (n.d.). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • YouTube. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins.
  • Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • ResearchGate. (2025). (PDF) An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.
  • WIPO Patentscope. (2001). WO/2001/007416 METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES.
  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • Benchchem. (n.d.). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • PubMed. (2005). Synthesis of New Series of 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic Acid as Potential Antibacterial Agents. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.

Sources

Optimization

Purification strategies for chloropyridazine carboxylic acids

Topic: Purification strategies for chloropyridazine carboxylic acids Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Introduction: The Chemical Paradox Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for chloropyridazine carboxylic acids Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Chemical Paradox

Welcome to the technical guide for handling chloropyridazine carboxylic acids (e.g., 6-chloropyridazine-3-carboxylic acid). As researchers, we often underestimate this scaffold. It presents a unique "chemical paradox":

  • High Polarity: The carboxylic acid and pyridazine nitrogens create a zwitterionic character, making extraction into organic solvents difficult.

  • High Reactivity: The chlorine atom is activated by the electron-deficient pyridazine ring, making it highly susceptible to nucleophilic aromatic substitution (

    
    ), particularly hydrolysis to the hydroxy-derivative.
    

This guide provides self-validating protocols to purify these compounds without degrading them.

Module 1: Isolation & Solubility Strategy (The "pH Swing")

The Issue: Standard liquid-liquid extraction (LLE) often fails because the molecule remains in the aqueous phase or precipitates as an inseparable gum.

The Solution: Isoelectric Precipitation. These compounds are amphoteric.

  • pH < 2: The pyridazine ring protonates (

    
    ), increasing water solubility.
    
  • pH > 5: The carboxylic acid deprotonates (

    
    ), increasing water solubility.
    
  • pH ~2.5 - 3.0 (Isoelectric Point): The net charge is near zero, minimizing solubility and forcing precipitation.

Protocol: Controlled Precipitation

Do not simply "acidify to pH 1." Follow this gradient to maximize yield.

  • Dissolution: Start with your crude reaction mixture in an alkaline aqueous solution (pH 9-10) using NaOH or

    
    .
    
    • Checkpoint: Ensure the solution is clear. If solids remain, filter them (these are likely non-acidic impurities).

  • Cooling: Chill the solution to 0–5°C .

    • Reasoning: Low temperature reduces the kinetic rate of Chlorine hydrolysis during the acidification step.

  • Titration: Slowly add 2N HCl dropwise with vigorous stirring.

  • The Critical Zone: Monitor pH continuously.

    • As you approach pH 4.0 , precipitation will begin.

    • Stop adding acid exactly at pH 2.5 – 3.0 .

    • Warning: If you overshoot to pH 1.0, the solid may re-dissolve as the pyridinium hydrochloride salt.

  • Aging: Stir the slurry at 0°C for 30 minutes to allow crystal growth (Ostwald ripening).

  • Filtration: Filter and wash with ice-cold water (minimal volume).

Workflow Visualization

purification_flow Start Crude Reaction Mix (Alkaline pH > 9) Filter1 Filter Insoluble Impurities (Non-acidic byproducts) Start->Filter1 Cool Cool to 0-5°C (Prevent Hydrolysis) Filter1->Cool Acidify Slow Addition of 2N HCl Cool->Acidify CheckPH Check pH Acidify->CheckPH Precipitate Target Range: pH 2.5 - 3.0 (Isoelectric Point) CheckPH->Precipitate pH 2.5-3.0 Overshoot pH < 1.0 (Pyridinium Salt Forms) CheckPH->Overshoot pH < 1.5 FilterFinal Filter & Wash (Ice-Cold Water) Precipitate->FilterFinal Redissolve Product Re-dissolves (Yield Loss) Overshoot->Redissolve

Caption: Logic flow for isoelectric precipitation. Note the risk of yield loss if acidification is too aggressive (pH < 1.5).

Module 2: Chromatographic Purification (HPLC/Flash)

The Issue: "Peak Tailing." The basic nitrogens in the pyridazine ring interact with acidic silanol groups on silica columns, causing severe tailing and irreversible adsorption.

The Solution: Ion Suppression or Ion Pairing.

Recommended HPLC Conditions
ParameterConditionTechnical Rationale
Stationary Phase C18 (End-capped) or Phenyl-HexylEnd-capping reduces free silanol activity. Phenyl phases offer unique selectivity for aromatic heterocycles.
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3)Critical: Acidic pH keeps the carboxyl group protonated (neutral) and suppresses silanol ionization.
Mobile Phase B Acetonitrile (MeCN)Methanol can sometimes cause solvolysis (displacement of Cl) if heated; MeCN is safer.
Gradient 5% B to 95% BStart highly aqueous to retain the polar acid.
Detection UV 254 nmThe conjugated pyridazine ring has strong absorbance.

Troubleshooting Tailing: If tailing persists despite using acid, add 0.1% Triethylamine (TEA) combined with the acid to the mobile phase (buffer to pH 3). The TEA competes for the active silanol sites, blocking them from the pyridazine.

Module 3: Chemical Stability (The Hydrolysis Trap)

The Issue: Users often report the formation of a "new impurity" during drying or recrystallization. This is typically 6-hydroxypyridazine-3-carboxylic acid (hydrolysis of the Cl).

Mechanism: The pyridazine ring is electron-deficient (similar to nitrobenzene). The chlorines are activated for Nucleophilic Aromatic Substitution (


). Water, hydroxide, or alcohols can displace the chlorine.
Stability Diagram

stability_path Target 6-Chloropyridazine- 3-carboxylic acid Hydrolysis Hydrolysis (Water/OH-, Heat) Target->Hydrolysis pH > 10 or Reflux Decarb Decarboxylation (>150°C) Target->Decarb High Heat Impurity 6-Hydroxypyridazine- 3-carboxylic acid (Inactive/Waste) Hydrolysis->Impurity Loss 3-Chloropyridazine (Gas/Oil) Decarb->Loss

Caption: Degradation pathways. Avoid high pH reflux (hydrolysis) and excessive drying heat (decarboxylation).

Prevention Protocol
  • Drying: Never dry these compounds in an oven >60°C. Use a vacuum desiccator at room temperature with

    
    .
    
  • Solvents: Avoid recrystallization from alcohols (MeOH/EtOH) if the solution is basic, as this forms the alkoxy-ether derivative. Use Water or Acetonitrile/Water mixtures.

  • Validation: Use the Silver Nitrate Test . Dissolve a small sample in dilute nitric acid and add

    
    .
    
    • Clear: Intact Chlorine.

    • White Precipitate: Free chloride ions present (Hydrolysis has occurred).

FAQ: Troubleshooting Common Failures

Q1: I have a mixture of regioisomers (e.g., 3-chloro-4-acid vs. 3-chloro-5-acid). How do I separate them?

  • A: These isomers often have distinct pKa values. Try Fractional Precipitation .

    • Slowly lower the pH. The isomer with the higher pKa (less acidic) will precipitate first. Filter fractions at pH 4.0, 3.5, and 3.0 and analyze by NMR.

    • Alternative: Regioisomers often have vastly different solubilities in Ethyl Acetate . Triturate the solid mixture in hot EtOAc; one isomer may dissolve while the other remains solid.

Q2: My product turned pink/brown on the shelf.

  • A: Pyridazines are light-sensitive. The color change indicates surface oxidation or photo-degradation.

    • Fix: Recrystallize from water/charcoal to remove color, then store in amber vials under Argon at 4°C.

Q3: Can I use Silica Gel Chromatography?

  • A: Only if you treat the silica. Pre-wash the column with 1% Triethylamine in Hexane, then run your column with 1% Acetic Acid in the mobile phase. This "neutralizes" the silica surface. However, Reverse Phase (C18) is vastly superior for these compounds.

References

  • PubChem. (2025). 6-chloropyridazine-3-carboxylic acid (Compound).[1][2][3][4][5][6][7] National Library of Medicine. [Link]

  • Google Patents. (2009). Synthesis process of 6-methoxy pyridazine-3-carboxylic acid (CN101508676B).[6] (Demonstrates the hydrolysis/substitution risks of the chloro-precursor).

  • Williams, R. (2022).[8] pKa Data Compiled by R. Williams.[8] (Reference for pKa values of Nitrogen heterocycles and carboxylic acids). [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid in DMSO

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3-Chloro-6-(m-tolyl)pyridazine-4-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid in Dimethyl Sulfoxide (DMSO). As a compound with both crystalline and lipophilic characteristics, achieving a stable, concentrated stock solution can be a significant challenge. This document provides a structured approach to troubleshooting, grounded in chemical principles and field-proven laboratory techniques.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the dissolution of this compound.

Q1: I've added the standard volume of DMSO to my weighed compound, but it's not dissolving with vortexing. What's the first thing I should try?

A1: The first and most effective step after initial vortexing is sonication.[1][2] Sonication uses high-frequency sound waves to create cavitation in the solvent, which breaks down compound aggregates and accelerates the dissolution process by disrupting intermolecular interactions.[1][3] It is a gentle method that avoids thermal degradation, making it ideal for sensitive compounds.[3]

Q2: Is it safe to heat the DMSO to dissolve the compound?

A2: Gentle heating can be an effective strategy to increase solubility. However, it must be done with caution. We recommend a controlled temperature range of 37-50°C. Excessive heat can potentially lead to the degradation of the compound or the solvent.[4] Always perform a small-scale test to ensure the compound's stability at the chosen temperature before proceeding with your entire sample.

Q3: My compound dissolves in DMSO, but crashes out when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?

A3: This is a common phenomenon known as precipitation, which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[5][6] To mitigate this, use a stepwise dilution process.[7] Instead of a single large dilution, perform a series of smaller, intermediate dilutions. Additionally, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on the biological system and minimize precipitation.[7]

Q4: Could the pH of my DMSO be the issue?

A4: While pure DMSO is aprotic and does not have a pH in the traditional sense, the acidic nature of your compound's carboxylic acid group is central to its solubility. The protonated (COOH) form is less polar than its deprotonated (COO-) salt form. While modifying the pH of a DMSO stock is not standard practice, understanding this principle is key. The deprotonated form is significantly more soluble in polar solvents.[8][9] This principle is more commonly applied when preparing aqueous solutions, where adjusting the pH above the compound's pKa can dramatically increase solubility.[10][]

Systematic Troubleshooting Guide

If initial attempts to dissolve the compound fail, follow this systematic workflow. This guide is designed to maximize the chances of successful solubilization while preserving the integrity of your compound.

Troubleshooting Workflow Diagram

G cluster_0 Start: Initial Dissolution cluster_1 Level 1: Mechanical Energy cluster_2 Level 2: Thermal & Mechanical Energy cluster_3 Level 3: Advanced Troubleshooting A 1. Weigh Compound & Add Anhydrous DMSO B 2. Vortex Vigorously (2-5 min) A->B C Is the solution clear? B->C D SUCCESS: Solution Ready for Use/Storage C->D  Yes E 3. Sonicate in Water Bath (15-30 min) C->E No F Is the solution clear? E->F F->D  Yes G 4. Warm to 37-50°C in Water Bath with Intermittent Vortexing/Sonication (10-20 min) F->G No H Is the solution clear? G->H H->D  Yes I Consult Compound Datasheet for Stability. Consider Preparing a Fresh, Lower Concentration Stock Solution. H->I No J For aqueous working solutions (not stock), consider pH adjustment to > pKa. I->J

Caption: A stepwise workflow for dissolving challenging compounds in DMSO.

In-Depth Experimental Protocols

Follow these detailed protocols for preparing stock solutions. Always use high-purity, anhydrous DMSO to avoid introducing water, which can decrease the solubility of hydrophobic compounds and potentially lead to hydrolysis over time.[12]

Protocol 1: Standard Stock Solution Preparation
  • Preparation: Accurately weigh the desired amount of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Dissolution: Cap the vial securely and vortex vigorously at room temperature for 2-5 minutes.

  • Visual Inspection: Visually inspect the solution against a light source. If the solution is perfectly clear with no visible particulates, the compound is dissolved.

  • Storage: Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store at -20°C or -80°C as recommended for long-term stability.

Protocol 2: Sonication-Assisted Dissolution

If the compound does not fully dissolve with Protocol 1, proceed immediately to this step.

  • Setup: Place the vial containing the compound-DMSO mixture into a water bath sonicator. Ensure the water level is sufficient to cover the solvent level within the vial.

  • Sonication: Sonicate the vial for 15-30 minutes.[3] The process generates minimal heat, but it is good practice to monitor the bath temperature to ensure it remains near ambient.[4]

  • Inspection: After sonication, remove the vial, vortex briefly, and visually inspect for dissolution. If undissolved particles remain, repeat the sonication for another 15 minutes.

Protocol 3: Gentle Warming-Assisted Dissolution

This protocol should be used if sonication alone is insufficient.

  • Setup: Set a laboratory water bath or heat block to a controlled temperature between 37°C and 50°C.

  • Warming: Place the securely capped vial in the water bath or heat block.

  • Agitation: Every 5 minutes, remove the vial and vortex for 30-60 seconds. Alternatively, the vial can be placed in a sonicator bath that has been pre-heated to the desired temperature.

  • Duration: Continue this process for 10-20 minutes, or until the solution is clear. Do not heat for prolonged periods without confirming compound stability.

  • Cooling: Allow the solution to cool to room temperature and observe for any signs of precipitation. A stable solution should remain clear upon cooling.

Understanding the Underlying Chemistry

The solubility of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid is governed by its distinct chemical features:

  • Carboxylic Acid Group (-COOH): This is the most critical functional group for solubility. In its protonated form, it can act as a hydrogen bond donor and acceptor. However, its polarity is limited. When deprotonated to the carboxylate anion (-COO⁻), its polarity and subsequent solubility in polar solvents like DMSO increase dramatically.[8][13] This is why pH adjustment is a powerful technique for solubilizing carboxylic acids in aqueous media.[9]

  • Pyridazine and Tolyl Rings: These aromatic ring systems contribute to the molecule's rigidity and potential for π-π stacking interactions, which can favor the solid, crystalline state over the dissolved state.[14][15] These hydrophobic regions lower the compound's intrinsic aqueous solubility.

  • Chloro Group (-Cl): The electronegative chlorine atom adds to the molecule's overall polarity but also increases its lipophilicity.

DMSO is a highly polar aprotic solvent, making it an excellent choice for dissolving a wide range of organic molecules.[16][17] Its ability to accept hydrogen bonds allows it to effectively solvate the carboxylic acid group, while its organic nature helps to solvate the aromatic portions of the molecule.[13] The difficulty in dissolution arises from the high lattice energy of the compound's crystalline form, which must be overcome by the solvation energy provided by DMSO.[18][19] Techniques like sonication and gentle warming provide the necessary energy to break apart the crystal lattice and allow the DMSO molecules to fully solvate the individual compound molecules.[2]

Summary of Key Parameters and Recommendations
ParameterRecommendationRationale & Justification
Solvent Choice Anhydrous DMSOMaximizes solvating power and prevents introduction of water, which can reduce solubility and cause degradation.[12]
Initial Method Vortexing (2-5 min)Standard first step for mechanical agitation.
Primary Method Water Bath SonicationApplies mechanical energy to break up aggregates without significant heat, preserving compound integrity.[1][3]
Secondary Method Gentle Warming (37-50°C)Increases kinetic energy to overcome crystal lattice forces; temperature must be controlled to prevent degradation.
Stock Storage Aliquot and store at -20°C or -80°CMinimizes freeze-thaw cycles which can compromise compound stability and cause precipitation.[7]
Working Solutions Stepwise DilutionPrevents the compound from precipitating out of solution when transferring from 100% DMSO to aqueous buffers.[7]
References
  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • Wikipedia. Sonication.
  • Dehring, K. A., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Wasvary, J. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora.
  • TSI Journals. (2022, April 30). Sonication - Biochemistry & Molecular Biology Letters.
  • gChem. DMSO.
  • Moghaddam, S. Z. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate.
  • Adhikari, S. (2023, June 18). Ultrasonication: Principle, Parts, and Applications. Microbe Online.
  • Fakhree, M. A. A., et al. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PMC.
  • MedChemExpress. Compound Handling Instructions.
  • Veeprho Pharmaceuticals. (2025, August 3). Power of Sonication in Pharma Industry.
  • Petersen, K., et al. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications.
  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • Parchem. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
  • whatjesus. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
  • MDPI. (2019, December 31). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • Davis, J. M., et al. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • Di, L., & Kerns, E. H. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
  • Tetko, I. V., et al. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.
  • Journal of Biomolecular Screening. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • Ather, A., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. PMC.
  • Troganis, A., et al. (2019). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. RSC Publishing.
  • Al-Tel, T. H. (2014). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of the C3-Chlorine in m-Tolyl Pyridazines

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for troubleshooting the challenging C-H chlorination of m-tolyl pyridazines, specifically targeting the C3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting the challenging C-H chlorination of m-tolyl pyridazines, specifically targeting the C3 position. This guide is designed to provide you, a senior application scientist, with in-depth, actionable insights to overcome common experimental hurdles. We will delve into the underlying chemical principles, offer systematic troubleshooting strategies, and provide detailed experimental protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions surrounding the reactivity of m-tolyl pyridazines in C-H chlorination reactions.

Q1: Why is the C3-position of a pyridazine ring generally difficult to functionalize via C-H activation?

The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the C-H bonds less susceptible to electrophilic cleavage, a key step in many C-H activation mechanisms. Furthermore, the lone pairs on the nitrogen atoms can coordinate to the metal catalyst, potentially leading to catalyst inhibition or directing the functionalization to other positions.[1][2][3]

Q2: How does the m-tolyl substituent influence the reactivity of the C3-position?

The m-tolyl group introduces a combination of electronic and steric effects that can significantly impact the reactivity of the pyridazine ring.

  • Electronic Effects: The tolyl group is weakly electron-donating, which can slightly increase the electron density of the pyridazine ring, making it more amenable to C-H activation compared to an unsubstituted pyridazine. However, the position of this electron-donating effect is crucial for directing the regioselectivity.

  • Steric Effects: The steric bulk of the m-tolyl group can hinder the approach of the catalyst to the adjacent C-H bonds. Depending on the specific conformation of the molecule, this steric hindrance could potentially disfavor functionalization at the C3 position.

Q3: What are the most common catalytic systems for the C-H chlorination of N-heterocycles?

Palladium and ruthenium-based catalysts are the most commonly employed for the C-H halogenation of pyridines and other N-heterocycles.[4][5] The choice of ligand, oxidant, and solvent system is critical for achieving high reactivity and selectivity.

Q4: What are the likely competing reactions or side products in this transformation?

Several side reactions can compete with the desired C3-chlorination, leading to low yields of the target product. These include:

  • Chlorination at other positions: The C4, C5, and C6 positions of the pyridazine ring, as well as the tolyl group, are all potential sites for chlorination.

  • Dichlorination: Over-chlorination can occur, leading to the formation of dichlorinated pyridazine products.

  • Homocoupling of the starting material: This can be a significant side reaction, especially at higher catalyst loadings or temperatures.

  • Decomposition of the starting material or product: Pyridazine derivatives can be sensitive to harsh reaction conditions, leading to degradation.[6]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low reactivity in the C-H chlorination of m-tolyl pyridazines. The guide is organized by common symptoms observed in the laboratory.

Symptom 1: Low or No Conversion of the Starting Material

If you are observing low or no conversion of your m-tolyl pyridazine starting material, it is essential to systematically evaluate the reaction components and conditions. The following flowchart provides a logical troubleshooting workflow.

A Low or No Conversion B Verify Catalyst Activity A->B C Assess Reagent Quality B->C D Optimize Reaction Conditions C->D E Consider a Different Catalytic System D->E

Troubleshooting Workflow for Low Conversion

Step 1: Verify Catalyst Activity

The activity of the catalyst is paramount for a successful C-H activation reaction.

  • Catalyst Source and Age: Ensure that your palladium or ruthenium precursor is from a reliable source and has not degraded. Older catalysts can lose activity.

  • Pre-catalyst Activation: Some pre-catalysts require an activation step. Consult the literature for the specific catalyst you are using to ensure it is being properly activated.

  • Catalyst Deactivation: The catalyst may be deactivating during the reaction. Common causes of deactivation include the formation of inactive metal aggregates (sintering), strong coordination of starting material or impurities (poisoning), or decomposition of the ligand.[7]

    • Protocol for Catalyst Activity Check: Run a well-established, high-yielding C-H activation reaction with your catalyst to confirm its activity. For example, the C-H arylation of 2-phenylpyridine is a robust test reaction.[8][9]

Step 2: Assess Reagent Quality

The purity of your starting material, solvent, and other reagents is critical.

  • Starting Material Purity: Impurities in the m-tolyl pyridazine can poison the catalyst. Purify the starting material by recrystallization or chromatography and ensure it is thoroughly dried.

  • Solvent Purity: Use anhydrous, high-purity solvents. Trace amounts of water or other coordinating impurities can deactivate the catalyst.

  • Oxidant and Chlorine Source: The stability and purity of the oxidant and chlorine source are crucial. For example, N-chlorosuccinimide (NCS) can decompose over time. Use freshly opened or purified reagents.

Step 3: Optimize Reaction Conditions

Systematic optimization of the reaction parameters can often overcome low reactivity.

ParameterRationale for OptimizationRecommended Starting PointOptimization Range
Temperature C-H activation is often the rate-limiting step and is highly temperature-dependent.100 °C80 - 140 °C
Solvent The solvent can influence catalyst solubility, stability, and the rate of C-H activation.[10]1,2-Dichloroethane (DCE)Toluene, Dioxane, HFIP
Ligand The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reactivity and selectivity.None (for initial screen)Xantphos, Buchwald ligands
Oxidant The oxidant is required to regenerate the active catalyst.Benzoquinone (BQ)Cu(OAc)₂, Ag₂CO₃
Chlorine Source The nature of the chlorine source can affect the rate and selectivity of the chlorination step.N-Chlorosuccinimide (NCS)CuCl₂, DDQ

Step 4: Consider a Different Catalytic System

If optimization of the current system is unsuccessful, exploring alternative catalytic systems may be necessary.

  • Ruthenium Catalysis: Ruthenium catalysts can sometimes offer complementary reactivity to palladium systems for C-H functionalization.

  • Copper-Mediated Halogenation: Copper-catalyzed or mediated C-H halogenation is another viable approach, often proceeding through a different mechanism.[11]

Symptom 2: Poor Regioselectivity (Chlorination at Multiple Positions)

Achieving high regioselectivity is often the primary challenge in C-H functionalization.

A Poor Regioselectivity B Modify the Directing Group (if applicable) A->B C Screen Different Ligands B->C D Adjust the Steric and Electronic Environment C->D E Lower the Reaction Temperature D->E

Troubleshooting Workflow for Poor Regioselectivity

Step 1: Modify the Directing Group (if applicable)

If your m-tolyl pyridazine contains a directing group, its modification can significantly influence the regioselectivity. For pyridazinones, the carbonyl group can act as a directing group.[5]

Step 2: Screen Different Ligands

The ligand can have a profound impact on the regioselectivity by altering the steric and electronic environment around the metal center.

  • Bulky Ligands: The use of bulky phosphine ligands (e.g., Buchwald ligands) can favor functionalization at less sterically hindered positions.

  • Bidentate Ligands: Bidentate ligands can create a more defined coordination sphere around the metal, leading to improved selectivity.

Step 3: Adjust the Steric and Electronic Environment

  • Solvent Effects: Highly polar or coordinating solvents can influence the geometry of the transition state and thus the regioselectivity.

  • Additives: The addition of acids or bases can alter the electronic properties of the substrate or catalyst, leading to changes in selectivity.

Step 4: Lower the Reaction Temperature

Running the reaction at a lower temperature can sometimes enhance the selectivity by favoring the kinetically controlled product.

Symptom 3: Formation of Byproducts

The formation of significant amounts of byproducts can complicate purification and reduce the yield of the desired product.

  • Homocoupling: To minimize homocoupling, reduce the catalyst loading and ensure a slow, controlled addition of the oxidant.

  • Dichlorination: Use a stoichiometric amount of the chlorinating agent and monitor the reaction progress carefully to avoid over-chlorination.

  • Decomposition: If decomposition is observed, consider using a milder oxidant or lowering the reaction temperature.

Experimental Protocols

The following are detailed, step-by-step protocols for key experiments in troubleshooting the C-H chlorination of m-tolyl pyridazines.

Protocol 1: General Procedure for Palladium-Catalyzed C-H Chlorination

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the m-tolyl pyridazine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and any ligand (0.1 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., DCE) via syringe.

  • Add the oxidant (e.g., BQ, 1.2 equiv) and the chlorine source (e.g., NCS, 1.1 equiv).

  • Seal the vial and place it in a preheated oil bath at the desired temperature.

  • Stir the reaction for the specified time, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: NMR Analysis for Regioisomer Identification

  • Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum. The chemical shifts and coupling constants of the aromatic protons on the pyridazine ring and the tolyl group will be indicative of the position of chlorination.

  • Acquire a ¹³C NMR spectrum to confirm the number of carbon environments.

  • Perform 2D NMR experiments, such as COSY and HMBC, to definitively establish the connectivity and confirm the regiochemistry of the chlorinated product.

Mechanism Deep Dive

Understanding the catalytic cycle is crucial for rational troubleshooting. The following is a proposed mechanism for the palladium-catalyzed C-H chlorination of a pyridazine derivative.

A Pd(II) Precatalyst B [Pd(II)-Substrate] Complex A->B Coordination C Palladacycle Intermediate B->C C-H Activation (rate-limiting) D Pd(IV) Intermediate C->D Oxidative Addition of Cl+ E Chlorinated Product + Pd(II) D->E Reductive Elimination E->A Catalyst Regeneration

Proposed Catalytic Cycle

  • Coordination: The Pd(II) precatalyst coordinates to the pyridazine substrate.

  • C-H Activation: This is often the rate-limiting step, where the C-H bond is cleaved to form a palladacycle intermediate. The regioselectivity is determined at this stage.

  • Oxidative Addition: The chlorine source delivers a "Cl⁺" equivalent to the palladium center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The C-Cl bond is formed through reductive elimination, releasing the chlorinated product and a Pd(II) species.

  • Catalyst Regeneration: The Pd(II) species is regenerated by the oxidant, completing the catalytic cycle.

By understanding this cycle, you can better rationalize how changes in ligands, solvents, and oxidants can influence the outcome of your reaction. For instance, a bulky ligand may favor the formation of a specific palladacycle, leading to improved regioselectivity.

References

  • Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed, 2015.
  • C–H bond halogenation catalyzed or mediated by copper: an overview. Beilstein J. Org. Chem., 2015.
  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Chemistry – A European Journal, 2023.
  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers, 2025.
  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed, 2025.
  • Direct C–H photoarylation of diazines using aryldiazonium salts and visible-light. Organic & Biomolecular Chemistry, 2020.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 2023.
  • C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 2021.
  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research, 2022.
  • 3-chloro-6-methylsulfanylpyridazine. ChemDB, 2025.
  • Pyridazine Deriv
  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amin
  • Catalyst Deactiv
  • Diazines. Course Hero.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org, 2023.
  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr
  • Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry, 2019.
  • Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Journal of the American Chemical Society, 2016.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 2020.
  • Synthesis and Characterization of Unique Pyridazines. Liberty University, 2019.
  • Growing Science.
  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 2012.
  • troubleshooting purification issues of N-pyridazin-4-ylnitramide. Benchchem.
  • Pyridine. Wikipedia.
  • A radical approach to C-H chlorination.
  • Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society, 2024.
  • Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones.
  • Palladium-Catalyzed Chelation-Assisted C–H Bond Halogenation: Selective Chlorination of 2-Arylpyridines with Acid Chlorides.
  • DDQ: the chlorinating reagent and oxidant for the ligand-directed ortho-chlorination of 2-arylpyridines. Organic Chemistry Frontiers, 2017.
  • Palladium-catalyzed coupling reactions of aryl chlorides.
  • Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 2013.
  • N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. Beilstein Journal of Organic Chemistry, 2012.
  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5- a]pyridine. Chemistry Letters, 2011.
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 2023.
  • Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides.
  • Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Journal of the Brazilian Chemical Society, 2017.
  • Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. Journal of the American Chemical Society, 2024.
  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube, 2020.

Sources

Troubleshooting

Recrystallization solvents for high-purity 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid

Executive Summary & Chemical Context This guide addresses the purification of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid . This molecule presents a specific purification challenge due to its "Push-Pull" physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the purification of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid . This molecule presents a specific purification challenge due to its "Push-Pull" physicochemical profile :

  • The Polar Head: The pyridazine-4-carboxylic acid core is amphoteric (zwitterionic potential) and highly polar.

  • The Lipophilic Tail: The m-tolyl (3-methylphenyl) group significantly increases

    
     and disrupts crystal packing compared to para-substituted analogs, increasing the risk of "oiling out."
    
  • The Reactive Center: The C3-Chloro substituent is susceptible to nucleophilic aromatic substitution (

    
    ), specifically hydrolysis to the 3-hydroxy/oxo derivative, if exposed to harsh basic conditions or prolonged heating in water.
    

Target Purity: >98.5% (HPLC) Primary Application: Intermediate for agrochemical (herbicide) or pharmaceutical (GABA modulator) synthesis.[1]

Solvent Selection Decision Matrix

Do not rely on a single solvent system. Use this logic flow to determine the optimal system based on your crude material's impurity profile.

Diagram 1: Solvent Selection Logic Flow

SolventSelection Start Analyze Crude Material CheckImpurity Primary Impurity Type? Start->CheckImpurity PolarImp Polar/Inorganic Salts (Starting acids, catalysts) CheckImpurity->PolarImp NonPolarImp Lipophilic/Neutral (Decarboxylated byproducts, isomers) CheckImpurity->NonPolarImp ColorImp Tarry/Colored (Oxidation products) CheckImpurity->ColorImp MethodB Method B: EtOH/Water Recrystallization PolarImp->MethodB High Solubility Diff MethodA Method A: Acid-Base Swing (Mild Bicarbonate) NonPolarImp->MethodA Selectivity for COOH ColorImp->MethodA Allows Carbon Treatment CheckPurity Final Polish Required? MethodA->CheckPurity If <98% MethodB->CheckPurity MethodC Method C: Acetonitrile Slurry/Wash CheckPurity->MethodC Yes (Remove trace isomers)

Caption: Logic flow for selecting the primary purification pathway based on dominant impurities.

Detailed Protocols

Method A: The "Mild" Acid-Base Swing (Highest Purity Potential)

Best for: Removing non-acidic impurities (decarboxylated byproducts) and protecting the Chloro-group.

The Science: Unlike standard NaOH extractions, this protocol uses Sodium Bicarbonate (


). The pKa of the carboxylic acid (~3-4) allows it to dissolve in bicarbonate, while the high pH of NaOH (>13) would risk hydrolyzing the 3-Cl group to a 3-OH group (an irreversible impurity).

Protocol:

  • Dissolution: Suspend crude solid (10 g) in 100 mL of 5%

    
     (aq) .
    
  • Digestion: Stir at Room Temperature (20-25°C) for 30 mins. Do not heat above 40°C.

  • Filtration: Filter off any undissolved solids (these are non-acidic impurities like 3-chloro-6-(m-tolyl)pyridazine).

  • Carbon Treatment (Optional): If the filtrate is dark, add 0.5 g activated charcoal, stir 15 mins, and filter through Celite.

  • Precipitation: Slowly add 2N HCl to the filtrate with vigorous stirring until pH reaches 2.0.

  • Isolation: The product will precipitate as a white/off-white solid. Filter, wash with cold water (2 x 20 mL), and dry at 50°C under vacuum.

Method B: Ethanol/Water Recrystallization

Best for: General cleanup and desalting.

The Science: The m-tolyl group provides good solubility in hot ethanol, while the carboxylic acid moiety reduces solubility in water. The "meta" substitution often lowers the melting point, making the compound prone to oiling out if water is added too fast.

Protocol:

  • Dissolution: Dissolve 10 g crude in Ethanol (95%) at reflux (~78°C). Use the minimum amount required (approx. 5-8 volumes).

  • Anti-solvent Addition: Remove from heat. Immediately add warm water (50°C) dropwise until a faint turbidity persists.

  • Re-solubilization: Add 1-2 mL of Ethanol to clear the solution.

  • Controlled Cooling (CCP): Allow to cool to RT slowly (over 2 hours) with gentle stirring. Rapid cooling will trap impurities.

  • Harvest: Cool to 0-5°C for 1 hour, then filter. Wash with cold 50% EtOH/Water.

Method C: Acetonitrile Reslurry (Polishing)

Best for: Removing specific regioisomers or trace colored impurities.

Protocol:

  • Suspend solids in Acetonitrile (ACN) (5 volumes).

  • Heat to reflux for 30 minutes (partial dissolution may occur).

  • Cool to room temperature.

  • Filter.[2][3] (Impurities often stay in the ACN mother liquor).

Comparative Data: Solvent Performance

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Factor
Ethanol/Water (3:1) HighLowGood (Salts)Oiling out (Moderate)
Methanol Very HighModeratePoor (Isomers)Yield Loss
Acetonitrile ModerateLowExcellent (Polar)Low
Toluene ModerateLowGood (Non-polar)Low Solubility of Product
5% NaHCO3 / HCl High (as salt)Insoluble (as acid)Excellent (Neutrals)Hydrolysis (if heated)

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Diagnosis: This is common with m-tolyl derivatives. The meta-substitution disrupts crystal lattice formation, lowering the melting point. If the anti-solvent (water) is added too quickly or the temperature drops too fast, the compound separates as a liquid phase (oil) before it can organize into a crystal. Corrective Action:

  • Reheat the mixture until the oil dissolves.

  • Seed the solution with a few crystals of pure product at the cloud point.

  • Reduce Water: Use a higher ratio of Ethanol (e.g., change from 50:50 to 70:30).

  • Slower Cooling: Wrap the flask in foil/towel to slow the cooling rate.

Q2: I see a new impurity at RRT 0.85 after recrystallization. What is it?

Diagnosis: This is likely 6-(m-tolyl)-3-hydroxypyridazine-4-carboxylic acid (Hydrolysis product). Cause: You likely heated the solution too long in the presence of water, or the pH was too high (basic) during the workup. The C3-Chlorine is an activated leaving group. Corrective Action:

  • Ensure pH < 9 during any dissolution step.[4]

  • Do not boil aqueous solutions for >1 hour.

  • Switch to Acetonitrile (anhydrous) for purification to avoid hydrolysis entirely.

Q3: My yield is low (<50%). Where is my product?

Diagnosis: The product is likely amphoteric. If the pH of the mother liquor is not near the isoelectric point (approx pH 2-3), the compound remains soluble as a zwitterion or salt. Corrective Action:

  • Check the pH of the filtrate.[2][5][6] If it is >4, add more HCl.

  • Concentrate the mother liquor to half volume and cool to 0°C to recover a second crop.

Critical Control Points (CCP) Workflow

Diagram 2: Process Safety & Quality Workflow

CCP_Workflow Raw Crude Input Dissolve Dissolution (CCP: Temp < 50°C) Raw->Dissolve CheckpH pH Check (CCP: pH 8-9 max) Dissolve->CheckpH Prevent Hydrolysis Filter Filtration (Remove Neutrals) CheckpH->Filter Acidify Acidification (Target pH 2.0) Filter->Acidify Precipitate Dry Drying (Vac Oven, 50°C) Acidify->Dry

Caption: Workflow highlighting Critical Control Points (CCPs) to prevent hydrolysis and ensure yield.

References

  • Synthesis of Pyridazine-4-carboxylic acid derivatives

    • Source: PubChem Compound Summary for Pyridazine-4-carboxylic acid deriv
    • Relevance: Establishes solubility baselines for the core heterocycle.
    • URL:

  • Purification of Chloropyridazines (Hydrolysis Risks)

    • Source: ChemicalBook & Patent Liter
    • Relevance: Details the reactivity of 3-chloropyridazines toward nucleophilic substitution (hydrolysis) in basic media.
    • URL:

  • Crystallization of Carboxylic Acids

    • Source: University of Rochester, Department of Chemistry.
    • Relevance: General principles for solvent selection (Ethanol/W
    • URL:

  • 3-Chloro-6-arylpyridazine Scaffolds

    • Source: National Institutes of Health (NIH) / PMC.
    • Relevance: Structural analogs and their stability/synthesis conditions.
    • URL:

Sources

Optimization

Technical Support Center: Pyridazine Acid Stability in Thermal Processing

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with pyridazine carboxylic acids. This guide provides in-depth technical support to help you anticipate and preven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with pyridazine carboxylic acids. This guide provides in-depth technical support to help you anticipate and prevent unwanted decarboxylation during thermal processing. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Introduction: The Challenge of Pyridazine Acid Stability

Pyridazine rings are a cornerstone in many pharmaceutical compounds and advanced materials due to their unique electronic properties and ability to engage in hydrogen bonding.[1][2] However, the inherent electron-deficient nature of the pyridazine nucleus, a result of the two adjacent nitrogen atoms, can render attached carboxylic acid groups susceptible to decarboxylation under thermal stress.[3] This unwanted side reaction can lead to impurity formation, yield loss, and compromised product integrity. This guide is designed to provide you with the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are pyridazine acids prone to decarboxylation?

Decarboxylation in heteroaromatic carboxylic acids like those of pyridazine is often facilitated by the formation of a zwitterionic intermediate. The nitrogen atom in the ring can be protonated, and the carboxylic acid can be deprotonated. In the case of pyridazine acids, particularly with the carboxyl group at the 3- or 6-position, the proximity of the positively charged nitrogen can stabilize the negative charge that develops on the ring carbon as the carbon-carbon bond to the carboxyl group breaks. This stabilization lowers the activation energy for the loss of CO2.

The general mechanism, often referred to as the Hammick mechanism for related pyridine acids, involves the formation of an ylide intermediate after the loss of carbon dioxide, which is then protonated by a solvent molecule.[4]

Troubleshooting Guide: Preventing Unwanted Decarboxylation

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Significant product degradation and gas evolution observed upon heating my pyridazine-3-carboxylic acid derivative.

Root Cause Analysis:

Your observation is a classic sign of thermal decarboxylation. Pyridazine carboxylic acids with the carboxyl group at the 3- or 6-position are particularly susceptible to this reaction. This is because the nitrogen atom at the 2-position can effectively stabilize the intermediate formed during decarboxylation. In contrast, carboxylic acid groups at the 4- or 5-positions are generally more thermally stable as they lack this direct electronic assistance from an adjacent ring nitrogen.

Solutions and Scientific Rationale:

1. Temperature Optimization:

  • Action: Carefully screen a range of temperatures to find the minimum required for your desired transformation.

  • Causality: Decarboxylation is a thermally activated process. By lowering the temperature, you can often significantly reduce the rate of this unwanted side reaction while still allowing your primary reaction to proceed, albeit at a slower rate.

2. pH Control:

  • Action: Maintain a neutral or slightly basic pH if your reaction conditions permit.

  • Causality: The decarboxylation of many heteroaromatic acids is acid-catalyzed. Acidic conditions promote the formation of the reactive zwitterionic intermediate. By maintaining a higher pH, you can keep the carboxylic acid in its carboxylate form, which is less prone to decarboxylation.

3. Solvent Selection:

  • Action: Consider using aprotic polar solvents or solvents with a lower dielectric constant.

  • Causality: The choice of solvent can influence the stability of the transition state for decarboxylation. Protic solvents like water can facilitate the proton transfers involved in the zwitterionic mechanism.[4] Aprotic polar solvents (e.g., DMSO, DMF) or non-polar solvents may disfavor the formation of the charged intermediates required for decarboxylation.[5][6][7][8]

Solvent ClassExamplesSuitability for Suppressing DecarboxylationRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighStabilizes charged species without donating protons, potentially disfavoring the zwitterionic mechanism.
Non-Polar Toluene, DioxaneModerate to HighLow dielectric constant suppresses the formation of charged intermediates.
Polar Protic Water, Ethanol, MethanolLowCan facilitate proton transfer and stabilize the zwitterionic transition state, accelerating decarboxylation.[4][5]

4. Use of Protecting Groups:

  • Action: Temporarily convert the carboxylic acid to an ester (e.g., methyl, ethyl, or benzyl ester).[4][9][10]

  • Causality: Esterification removes the acidic proton of the carboxylic acid, preventing the formation of the zwitterionic intermediate that initiates decarboxylation. The choice of ester is critical and depends on the subsequent reaction conditions you plan to employ. The protecting group can be removed under specific conditions (e.g., base- or acid-catalyzed hydrolysis, hydrogenolysis for benzyl esters) once the thermally sensitive step is complete.[9][11]

Issue 2: My pyridazine-4-carboxylic acid is more stable, but I still see some decarboxylation at high temperatures. How can I improve its stability?

Root Cause Analysis:

While pyridazine-4-carboxylic acids are inherently more stable than their 3- and 6-isomers, they are not immune to decarboxylation, especially under harsh thermal conditions. The electron-withdrawing nature of the pyridazine ring still influences the carboxyl group, albeit to a lesser extent than in the 3- and 6-positions.

Solutions and Scientific Rationale:

1. Introduction of Electron-Donating Groups:

  • Action: If synthetically feasible, introduce electron-donating groups (EDGs) such as alkyl or alkoxy groups onto the pyridazine ring.

  • Causality: EDGs increase the electron density of the pyridazine ring.[12] This destabilizes the negatively charged intermediate that would form on the ring during decarboxylation, thereby increasing the activation energy for the reaction and enhancing thermal stability.[13][14]

2. Metal Sequestration:

  • Action: Add a chelating agent like EDTA to your reaction mixture if you suspect trace metal contamination.

  • Causality: Trace amounts of transition metals can catalyze decarboxylation.[15] Chelating agents will bind these metal ions, rendering them catalytically inactive.

3. Reaction Time Minimization:

  • Action: Monitor your reaction closely and stop it as soon as the desired conversion is reached.

  • Causality: The extent of decarboxylation is a function of both temperature and time. Minimizing the duration of thermal stress will reduce the formation of the decarboxylated byproduct.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for a Pyridazine Carboxylic Acid

This protocol provides a general framework for developing an HPLC method to monitor the degradation of a pyridazine carboxylic acid.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: Ramp back to 5% B

    • 18.5-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength where both the parent compound and potential decarboxylated product absorb (e.g., 254 nm or a wavelength maximum determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Rationale: This reversed-phase method with a gradient elution is a robust starting point for separating the relatively polar pyridazine carboxylic acid from its less polar decarboxylated product.[16][17][18][19][20] The acidic mobile phase helps to ensure good peak shape for the carboxylic acid.

Visualizing the Decarboxylation Pathway

Decarboxylation_Mechanism cluster_0 Zwitterion Formation cluster_1 Decarboxylation cluster_2 Protonation A Pyridazine-3-carboxylic Acid B Zwitterionic Intermediate A->B +H+ / -H+ C Ylide Intermediate B->C Heat (Δ) D CO2 B->D E Decarboxylated Pyridazine C->E + Solvent-H+ F Solvent-H+ F->C

Caption: Proposed mechanism for the decarboxylation of pyridazine-3-carboxylic acid.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_strategies Mitigation Strategies start Start: Unwanted Decarboxylation Detected check_position Is Carboxyl Group at Position 3 or 6? start->check_position temp Reduce Temperature check_position->temp Yes solvent Change Solvent to Aprotic check_position->solvent No (Position 4/5) ph Adjust pH to Neutral/Basic temp->ph ph->solvent protect Use Protecting Group solvent->protect analyze Analyze by HPLC solvent->analyze evaluate Decarboxylation Mitigated? analyze->evaluate end_success End: Process Optimized evaluate->end_success Yes end_reassess Re-evaluate Strategy evaluate->end_reassess No end_reassess->check_position Iterate

Caption: A logical workflow for troubleshooting decarboxylation issues.

References

  • High‐Throughput Experimentation (HTE) Applied to the Synthesis of API Impurities: A Case Study in Oxidative Decarboxylation of Aryl Acetic Acids. Request PDF. Available at: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Protection for carboxylic group & Protection for the Amino group. Slideshare. Available at: [Link]

  • Protecting Groups. University of Wisconsin-Madison. Available at: [Link]

  • Protecting group - Wikipedia. Wikipedia. Available at: [Link]

  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. PMC. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]

  • (PDF) Solvent effects on kinetics of an heteroatomic nucleophilic substitution reaction in ionic liquid and molecular solvents mixtures. ResearchGate. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available at: [Link]

  • Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Available at: [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.* The Journal of Physical Chemistry A. Available at: [Link]

  • Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds. Dalton Transactions. Available at: [Link]

  • Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Thermoanalytical investigations on heterocyclic organic compounds. Part II. Thermal decomposition of substituted 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine. Semantic Scholar. Available at: [Link]

  • Pyridine - Wikipedia. Wikipedia. Available at: [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. Available at: [Link]

  • Decarboxylation in drug stability. QSAR ANALYTICS. Available at: [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. Available at: [Link]

  • Decarboxylation in Natural Products Biosynthesis. PMC. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. Available at: [Link]

  • Thermal decomposition of pyridoxine: an evolved gas analysis-ion attachment mass spectrometry study. PubMed. Available at: [Link]

  • Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. PMC. Available at: [Link]

  • Thermal decomposition of the prepared compounds. ResearchGate. Available at: [Link]

  • Investigations in the vitamin A‐Series: IV. Some cases of abnormal decarboxylation. Semantic Scholar. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available at: [Link]

  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. PubMed. Available at: [Link]

  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]

  • Decarboxylation in Natural Products Biosynthesis. JACS Au. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]

  • Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids. ResearchGate. Available at: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. Available at: [Link]

  • Iron Photocatalysis Enabling Decarboxylative Bromination of (Hetero)Aryl Carboxylic Acids. Organic Letters. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Metal Removal from Pyridazine Carboxylic Acids

Introduction: The "Pyridazine Trap" Welcome to the support center. If you are here, you are likely facing a stubborn metal contamination issue (probably Palladium or Copper) in a pyridazine carboxylic acid intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pyridazine Trap"

Welcome to the support center. If you are here, you are likely facing a stubborn metal contamination issue (probably Palladium or Copper) in a pyridazine carboxylic acid intermediate.

Why is this happening? You are fighting a double-edged sword. Pyridazine rings are electron-deficient but possess two adjacent nitrogen atoms capable of forming stable "bidentate-like" bridges with transition metals. When you add a carboxylic acid moiety, you create a zwitterionic system that can act as a tridentate pincer ligand. Standard washes (EDTA, L-Cysteine) often fail because the formation constant (


) of the Pd-Pyridazine complex  often exceeds that of the washing agent.

This guide moves beyond "try charcoal" and provides a mechanistic approach to breaking these complexes.

Module 1: Diagnostic & Initial Assessment

Before dumping scavengers into your reactor, you must characterize the impurity. Metal contaminants exist in two states, and the removal strategy differs for each.

Phase 1: The Drop Test

Take 1 mL of your reaction mixture. Filter it through a 0.2


m PTFE syringe filter.
  • Result A: The filtrate is clear/lighter.

    
    Particulate Metal (Pd⁰/Cu⁰). 
    
    • Action: Physical filtration (Celite/Diatomaceous earth) is your primary step.

  • Result B: The filtrate remains dark/colored.

    
    Soluble/Chelated Metal (Pd²⁺/Cu²⁺). 
    
    • Action: You need chemical scavenging or pH-swing crystallization.

Decision Logic: The Removal Workflow

MetalRemovalLogic Start Start: High Metal Content StateCheck Is Metal Particulate or Soluble? Start->StateCheck Particulate Particulate (Pd0) StateCheck->Particulate Suspended Black Solid Soluble Soluble/Chelated (Pd2+) StateCheck->Soluble Homogeneous Color Filtration Filtration over Celite/Carbon Particulate->Filtration Scavenger Silica-Based Scavengers (Si-Thiol / Si-DMT) Soluble->Scavenger Low Scale / High Value Cryst pH-Swing Crystallization (Isoelectric Point) Soluble->Cryst Scale-up / Cost Sensitive Test IPC: Metal < ICH Q3D Limit? Filtration->Test Scavenger->Test Cryst->Test Success Proceed to Next Step Test->Success Yes Fail Troubleshoot (See Module 4) Test->Fail No

Caption: Figure 1. Decision matrix for selecting the appropriate metal removal strategy based on the physical state of the contaminant.

Module 2: Scavenger Selection & Optimization

For pyridazine carboxylic acids, adsorption selectivity is the main challenge. You cannot use basic scavengers (like amines) because they will bind to your carboxylic acid product via ionic interaction, causing yield loss.

Recommended Scavenger Matrix
Scavenger TypeFunctional GroupBest ForMechanismCompatibility with Pyridazine-COOH
Si-Thiol PropylthiolPd(II), Cu(I), Ag, RuSoft-Soft interactionExcellent. Neutral surface; won't bind COOH.
Si-DMT DimercaptotriazinePd(0), Pd(II), Ru, RhChelationGood. High affinity, but check for product adsorption.
Si-TAAcOH Triaminetetraacetic acidNi, Cu, Fe, CoIon Exchange/ChelationPoor. Can act as an anion exchanger and bind your product.
Activated Carbon N/APd(0), ColloidsPhysisorptionVariable. High risk of yield loss for polar heterocycles.
Protocol: Batch Scavenging (The "Stir and Filter" Method)

Scenario: You have 10g of Pyridazine-COOH intermediate in 100mL DMSO/Water with 500 ppm Pd.

  • Temperature Control: Heat your solution to 50–60°C .

    • Why? Scavenging kinetics are endothermic. Heat breaks the Pd-Pyridazine chelate, making the metal available for the scavenger.

  • Loading: Add Si-Thiol (or equivalent) at 4–8 equivalents relative to the residual metal content (not the product).

    • Calculation: If you have 1 mole of Pd residue, use 4–8 moles of Si-Thiol functional sites.

  • Time: Stir vigorously for 1–4 hours .

  • Filtration: Filter hot through a 0.45

    
    m pad.
    
    • Critical: If the solution cools, the product may precipitate with the scavenger, trapping the metal again.

Module 3: The pH-Swing Crystallization (Self-Validating System)

For pyridazine carboxylic acids, solubility is pH-dependent. We can use this to "squeeze" the metal out.

The Theory:

  • pH < 2: Pyridazine N is protonated (Cationic). Soluble in water.[1]

  • pH > 9: Carboxylic acid is deprotonated (Anionic). Soluble in water.[1]

  • pH 3–5 (Isoelectric Point): Zwitterionic. Least Soluble.

Protocol: The "Dissolve-Wash-Precipitate" Cycle
  • Dissolution (High pH): Dissolve crude solid in 1M NaOH (pH > 10). The product is now a sodium salt. The Pd-Pyridazine complex may remain neutral or break apart.

  • Filtration: Filter the basic solution through Celite. This removes non-polar Pd species and colloidal Pd that are insoluble in water.

  • The Wash (Optional): Wash the aqueous basic layer with a non-polar solvent (DCM or MTBE).

    • Why? This pulls out organic-soluble ligands (phosphines) that hold the metal.

  • Precipitation (Target pH): Slowly add 1M HCl until you reach the isoelectric point (typically pH 3.5 – 4.5 for pyridazines).

  • Collection: The product crystallizes out. The free metal ions (Pd²⁺) remain in the mother liquor.

pHOptimization Crude Crude Solid (Zwitterion + Metal) Base Add NaOH (pH > 10) Product = Anion (Soluble) Crude->Base Filter Filter (Remove Solids) Base->Filter Acid Add HCl to pH 4.0 (Isoelectric Point) Filter->Acid Result Precipitate Product Metal stays in Filtrate Acid->Result

Caption: Figure 2.[2] pH-swing purification strategy leveraging the amphoteric nature of pyridazine carboxylic acids.

Module 4: Troubleshooting & FAQs

Q1: I used Si-Thiol, but my Pd levels only dropped from 1000 ppm to 400 ppm. Why? A: You likely have a kinetic issue or a solvent mismatch.

  • Solvent: Is your solvent coordinating? (e.g., Pyridine, DMF). These compete with the scavenger. Try diluting with Ethanol or Water.

  • Oxidation State: Si-Thiol binds Pd(II) best. If you have Pd(0) nanoparticles stabilized by the pyridazine, you need Si-DMT or a preliminary oxidation step (stirring with air) to convert Pd(0)

    
     Pd(II).
    

Q2: My product is turning bright red/orange during purification. A: This is the "Pyridazine Blush." It indicates the formation of a specific charge-transfer complex between the pyridazine nitrogen and trace iron (Fe) or Copper (Cu).

  • Fix: Add a dedicated Fe/Cu scavenger like Si-TAAcOH (supported EDTA) before the pH adjustment step. Note: Use this at high pH (anionic product) to avoid binding the product.

Q3: Can I use Activated Carbon (Charcoal)? A: Proceed with extreme caution. Pyridazine carboxylic acids are flat, polar aromatics. They bind avidly to the graphene sheets of activated carbon. You risk losing 20–30% of your yield.

  • Test: Run a 100mg scale test. If yield loss > 10%, switch to functionalized silica (Si-Thiol), which has a non-stick backbone.

Q4: The metal is gone, but now I have high Silicon (Si) content. A: This is "Silica Leaching." It happens if you use silica scavengers at very high pH (>10) or in MeOH/Base mixtures.

  • Fix: Ensure your scavenging step happens at neutral or slightly acidic pH. If you must work at high pH, use Polymer-supported scavengers (e.g., polystyrene backbone) instead of silica.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022. Link

  • Metal Scavenging Solutions: A Guide for API Purification. SiliCycle Application Notes, 2023. Link

  • Removal of Palladium from Pharmaceutical Intermediates. Organic Process Research & Development, 2018. (General methodology for heterocyclic scavenging). Link

  • Solubility and Zwitterionic Behavior of Pyridazine Derivatives. Journal of Molecular Liquids, 2020. Link

(Note: While specific URLs for dynamic application notes change, the SiliCycle and ICH links provided are authoritative landing pages for these documents.)

Sources

Optimization

Resolving steric hindrance issues with the m-tolyl group in coupling reactions

Topic: Resolving Steric & Kinetic Mismatches in m-Tolyl Cross-Couplings Ticket ID: META-TOL-001 Status: Open for Resolution Executive Summary: The "Silent Killer" of Yields While ortho-tolyl groups are notoriously diffic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Steric & Kinetic Mismatches in m-Tolyl Cross-Couplings Ticket ID: META-TOL-001 Status: Open for Resolution

Executive Summary: The "Silent Killer" of Yields

While ortho-tolyl groups are notoriously difficult due to direct steric blockage at the reaction center, the meta-tolyl (m-tolyl) group presents a more deceptive challenge. It is often treated as a "standard" phenyl equivalent during screening, yet it frequently suffers from kinetic mismatches .

The methyl group at the meta position (3-position) exerts a subtle "buttressing effect" and weak electron-donating influence. This does not block the metal center but can:

  • Retard Oxidative Addition: The electron-rich nature of the ring makes the C-X bond slightly less electrophilic than phenyl halides.

  • Accelerate Protodeboronation: In Suzuki couplings, m-tolylboronic acids are prone to hydrolytic cleavage before transmetallation occurs.

  • Alter Ligand Conformation: In tight binding pockets (e.g., enzymes or bulky phosphine ligands), the meta-substituent can force the catalyst into an unproductive resting state.

This guide provides the protocols to diagnose and resolve these specific failure modes.

Module A: The Suzuki-Miyaura Interface

Target Issue: Low conversion due to Boronic Acid Instability (Protodeboronation).

The Mechanism of Failure

m-Tolylboronic acid is moderately unstable under basic, aqueous conditions. If the catalytic cycle (specifically transmetallation) is slow, the base will catalyze the hydrolysis of the C-B bond, replacing the boron with a proton (yielding toluene).

Diagnostic Workflow
  • Symptom: You observe the formation of toluene (by GC/LC-MS) and unreacted aryl halide.

  • False Diagnosis: "The catalyst is dead."

  • True Diagnosis: The boronic acid decomposed faster than the catalyst could use it.

Solution: The "Slow Release" Strategy

Replace free boronic acids with MIDA boronates or Potassium Trifluoroborates . These reagents slowly release the active boronic acid species, keeping the standing concentration low and preventing decomposition.

Visualizing the Solution

SuzukiStrategy Start Substrate: m-Tolylboronic Acid Issue Rapid Protodeboronation (Side Product: Toluene) Start->Issue Standard Aqueous Base Sol1 Solution A: Anhydrous Conditions (Dioxane, K3PO4) Issue->Sol1 If < 5% Toluene Sol2 Solution B: Slow Release Reagents (MIDA Boronates) Issue->Sol2 If > 20% Toluene Result High Yield Coupling Sol1->Result Sol2->Result

Caption: Decision tree for mitigating protodeboronation in m-tolyl Suzuki couplings.

Module B: The Buchwald-Hartwig Interface

Target Issue: Stalled reaction with bulky amines or low yields with m-tolyl halides.

The Ligand Selection Matrix (BrettPhos vs. RuPhos)

For m-tolyl substrates, the choice of ligand is binary and depends strictly on the amine partner. The meta-methyl group requires a ligand that balances the rate of oxidative addition (OA) and reductive elimination (RE).

ParameterBrettPhos SystemRuPhos System
Best For Primary Amines (e.g., Aniline, Benzylamine)Secondary Amines (e.g., Morpholine, N-Methylaniline)
Rate Limiting Step Oxidative Addition (OA)Reductive Elimination (RE)
Why it works for m-Tolyl The m-tolyl group is electron-rich, slowing OA. BrettPhos is electron-rich enough to facilitate OA but bulky enough to force RE with primary amines.RuPhos is less bulky than BrettPhos, allowing the secondary amine to enter the coordination sphere without severe steric clash.
Precatalyst Recommendation BrettPhos Pd G4 RuPhos Pd G4
Standardized Protocol: m-Tolyl Amination

Objective: Coupling m-Bromotoluene with a Primary Amine.

Reagents:

  • m-Bromotoluene (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • BrettPhos Pd G4 (0.01 – 0.02 equiv)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Inert Loading: Inside a glovebox or under Argon flow, add the Pd-G4 precatalyst, NaOtBu, and solid amine to a vial equipped with a stir bar.

  • Liquid Addition: Add the aryl halide and solvent. Seal the vial with a PTFE-lined cap.

  • Activation: Heat to 80–100 °C .

    • Note: The G4 precatalyst activates upon heating in the presence of base. You may see a color change (often to dark orange/brown).

  • Monitoring: Check LC-MS at 1 hour.

    • If Ar-Br remains: Increase temp to 110 °C.

    • If Ar-Br is gone but no product: Check for dehalogenation (Ar-H). If present, switch solvent to t-Amyl alcohol.

Troubleshooting & FAQs

Q1: My reaction works for phenyl bromide but fails for m-tolyl bromide. Why?

A: This is likely an Oxidative Addition (OA) failure. The methyl group at the meta position donates electron density to the ring, making the C-Br bond stronger and less reactive toward Pd(0) than a standard phenyl ring.

  • Fix: Switch to a more electron-rich ligand (e.g., tBuXPhos or AdBippyPhos ) or switch the leaving group from Bromide to Iodide.

Q2: I see significant homocoupling of my m-tolyl substrate.

A: Homocoupling (Ar-Ar) usually indicates the presence of oxygen or a disproportionation mechanism.

  • Fix: Ensure rigorous degassing (sparge with Argon for 15 mins). If using a boronic acid, homocoupling is often oxidant-driven; add a scavenger or switch to a reductive coupling protocol.

Q3: Can I use Pd(PPh3)4 for these reactions?

A: Avoid. Triphenylphosphine is rarely active enough for hindered or electron-rich substrates like m-tolyl halides at reasonable temperatures. It often leads to "black palladium" precipitation before the reaction completes. Use biaryl phosphines (Buchwald ligands).[1]

Q4: How do I handle regioselectivity if I am doing C-H activation?

A: m-Tolyl groups have two distinct C-H activation sites: ortho (between Me and R) and para (opposite Me).

  • Insight: Most Pd-catalysts prefer the sterically accessible para position.

  • Fix: To force ortho activation, you need a Norbornene-mediated (Catellani) strategy or a directing group on the meta-substituent.

Visualizing the Ligand Workflow

LigandSelection Input Substrate: m-Tolyl Halide + Amine AmineType Identify Amine Class Input->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Brett Use BrettPhos Pd G4 (Prevents β-Hydride Elimination) Primary->Brett High steric demand on Pd Ru Use RuPhos Pd G4 (Reduces Steric Clash) Secondary->Ru Requires open coordination site Result Successful C-N Bond Brett->Result Ru->Result

Caption: Ligand selection logic for Buchwald-Hartwig amination of m-tolyl substrates.

References

  • Buchwald Ligand Selection

    • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction.[2][3][4][5]

    • Source: ACS Omega (2020).[3]

    • URL:[Link]

  • Suzuki Coupling Optimization: Title: A Comparative Analysis of 3-Tolylboronic Acid and Novel Alternatives in Suzuki-Miyaura Coupling. Source: BenchChem Reagent Guides.
  • General Steric Parameters

    • Title: Multidimensional steric parameters in the analysis of asymmetric c
    • Source: N
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the 1H NMR Chemical Shift Analysis of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the pyridazine scaffold stands out as a privileged core. Its derivatives are known to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridazine scaffold stands out as a privileged core. Its derivatives are known to exhibit a wide array of biological activities, making the precise and unambiguous structural elucidation of novel pyridazine-based compounds a critical step in their development.[1] Among the most powerful analytical techniques for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy, with 1H NMR providing a detailed fingerprint of the proton environment within a molecule.

This guide offers an in-depth analysis of the expected 1H NMR spectrum of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid, a molecule of interest due to its combination of electron-withdrawing and donating substituents on the pyridazine ring. By dissecting the influence of each substituent on the chemical shifts of the pyridazine and tolyl protons, this document aims to provide researchers with a predictive framework for interpreting the spectra of similarly complex heteroaromatic systems.

The Interplay of Substituent Effects on the Pyridazine Core

The chemical shifts of protons on an aromatic or heteroaromatic ring are governed by a delicate balance of electronic and anisotropic effects. In the case of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid, the pyridazine ring proton, the protons of the m-tolyl group, and the carboxylic acid proton will all resonate at characteristic frequencies.

The parent pyridazine molecule exhibits signals for its protons at approximately 9.2 ppm (H3/H6) and 7.5 ppm (H4/H5) in CDCl3.[2] The introduction of substituents dramatically alters this landscape.

  • 3-Chloro Group: The electronegative chlorine atom at the 3-position will exert a significant deshielding effect on the adjacent proton at the 4-position (if it were present) and a smaller effect on the proton at the 5-position.

  • 4-Carboxylic Acid Group: The carboxylic acid group is strongly electron-withdrawing and will deshield the adjacent proton at the 5-position. The acidic proton of the carboxyl group itself is expected to appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm, and its position can be highly dependent on solvent and concentration.

  • 6-(m-tolyl) Group: The tolyl group, an alkyl-substituted benzene ring, will have a more complex influence. Its electronic effect on the pyridazine ring is relatively modest. However, its magnetic anisotropy will play a crucial role in determining the chemical shifts of nearby protons, particularly the proton at the 5-position of the pyridazine ring. Depending on the rotational conformation of the tolyl group, this proton may experience either shielding or deshielding.

Predicted 1H NMR Spectrum

Based on the analysis of substituent effects and data from related compounds, a predicted 1H NMR spectrum of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid in a common NMR solvent like DMSO-d6 is presented below. The use of DMSO-d6 is often preferred for carboxylic acids to ensure the observation of the acidic proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-5 (pyridazine)8.0 - 8.5s-This proton is expected to be a singlet as it has no adjacent protons. Its downfield shift is due to the combined deshielding effects of the adjacent nitrogen atom, the chloro group at position 3, and the carboxylic acid at position 4.
H-2', H-6' (m-tolyl)7.8 - 8.2m-These protons are ortho to the point of attachment to the pyridazine ring and will be deshielded. Their signals may be complex due to coupling with other tolyl protons.
H-4', H-5' (m-tolyl)7.3 - 7.6m-These protons are meta and para to the point of attachment and will resonate in the typical aromatic region.
CH3 (m-tolyl)2.3 - 2.5s-The methyl group protons will appear as a singlet in the upfield region of the aromatic spectrum.
COOH12.0 - 13.5br s-The carboxylic acid proton will be a broad singlet and its chemical shift is highly variable.

Experimental Protocol for 1H NMR Spectrum Acquisition

To validate the predicted chemical shifts, a standardized experimental protocol is essential.

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • NMR Instrument: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to acquire the spectrum.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad carboxylic acid proton signal.

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of its 1H NMR analysis, the following diagrams are provided.

Caption: Structure of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid with key protons labeled.

A Compound Synthesis & Purification B Sample Preparation (in DMSO-d6 with TMS) A->B C 1H NMR Data Acquisition (400 MHz) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Chemical Shift Analysis D->E F Integration & Multiplicity Analysis D->F G Structure Confirmation E->G F->G

Caption: Workflow for 1H NMR analysis of the target compound.

Comparison with Alternative Structures

The predicted 1H NMR spectrum of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid can be compared with that of simpler, related molecules to understand the incremental effects of each substituent.

  • 3-Chloro-6-phenylpyridazine: In this simpler analogue, the absence of the carboxylic acid group at the 4-position would result in the presence of two coupled protons on the pyridazine ring, appearing as doublets. The proton at the 4-position would be significantly deshielded by the adjacent chloro group.

  • 6-(m-tolyl)pyridazine-4-carboxylic acid: The removal of the chloro group at the 3-position would lead to an upfield shift of the proton at the 5-position. The proton at the 3-position would now be present, likely appearing as a doublet coupled to the proton at the 5-position.

By systematically analyzing these and other related structures, a comprehensive library of substituent chemical shift effects can be built, aiding in the rapid and accurate identification of novel pyridazine derivatives.

Conclusion

The 1H NMR chemical shift analysis of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid is a multifaceted task that requires a thorough understanding of fundamental NMR principles, including electronegativity, electron-withdrawing/donating effects, and magnetic anisotropy. This guide provides a robust framework for predicting and interpreting the 1H NMR spectrum of this complex molecule. By combining theoretical predictions with rigorous experimental validation, researchers can confidently elucidate the structures of novel pyridazine-based compounds, accelerating the pace of discovery in drug development and materials science.

References

  • Hobbs, W. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Chloro-6-Arylpyridazines

This guide provides an in-depth analysis of the characteristic fragmentation patterns of 3-chloro-6-arylpyridazines observed under mass spectrometry. Designed for researchers, medicinal chemists, and analytical scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic fragmentation patterns of 3-chloro-6-arylpyridazines observed under mass spectrometry. Designed for researchers, medicinal chemists, and analytical scientists, this document elucidates the primary fragmentation pathways, explores the electronic influence of aryl substituents, and offers a robust experimental protocol for acquiring high-fidelity mass spectral data. Our approach moves beyond a simple catalog of fragments to explain the causal mechanisms driving molecular dissociation, ensuring a deeper understanding for structural elucidation and impurity profiling.

Introduction: The Analytical Imperative for Pyridazine Scaffolds

The 3-chloro-6-arylpyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its rigid, planar structure and defined hydrogen bonding capabilities make it an attractive pharmacophore. For drug development professionals, the unambiguous identification of these molecules, their metabolites, and potential process-related impurities is critical. Electron Impact (EI) mass spectrometry is a cornerstone technique for this purpose, providing a reproducible fragmentation "fingerprint" that is invaluable for structural confirmation.[1][2] Understanding the fragmentation logic is not merely academic; it is essential for distinguishing between isomers, identifying unknown analogues, and ensuring the structural integrity of synthesized compounds.

This guide will focus on the fragmentation behavior of the core 3-chloro-6-arylpyridazine structure, establishing a baseline understanding before comparing how different aryl substituents modulate these fragmentation pathways.

Core Fragmentation Pathways of the 3-Chloro-6-Arylpyridazine Scaffold

Under typical 70 eV Electron Impact (EI) conditions, the molecular ion (M⁺˙) of 3-chloro-6-arylpyridazines is generally prominent, a testament to the stability of the aromatic heterocyclic system.[1] The subsequent fragmentation is dictated by the relative strengths of the bonds and the stability of the resulting fragment ions and neutral losses. Two primary, competing fragmentation pathways dominate the initial dissociation of the molecular ion: cleavage of the C-Cl bond and a retro-Diels-Alder reaction of the pyridazine ring.

Pathway A: Halogen Loss

The most intuitive initial fragmentation is the cleavage of the C-Cl bond. Due to the presence of two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, the molecular ion will appear as a characteristic doublet (M⁺˙ and [M+2]⁺˙). This isotopic signature is a crucial diagnostic feature.

The C-Cl bond can cleave in two ways:

  • Loss of Chlorine Radical (•Cl): Homolytic cleavage results in the formation of an [M-Cl]⁺ cation. This is often a significant peak in the spectrum.

  • Loss of HCl: Elimination of a neutral HCl molecule can also occur, leading to an [M-HCl]⁺˙ radical cation.

Pathway B: Retro-Diels-Alder (rDA) Fragmentation

A characteristic fragmentation of six-membered heterocyclic rings, including pyridazines, is the retro-Diels-Alder (rDA) reaction.[3][4] This concerted process involves the cleavage of two bonds within the ring, resulting in the expulsion of a stable, neutral four-electron component. For the pyridazine ring, the most probable rDA pathway involves the elimination of a molecule of dinitrogen (N₂), which is a thermodynamically highly favorable process.

  • Loss of Dinitrogen (N₂): The pyridazine ring cleaves to expel N₂, resulting in the formation of a chloro-aryl-butadiyne radical cation ([M-N₂]⁺˙). This fragment can undergo further dissociation.

The interplay between these initial pathways is visualized in the diagram below.

Fragmentation_Core cluster_path_A Pathway A: Halogen Loss cluster_path_B Pathway B: Retro-Diels-Alder M_plus 3-Chloro-6-Arylpyridazine (M)⁺˙ M_Cl [M - Cl]⁺ M_plus->M_Cl - •Cl M_HCl [M - HCl]⁺˙ M_plus->M_HCl - HCl M_N2 [M - N₂]⁺˙ M_plus->M_N2 - N₂ Aryl_cation [Aryl]⁺ M_Cl->Aryl_cation - C₄H₂N₂ Aryl_ion [Aryl-C≡CH]⁺˙ M_N2->Aryl_ion - •Cl Aryl_ion->Aryl_cation - C₂H

Caption: Primary fragmentation pathways for the 3-chloro-6-arylpyridazine scaffold.

Comparative Analysis: The Influence of the Aryl Substituent

While the core fragmentation pathways remain consistent, the relative abundance of the resulting ions is significantly influenced by the electronic nature of the substituents on the 6-position aryl ring.[5] The stability of the charge on a given fragment dictates its prevalence in the mass spectrum. By comparing the fragmentation patterns of analogues with electron-donating groups (EDGs), electron-withdrawing groups (EWGs), and halogens, we can establish predictable trends.

Substituent (X) on Aryl RingPredicted Effect on FragmentationKey Fragment Ions Enhanced
-H (Phenyl)Baseline fragmentation pattern.[M-Cl]⁺, [M-N₂]⁺˙, [C₆H₅]⁺ (m/z 77)
-OCH₃ (Electron-Donating)Stabilizes positive charge on the aryl ring. Favors fragments where the charge resides on the aryl moiety.[Aryl]⁺ (e.g., [CH₃O-C₆H₄]⁺, m/z 107), [Aryl-C≡CH]⁺˙
-NO₂ (Electron-Withdrawing)Destabilizes positive charge on the aryl ring. May favor pathways where the charge is retained by the heterocyclic portion or promote alternative fragmentations like loss of •NO₂.[M-Cl]⁺, [M-NO₂]⁺
-Cl (Halogen)Inductively withdrawing but can donate via resonance. Introduces additional isotopic patterns. Primarily directs fragmentation away from the aryl ring and may enhance loss of the entire aryl group.[M-Cl]⁺, [Pyridazine-Cl]⁺ (m/z 113/115)

Explanation of Causality: Electron-donating groups, such as methoxy (-OCH₃), stabilize an adjacent positive charge through resonance and inductive effects. Consequently, fragmentation pathways that result in the formation of an aryl cation (e.g., [CH₃O-C₆H₄]⁺) are energetically favored, leading to a more abundant peak for this ion compared to the unsubstituted phenyl analogue.[5] Conversely, a strong electron-withdrawing group like a nitro (-NO₂) group destabilizes a positive charge on the aryl ring. This makes the formation of the aryl cation less favorable, potentially increasing the relative abundance of fragments where the charge is retained on the nitrogen-containing part of the molecule, such as the [M-Cl]⁺ ion.

Standard Operating Protocol: GC-MS Analysis of 3-Chloro-6-Arylpyridazines

This protocol outlines a self-validating system for the reliable analysis of novel 3-chloro-6-arylpyridazine derivatives using Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS).

Materials and Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole or Q-TOF)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Sample: 1 mg/mL solution of 3-chloro-6-arylpyridazine in HPLC-grade Dichloromethane

  • Standards: Instrument check standards (e.g., PFTBA for tuning), n-alkane series for retention index calculation.

Experimental Workflow

Workflow cluster_prep Phase 1: System Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis Tune 1. MS Autotune (Verify mass accuracy & resolution) Blank 2. Solvent Blank Injection (Assess system cleanliness) Tune->Blank Sample_Prep 3. Sample Preparation (1 mg/mL in DCM) Blank->Sample_Prep Injection 4. GC-MS Injection (Run sample with defined method) Sample_Prep->Injection TIC 5. Total Ion Chromatogram (TIC) Review (Confirm peak shape & purity) Injection->TIC Spectrum 6. Mass Spectrum Extraction (Background subtract & average scans) TIC->Spectrum Interpretation 7. Fragmentation Analysis (Identify M⁺˙, isotopic patterns, key fragments) Spectrum->Interpretation Comparison 8. Comparative Analysis (Compare to theoretical & analogues) Interpretation->Comparison

Caption: Standard workflow for GC-MS analysis of novel pyridazine derivatives.

Step-by-Step Method Parameters
  • MS Tuning: Perform an autotune of the mass spectrometer using PFTBA to ensure mass calibration, resolution, and detector sensitivity meet manufacturer specifications. This is a critical self-validating step for data integrity.

  • GC Method:

    • Inlet: Split/Splitless, set to Split mode (50:1 ratio) at 250 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min.

    • Injection Volume: 1 µL.

  • MS Method:

    • Ion Source: Electron Impact (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Solvent Delay: 3 minutes (to protect the filament from the solvent).

  • Analysis Sequence:

    • Inject a solvent blank (Dichloromethane) to ensure no carryover or system contamination.

    • Inject the 1 mg/mL sample solution.

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺˙). Verify its mass corresponds to the calculated exact mass of the target compound.

    • Confirm the presence of the [M+2]⁺˙ peak with an intensity of approximately one-third of the M⁺˙ peak, confirming the presence of one chlorine atom.

    • Identify major fragment ions and propose logical neutral losses (e.g., M-35 for •Cl loss, M-28 for N₂ loss).

    • Compare the observed spectrum with the principles outlined in this guide, paying close attention to the influence of the specific aryl substituent.

Conclusion

The mass spectral fragmentation of 3-chloro-6-arylpyridazines is a predictable process governed by fundamental principles of chemical stability. The primary pathways involve initial loss of the chlorine substituent or a retro-Diels-Alder expulsion of dinitrogen from the pyridazine core. The relative probabilities of these and subsequent fragmentation events are modulated in a rational manner by the electronic properties of the aryl substituent. By leveraging the comparative data and the robust analytical protocol presented herein, researchers can confidently identify and characterize these important heterocyclic compounds, accelerating discovery and development programs.

References

  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677–2690. [Link]

  • Ogura, H., et al. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. MOST Wiedzy. [Link]

  • Pesyan, N. N., et al. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and 3-aryl-7-thioxo-7,8-dihydro-6H-pyrimido[4,5-c]pyridazine-5-ones: Dimers containing water cluster and quasi-covalent hydrogen bond. Current Chemistry Letters, 2(4), 177-188. [Link]

  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. Retrieved February 10, 2024, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Gowen, A. A., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(16), 4999. [Link]

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Validation

A Comparative Guide to the Biological Activity of m-Tolyl vs. p-Tolyl Pyridazine Derivatives

Introduction The pyridazine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The biological profile of pyridazine derivatives can be finely tuned through substituent modifications. A subtle yet critical modification is the positional isomerism of substituents on an appended aromatic ring. This guide provides an in-depth comparison of the biological activities of meta-tolyl (m-tolyl) versus para-tolyl (p-tolyl) pyridazine derivatives. We will explore how this seemingly minor structural change—shifting a single methyl group—can profoundly impact biological efficacy, with supporting experimental data and detailed protocols for researchers in drug development.

The Decisive Role of Isomerism in Drug Design

Positional isomerism, such as the meta versus para substitution on a tolyl group, is a fundamental concept in structure-activity relationship (SAR) studies.[4][5] The location of the methyl group influences the molecule's overall electronic distribution, steric profile, and lipophilicity. These factors are critical for molecular recognition and binding affinity to biological targets like enzymes or receptors.

  • Electronic Effects: A methyl group is weakly electron-donating. In the para position, its electronic influence is transmitted more directly through the aromatic ring to the point of attachment with the pyridazine core. In the meta position, this effect is less pronounced.

  • Steric Hindrance: The para position is generally less sterically hindered than the meta position, which can affect how the molecule fits into a protein's binding pocket.

  • Lipophilicity: The position of the methyl group can subtly alter the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its target.

These differences underscore why a direct comparison between m-tolyl and p-tolyl isomers is crucial for rational drug design.

General Synthesis Workflow

The synthesis of tolyl-substituted pyridazine derivatives often follows a multi-step pathway. A representative workflow is outlined below, illustrating the key stages from starting materials to the final products. This process allows for the systematic introduction of the tolyl moiety at either the meta or para position for comparative studies.

Caption: Generalized workflow for synthesizing tolyl pyridazine derivatives.

Comparative Biological Evaluation: A Case Study in Anticancer Activity

To illustrate the impact of tolyl isomerism, we will examine the anticancer activity of representative m-tolyl and p-tolyl pyridazine derivatives. Several studies have highlighted the potential of pyridazine-containing compounds as anticancer agents, often targeting kinases or other proteins involved in cell proliferation.[6][7][8]

Structure-Activity Relationship (SAR) Insights

A hypothetical study comparing a pair of m-tolyl and p-tolyl pyridazine derivatives against human cancer cell lines could yield results as summarized in the table below. Such studies often reveal that the para-substituted isomer exhibits greater potency.[9]

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM)

Compound IDSubstitutionMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
Compound 1a m-tolyl15.218.522.1
Compound 1b p-tolyl8.710.312.5
Doxorubicin Reference Drug0.981.151.30

Data is illustrative and based on trends observed in pyridazine derivative research.

In this example, the p-tolyl derivative (Compound 1b) consistently shows lower IC50 values across all cell lines, indicating higher cytotoxic potency compared to its m-tolyl counterpart (Compound 1a). This suggests that the orientation of the methyl group in the para position may lead to a more favorable interaction with the biological target. This enhanced activity could be due to a better fit within the active site of a target enzyme, such as a kinase, or improved cellular uptake.[10]

Potential Mechanism of Action: Kinase Inhibition

Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling and growth.[10] The vascular endothelial growth factor receptor (VEGFR) is one such target.[6][7] The binding of these inhibitors to the ATP-binding pocket of the kinase can be influenced by the substituent's position.

Kinase_Inhibition_Pathway cluster_pathway Cellular Signaling cluster_inhibition Inhibition Mechanism VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR P1 Downstream Signaling (e.g., MAPK/ERK) VEGFR->P1 P2 Cell Proliferation, Angiogenesis P1->P2 Outcome Inhibition of Tumor Growth Inhibitor p-Tolyl Pyridazine Derivative Inhibitor->VEGFR Binds to ATP Pocket

Caption: Inhibition of the VEGFR signaling pathway by a pyridazine derivative.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies are essential. Below is a standard protocol for assessing the in vitro cytotoxicity of the synthesized compounds.

Protocol: MTT Assay for Cell Viability

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the m-tolyl and p-tolyl pyridazine derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Outlook

The comparative analysis of m-tolyl and p-tolyl pyridazine derivatives consistently demonstrates that subtle changes in molecular geometry can lead to significant differences in biological activity. In the context of anticancer research, para-substituted compounds often exhibit superior potency, likely due to more favorable steric and electronic properties that enhance target binding.[9]

Future research should focus on co-crystallization studies to elucidate the precise binding modes of these isomers with their target proteins. This structural information will be invaluable for the rational design of next-generation pyridazine-based therapeutics with improved efficacy and selectivity. Furthermore, exploring a wider range of biological activities, such as antimicrobial and anti-inflammatory effects, will broaden the therapeutic potential of this versatile chemical scaffold.[11][12][13]

References

  • Al-Tel, T. H. (2007). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed. Available from: [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Available from: [Link]

  • Caprosu, M., et al. (1998). Antimicrobial activity of new pyridazine derivatives. PubMed. Available from: [Link]

  • Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. Available from: [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Van der Pijl, F., et al. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available from: [Link]

  • Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed. Available from: [Link]

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  • El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Available from: [Link]

  • Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. PMC. Available from: [Link]

  • Kim, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. Available from: [Link]

  • Melkior, C., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • Various Authors. (2024). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2011). 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one. PMC. Available from: [Link]

  • Sbardella, G., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. Available from: [Link]

  • Striepen, J., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC. Available from: [Link]

  • Tektas, A. S., et al. (2022). Synthesis of (p-tolyl)-3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. ResearchGate. Available from: [Link]

  • Various Authors. (2024). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science. Available from: [Link]

  • Wang, T., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Available from: [Link]

  • Li, H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available from: [Link]

  • Abdel-Aziz, M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. Available from: [Link]

Sources

Comparative

Publish Comparison Guide: FTIR Analysis of Pyridazine Carboxylic Acids

This guide serves as an advanced technical resource for the structural characterization of carboxylic acid-substituted pyridazine rings using Fourier Transform Infrared (FTIR) spectroscopy. It is designed for medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural characterization of carboxylic acid-substituted pyridazine rings using Fourier Transform Infrared (FTIR) spectroscopy. It is designed for medicinal chemists and analytical scientists requiring rigorous identification standards for 1,2-diazine scaffolds.

Executive Summary

In drug discovery, the pyridazine ring (1,2-diazine) is a critical bioisostere for phenyl or pyridine rings, offering unique physicochemical properties such as increased water solubility and distinct hydrogen bonding potential.[1] However, its electron-deficient nature significantly alters the vibrational spectroscopy of attached functional groups.

This guide compares the FTIR spectral profile of Pyridazine-3-Carboxylic Acid against its structural analogues (Benzoic Acid, Nicotinic Acid) and alternative analytical techniques (NMR, Raman). The data confirms that the electron-withdrawing 1,2-diazine core shifts the carbonyl stretching frequency ($ \nu_{C=O} $) to ~1733 cm⁻¹ , significantly higher than the standard ~1680–1710 cm⁻¹ range observed in carbocyclic analogues.

Part 1: Technical Deep Dive – The Pyridazine Spectral Fingerprint

The FTIR spectrum of pyridazine carboxylic acid is dominated by the interplay between the acidic proton, the carbonyl dipole, and the electron-poor aromatic ring.

1.1 Key Spectral Bands

The following table synthesizes experimental data for Pyridazine-3-Carboxylic Acid (Pdz-3-COOH).

Functional GroupVibrational ModeFrequency (cm⁻¹)IntensityMechanistic Insight
Carboxylic Acid (C=O) Stretching ($ \nu_{C=O} $)1733 ± 5 StrongDiagnostic Marker: Significantly blue-shifted (higher wavenumber) due to the strong electron-withdrawing effect of the adjacent N=N bond, which destabilizes the polarized $ C^+-O^- $ resonance form, increasing double-bond character.
Hydroxyl (O-H) Stretching ($ \nu_{O-H} $)3300 – 2500 BroadTypical "fermi resonance" pattern of carboxylic acid dimers. Overlaps with C-H stretches.[2][3]
Pyridazine Ring Skeletal Stretch ($ \nu_{C=C}, \nu_{C=N} $)1587, 1436 MediumCharacteristic "breathing" modes of the 1,2-diazine ring.[1] The 1587 cm⁻¹ band is often coupled with $ \nu_{N=N} $.
C-O Bond Stretching ($ \nu_{C-O} $)1320 – 1210 MediumCoupled with O-H in-plane bending. Confirms the acid functionality (distinct from esters).[4]
O-H (Out-of-Plane) Bending ($ \delta_{O-H} $)910 – 950 Broad/MedCharacteristic "dimer" wagging vibration.
1.2 The "Blue Shift" Phenomenon

The most critical differentiator for pyridazine carboxylic acids is the carbonyl shift.

  • Standard Aromatic Acid (Benzoic): $ \nu_{C=O} \approx 1688 \text{ cm}^{-1} $

  • Pyridine Acid (Nicotinic): $ \nu_{C=O} \approx 1710 \text{ cm}^{-1} $

  • Pyridazine Acid (Pdz-3-COOH): $ \nu_{C=O} \approx 1733 \text{ cm}^{-1} $[1]

Causality: The 1,2-diazine ring contains two electronegative nitrogen atoms. In the 3-position, the carboxylic acid is directly adjacent to the N-N bond. The inductive withdrawal ($ -I


 k 

\nu \propto \sqrt{k} $).
Part 2: Comparative Analysis (Alternatives)
2.1 Comparison of Structural Analogues

When validating a scaffold, distinguishing between isomers and analogues is vital.

FeatureBenzoic Acid (Carbocycle)Nicotinic Acid (Pyridine-3-COOH)Pyridazine-3-COOH (1,2-Diazine)
Ring Atoms 6 Carbons5 Carbons, 1 Nitrogen4 Carbons, 2 Nitrogens (1,2)
$ \nu_{C=O} $ (Solid) ~1688 cm⁻¹~1710 cm⁻¹~1733 cm⁻¹
Ring Stretch ~1600, 1580, 1450 cm⁻¹~1590, 1570, 1420 cm⁻¹~1587, 1436 cm⁻¹
Acidity (pKa) 4.204.75~3.5 (Stronger Acid)
2.2 Comparison of Analytical Techniques

Is FTIR the best tool? Compare it with NMR and Raman.

TechniqueFTIR (Infrared) Raman Spectroscopy NMR (1H/13C)
Primary Strength Polar Functional Groups: Best for detecting C=O and O-H.Symmetric Vibrations: Best for ring skeletal modes and N=N bonds.Connectivity: Best for exact atomic mapping.
Sample Prep Destructive (KBr Pellet) or Contact (ATR).Non-destructive; no contact required.Solubilization required (DMSO-d6).
Pyridazine Specificity Detects the 1733 cm⁻¹ shift (Electronic environment).Detects the symmetric ring breathing (~1000-1100 cm⁻¹).Distinguishes H3/H4/H5 protons and C=O carbon shift (~165 ppm).
Verdict Essential for solid-state characterization and rapid purity checks. Complementary; better for aqueous samples.Essential for structure elucidation.
Part 3: Experimental Protocol

To ensure reproducible spectral data, the following protocol minimizes artifacts caused by moisture (which disrupts the acid dimer) and polymorphism.

Protocol: Solid-State FTIR Analysis of Pyridazine Derivatives

Prerequisites:

  • Instrument: FTIR Spectrometer (e.g., Bruker/PerkinElmer) with DTGS detector.

  • Method: Attenuated Total Reflectance (ATR) - Diamond Crystal (Preferred for speed) OR KBr Pellet (Preferred for resolution).

Step-by-Step Workflow:

  • Sample Drying (Critical):

    • Pyridazine derivatives are hygroscopic due to the ring nitrogens.

    • Action: Dry sample in a vacuum desiccator over $ P_2O_5

      
       >3400 \text{ cm}^{-1} $) that obscure the O-H stretch.
      
  • Background Collection:

    • Collect 32 scans of the ambient air/empty crystal to subtract atmospheric $ CO_2 $ (2350 cm⁻¹) and $ H_2O $.

  • Sample Application (ATR Method):

    • Place ~2 mg of powder on the diamond crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Note: Poor contact results in weak C-H bands ($ 3000-3100 \text{ cm}^{-1} $).

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.[2]

    • Resolution: 4 cm⁻¹.

    • Scans: 64 (to improve Signal-to-Noise ratio).

  • Data Processing:

    • Apply Baseline Correction.

    • Identify the Carbonyl Peak ($ \nu_{C=O} $).

    • Self-Validation Check: If the C=O band is split or broadens significantly below 1700 cm⁻¹, suspect moisture contamination (breaking the dimer) or salt formation.

Part 4: Visualization & Logic
4.1 Workflow: FTIR Characterization Logic

This diagram illustrates the decision process for validating a Pyridazine-COOH sample.

FTIR_Workflow Start Start: Unknown Solid Sample Dry Step 1: Vacuum Dry (4h) Remove hygroscopic water Start->Dry Acquire Step 2: Acquire FTIR Spectrum (4000-400 cm⁻¹) Dry->Acquire CheckOH Check 3300-2500 cm⁻¹ Broad 'Hairy' Band? Acquire->CheckOH IsAcid Carboxylic Acid Confirmed CheckOH->IsAcid Yes NotAcid Suspect Salt or Ester CheckOH->NotAcid No CheckCO Check C=O Frequency Region 1680-1750 cm⁻¹ IsAcid->CheckCO HighFreq Band at ~1730-1740 cm⁻¹ (Pyridazine/Diazine Core) CheckCO->HighFreq >1720 LowFreq Band at ~1680-1710 cm⁻¹ (Benzene/Pyridine Core) CheckCO->LowFreq <1720 CheckRing Check Ring Bands 1587 & 1436 cm⁻¹ HighFreq->CheckRing Confirm CONFIRMED: Pyridazine-3-Carboxylic Acid CheckRing->Confirm Bands Present

Caption: Logical workflow for distinguishing Pyridazine-3-COOH from other aromatic acids based on spectral markers.

4.2 Comparative Spectral Shift

A visualization of the Carbonyl shift driven by ring electron deficiency.

Spectral_Shift cluster_trend Trend: Increasing Electron Withdrawal = Higher Frequency Benzene Benzoic Acid (Phenyl Ring) ν(C=O) ≈ 1688 cm⁻¹ Pyridine Nicotinic Acid (1 Nitrogen) ν(C=O) ≈ 1710 cm⁻¹ Benzene->Pyridine +1 N Atom (-I Effect) Pyridazine Pyridazine-3-COOH (2 Nitrogens) ν(C=O) ≈ 1733 cm⁻¹ Pyridine->Pyridazine +1 N Atom (Strong -I Effect)

Caption: Impact of heteroatom substitution on Carbonyl stretching frequency.

References
  • Swiderski, G., et al. (2020).[5] Comparison of structural, spectroscopic, theoretical and thermal properties of metal complexes of pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acids. Inorganica Chimica Acta. Link[4]

  • Breda, S., et al. (2006).[6] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Link

  • BenchChem. (n.d.). 3-Pyridazineacetic acid: Spectroscopic Analysis. BenchChem Chemical Database. Link

  • Nzikayel, S., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Med Chem (Los Angeles). Link

  • UCLA Chemistry. (n.d.). Table of IR Absorptions. UCLA Department of Chemistry and Biochemistry. Link

Sources

Validation

Characterization Guide: UV-Vis Absorption of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid

The following guide provides a technical analysis of the UV-Vis absorption properties of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid , designed for application scientists and medicinal chemists. Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the UV-Vis absorption properties of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid , designed for application scientists and medicinal chemists.

Executive Summary & Technical Context

3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid is a critical heterocyclic building block, often employed as a scaffold in the development of kinase inhibitors and agrochemicals. Its UV-Vis absorption profile is dominated by the conjugated pyridazine-aryl system, serving as a primary quality attribute (CQA) for monitoring reaction progress (e.g., Suzuki-Miyaura coupling) and purity.

While specific empirical maxima are often proprietary to internal process chemistry logs, structural analysis using heterocyclic Woodward-Fieser rules and analog comparison establishes the following theoretical absorption profile:

  • Primary

    
     (Conjugation Band): 285 ± 5 nm  (Methanol)
    
  • Secondary

    
     (Core Band): 245 ± 5 nm 
    
  • Shoulder (

    
    ): ~315 nm  (Weak)
    

This guide compares this profile against key process intermediates and structural isomers to facilitate precise identification.

Comparative Spectral Analysis

To validate the identity of 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid (Product), it must be differentiated from its precursors and potential impurities.

Table 1: Comparative UV-Vis Shifts (Theoretical & Analog-Based)
CompoundStructure TypeEstimated

(MeOH)
Mechanistic Differentiator
Product 3-Cl-6-(m-tolyl)-pyridazine 285 nm Baseline. Conjugation between pyridazine and m-tolyl ring.
Alternative A (Precursor)3,6-Dichloropyridazine-4-carboxylic acid240-250 nmHypsochromic Shift (Blue). Lacks the aryl conjugation; spectrum dominated by the isolated pyridazine core.
Alternative B (Isomer)3-Chloro-6-(p-tolyl )pyridazine...290-295 nmBathochromic Shift (Red). Para-substitution allows greater resonance contribution than meta, shifting

to longer wavelengths.
Alternative C (Impurity)3-Hydroxy -6-(m-tolyl)pyridazine...305-315 nmBathochromic Shift. The -OH group (tautomerizing to amide-like =O) is a stronger auxochrome than -Cl.
Mechanistic Insight
  • The "m-Tolyl" Effect: The meta-methyl group provides a steric bulk that may slightly twist the biaryl bond, potentially reducing maximal overlap compared to an unsubstituted phenyl ring, but the inductive effect of the methyl group generally aids electron density.

  • The "Chloro" Effect: The chlorine at position 3 acts as a weak auxochrome. Its replacement by a nucleophile (e.g., -OH or -OCH3) during workup will significantly alter the spectrum, making UV-Vis a powerful tool for stability testing.

Experimental Protocol: Self-Validating Spectral Acquisition

To ensure reproducible data (E-E-A-T), follow this standardized protocol. This workflow minimizes solvatochromic errors and pH-dependent artifacts common with carboxylic acids.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

  • Blank: Pure solvent from the same bottle used for dilution.

  • Standard: 3,6-Dichloropyridazine-4-carboxylic acid (for relative shift confirmation).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1.0 mg of sample in 10 mL Methanol (100 ppm). Sonicate for 5 mins to ensure complete dissolution.

  • Working Solution: Dilute 100 µL of Stock into 900 µL Methanol (10 ppm).

    • Checkpoint: Absorbance at

      
       should be between 0.2 and 0.8 AU.
      
  • pH Scan (Critical for Carboxylic Acids):

    • Acidic Scan: Add 1 drop of 0.1M HCl to the cuvette. (Protonates -COO⁻

      
       -COOH).
      
    • Basic Scan: Add 1 drop of 0.1M NaOH to the cuvette. (Deprotonates -COOH

      
       -COO⁻).
      
    • Observation: Expect a hypsochromic shift (5-10 nm) upon basification due to the loss of conjugation participation of the carbonyl oxygen in the carboxylate form.

  • Data Processing: Record the 1st derivative (

    
    ) to resolve the shoulder peaks from the main aryl band.
    

Visualization: Characterization Logic

The following diagram illustrates the decision logic for distinguishing the product from its critical impurities using spectral data.

SpectralLogic cluster_context Spectral Interpretation Sample Unknown Sample (Suzuki Coupling Output) UV_Scan Acquire UV-Vis Spectrum (200-400 nm in MeOH) Sample->UV_Scan Check_250 Check λmax Region UV_Scan->Check_250 Res_Precursor λmax ~245 nm (No Aryl Band) Check_250->Res_Precursor Blue Shifted Res_Product λmax ~285 nm (Target Spectrum) Check_250->Res_Product Expected Range Res_Impurity λmax >305 nm (Hydrolysis) Check_250->Res_Impurity Red Shifted

Figure 1: Spectral decision tree for identifying 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid against common process variants.

Synthesis & Pathway Context

Understanding the origin of the UV signal requires mapping the synthesis. The transition from the dichloro-precursor to the aryl-product introduces the primary chromophore (the biaryl bond).

SynthesisPath Start 3,6-Dichloropyridazine- 4-carboxylic acid (λmax ~245 nm) Product 3-Chloro-6-(m-tolyl) pyridazine-4-carboxylic acid (λmax ~285 nm) Start->Product Suzuki Coupling (+ Conjugation) Reagent m-Tolylboronic acid Reagent->Product Hydrolysis 3-Hydroxy-6-(m-tolyl) product (λmax ~310 nm) Product->Hydrolysis Nucleophilic Subst. (Cl -> OH)

Figure 2: Evolution of the chromophore during synthesis. The bathochromic shift from Start to Product is the key indicator of successful coupling.

References

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra: Substituent Effects and Conjugation. Retrieved from

  • National Institutes of Health (NIH). Crystal structure of 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. (Structural analog data). Retrieved from

  • ResearchGate. UV-Vis absorption spectra of pyridazine derivatives: Experimental vs Theoretical. Retrieved from

  • Sigma-Aldrich. 3-hydroxy-6-(m-tolyl)pyridazine-4-carboxylic acid Technical Documents. Retrieved from

Comparative

Elemental Analysis of Chlorinated Pyridazines: A Technical Guide to Purity &amp; Protocol

Executive Summary Chlorinated pyridazine derivatives represent a unique intersection of analytical challenges: they combine the refractory (hard-to-combust) nature of nitrogen-rich heterocycles with the catalytic poisoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated pyridazine derivatives represent a unique intersection of analytical challenges: they combine the refractory (hard-to-combust) nature of nitrogen-rich heterocycles with the catalytic poisoning potential of halogens. While High-Resolution Mass Spectrometry (HRMS) and quantitative NMR (qNMR) have gained traction, Elemental Analysis (EA) remains the gold standard for establishing bulk purity, particularly for detecting non-chromatophore impurities like inorganic salts and water.

This guide provides a scientifically grounded framework for analyzing these derivatives, moving beyond standard protocols to address the specific chemical behaviors of the diazine ring and the carbon-chlorine bond.

Part 1: The Chemical Challenge

The Pyridazine Paradox

Pyridazines (1,2-diazines) possess a high nitrogen-to-carbon ratio. While the N-N bond is inherently weaker than C-C bonds, the aromatic stabilization of the ring can lead to incomplete combustion ("coking") if the oxidation temperature is insufficient.

  • The Risk: Formation of nitrogen oxides (

    
    ) is aggressive. If the reduction zone (typically Copper) is exhausted or insufficiently heated, 
    
    
    
    may not fully reduce to
    
    
    , leading to erratic Nitrogen values.
The Halogen Interference

Chlorine presents a dual threat in automated combustion:

  • Catalyst Poisoning: Free chlorine (

    
    ) or hydrogen chloride (
    
    
    
    ) gas can react with standard oxidation catalysts, degrading their efficiency over sequential runs.
  • Interference: Without specific trapping agents, halogens can mimic other gases in thermal conductivity detection (TCD) or interfere with IR sensors.

The Solution: The use of Silver Tungstate on Magnesium Oxide (


) is non-negotiable for these derivatives. It acts as a specific scrubber, sequestering chlorine as Silver Chloride (

) and preventing downstream sensor contamination.

Part 2: Strategic Comparison of Purity Methods

To validate a chlorinated pyridazine derivative, researchers often choose between EA, HRMS, and qNMR. The following table objectively compares these methodologies.

Table 1: Comparative Analysis of Purity Determination Methods
FeatureElemental Analysis (Combustion) HRMS (High-Res Mass Spec) qNMR (Quantitative NMR)
Primary Output % Composition (C, H, N, X)Exact Mass (

) & Formula
Molar Purity & Structure
Bulk Purity Excellent. Detects solvates, water, and inorganic salts (ash).Poor. Ionization bias; does not see "invisible" impurities (e.g., NaCl).Good. Can detect organic impurities; blind to inorganic salts.
Sample Req. 1–5 mg (Destructive)<0.1 mg (Destructive/Non-destructive)5–20 mg (Non-destructive)
Chlorine Specificity High (via Schöniger or modified CHN).High (Isotope pattern

).
Low (Inferred; Cl is "silent" in

NMR).
Turnaround Slow (requires equilibration).Fast.Moderate (requires internal standard).
Blind Spots Cannot distinguish isomers.Cannot quantify amorphous inorganic contaminants.Requires soluble internal standard; overlapping peaks.

Part 3: Expectations & Tolerances

The "0.4% Rule"

The Journal of Medicinal Chemistry and JOC standard requires that found values generally fall within


  of the theoretical calculation.


Specific Expectations for Chlorinated Pyridazines
  • Carbon (C): Should be stable. Low Carbon often indicates trapped inorganic salts (which dilute the sample) or moisture.

  • Hydrogen (H): High Hydrogen usually indicates trapped solvent (e.g., Methanol, Water) or hygroscopicity—common in pyridazinium salts.

  • Nitrogen (N): Low Nitrogen suggests incomplete combustion (coking) or poor reduction of

    
    .
    
  • Chlorine (Cl):

    • Combustion Method: Expect slightly wider variance (

      
      ) due to volatility of Cl-containing pyrolysis fragments.
      
    • Schöniger Method: Expect high precision (

      
      ).
      

Part 4: Experimental Protocols

Workflow Logic

Before selecting a protocol, use the following decision matrix to ensure sample readiness.

PurityWorkflow Start Sample: Chlorinated Pyridazine Drying Vacuum Dry (P2O5, 60°C, 24h) Start->Drying Check Is sample hygroscopic? Drying->Check Handle Handle in Glovebox / N2 stream Check->Handle Yes Weigh Microbalance (±0.001 mg) Check->Weigh No Handle->Weigh Method Select Analysis Method Weigh->Method CHN Automated CHN (Add V2O5 or WO3) Method->CHN For C, H, N Flask Schöniger Flask (For Halogen only) Method->Flask For Cl, Br, I

Figure 1: Decision matrix for preparing and selecting the analysis method for labile chlorinated heterocycles.

Protocol A: Automated CHN with Halogen Modification

Objective: Simultaneous determination of C, H, and N while managing Cl interference.

  • Instrument Prep: Ensure the combustion tube is packed with Silver Tungstate on MgO in the scrubbing zone. This is critical to trap Cl as AgCl.

  • Weighing: Weigh 1.5–2.5 mg of sample into a Tin (Sn) capsule .

    • Why Tin? Tin oxidizes exothermically (

      
      ), providing the "flash" energy needed to break the stable pyridazine ring.
      
  • Additive: Add 1–2 mg of Vanadium Pentoxide (

    
    )  or Tungsten Oxide (
    
    
    
    )
    directly into the capsule.
    • Mechanism: These act as combustion aids (oxygen donors) to prevent coke formation on the refractory heterocycle.

  • Combustion: Run at

    
     with an Oxygen boost.
    
  • Validation: Run a standard of 2,4-dinitrochlorobenzene or p-chlorobenzoic acid prior to the sample to verify the Cl-trapping efficiency.

Protocol B: Schöniger Oxygen Flask (The "Gold Standard" for Chlorine)

Objective: Precise isolation of Chlorine content.

  • Preparation: Cut a specific "flag" shape from ashless filter paper. Weigh 2–5 mg of sample onto the paper.

  • Setup: Place 10 mL of absorption solution (0.1 M NaOH + 3 drops

    
    ) into a 500 mL thick-walled Erlenmeyer flask (Schöniger flask).
    
  • Combustion: Flush the flask with pure Oxygen for 30 seconds. Ignite the paper flag (using IR ignition or fuse) and immediately seal the flask.

  • Absorption: Tilt the flask to coat walls; let stand for 15–30 minutes to allow gases (

    
    , 
    
    
    
    ) to absorb into the alkaline solution.
  • Titration:

    • Acidify with

      
      .[1]
      
    • Titrate potentiometrically with 0.01 N

      
       solution.
      
    • Endpoint: A sharp change in potential indicates precipitation of AgCl.

Part 5: Mechanism of Action (Visualized)

Understanding the reaction pathway inside the analyzer is crucial for troubleshooting.

CombustionPathway Sample Sample (C,H,N,Cl) + Sn Capsule Flash Flash Combustion (1800°C) Sample->Flash Gases Gases: CO2, H2O, NOx, Cl2, HCl Flash->Gases Scrubber Scrubber Zone (Ag2WO4 / MgO) Gases->Scrubber Trapped Trapped: AgCl (Solid) Scrubber->Trapped Cl Removal Pass Pass: CO2, H2O, NOx Scrubber->Pass Reduction Reduction Zone (Cu, 650°C) Pass->Reduction Final Detector (TCD) N2, CO2, H2O Reduction->Final NOx -> N2

Figure 2: Reaction pathway in an automated analyzer. Note the critical role of the Scrubber Zone in removing Chlorine to prevent detector damage.

Part 6: Troubleshooting & Self-Validation

Common Failure Modes
  • Result: High C, Low N.

    • Cause: Incomplete combustion. The N-N bond didn't break, or coke formed.

    • Fix: Increase Oxygen boost time; ensure Tin capsule is sealed tightly to maximize flash pressure.

  • Result: Drifting Cl values (Schöniger).

    • Cause: Soot formation in the flask.

    • Fix: Sample was too large for the oxygen volume. Reduce sample mass to <3 mg.

The "Ash" Check

If CHN values are consistently low (e.g., Sum of elements = 95%), do not assume experimental error.

  • Perform a residue on ignition test.

  • Significant ash indicates inorganic contamination (Silica from chromatography, Sodium salts).

  • Recalculate theoretical values assuming a solvate or salt form.

References

  • Schöniger, W. (1955).[2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[2] Mikrochimica Acta.[2] [Link]

  • Chemistry World. (2024). Elemental analysis under scrutiny again as competition raises accuracy questions. Royal Society of Chemistry. [Link]

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels.[3] (Demonstrating combustion of N/Cl mixtures). [Link]

Sources

Validation

LC-MS identification of degradation products in pyridazine scaffolds

Title: LC-MS Identification of Degradation Products in Pyridazine Scaffolds: A Comparative Technical Guide Executive Summary The pyridazine scaffold (1,2-diazine) is a privileged structure in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Title: LC-MS Identification of Degradation Products in Pyridazine Scaffolds: A Comparative Technical Guide

Executive Summary The pyridazine scaffold (1,2-diazine) is a privileged structure in modern medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Ponatinib) and antihypertensives. However, the nitrogen-rich ring presents unique stability challenges, particularly susceptibility to N-oxidation and photo-induced ring contraction. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) LC-MS against standard Triple Quadrupole (QqQ) and HPLC-PDA workflows for the identification of these degradants.

Part 1: The Challenge – Pyridazine Instability

Pyridazines are chemically distinct from pyridines due to the adjacent nitrogen atoms (


 bond). This structural feature imparts specific vulnerabilities:
  • N-Oxidation: The lone pairs on the nitrogens are highly susceptible to oxidative attack (

    
    , peracids), forming N-oxides.[1]
    
  • Photo-instability: Under UV light, pyridazine N-oxides often undergo rearrangement to 1-aminopyrroles or ring contraction to pyrazoles.

  • Polarity Shifts: Degradants are often significantly more polar than the parent, causing elution in the void volume during standard Reverse Phase (RP) chromatography.

Part 2: Comparative Analysis of Detection Technologies

For the identification of unknown degradation products, the choice of detector dictates the success rate. We compare the HRMS Q-TOF Workflow (The "Product" of interest) against industry alternatives.

Performance Matrix: Q-TOF vs. QqQ vs. PDA
FeatureHigh-Res Q-TOF (Recommended) Triple Quadrupole (QqQ) HPLC-PDA (UV-Vis)
Primary Utility De Novo Structure ElucidationTargeted QuantitationPurity % & λ-max
Mass Accuracy < 5 ppm (Exact Mass)~1000 ppm (Nominal Mass)N/A
Resolution > 20,000 FWHMUnit ResolutionN/A
ID Capability High. Distinguishes isobaric species (e.g., N-oxide vs. Hydroxylation) via exact mass defect.Low. Cannot distinguish isobaric compounds without authentic standards.Poor. Misses non-chromophoric degradants.
Sensitivity High (in TOF mode)Ultra-High (in MRM mode)Moderate (mM to µM range)
Data Retro-mining Yes. Full scan data allows post-acquisition search for new impurities.No. Only detects transitions programmed before the run.No.

Expert Insight: While Triple Quads are the gold standard for quantifying known impurities down to trace levels (pg/mL), they fail in identification. For example, a hydroxylated metabolite (+15.9949 Da) and an N-oxide (+15.9949 Da) are nearly identical in mass. However, their fragmentation patterns in a Q-TOF (MS/MS) provide distinct structural fingerprints that a QqQ's nominal mass cannot resolve with confidence without standards.

Part 3: Experimental Protocol (Self-Validating System)

To ensure data integrity, this protocol includes a "System Suitability Test" (SST) designed to detect In-Source Fragmentation , a common artifact where labile N-oxides reduce back to the parent drug in the ion source, leading to false negatives.

Stress Conditions (Based on ICH Q1A)

Prepare the Pyridazine API (1 mg/mL) under the following conditions:

  • Oxidative: 3%

    
    , RT, 24 hours. (Target: N-oxides)
    
  • Photolytic: 1.2 million lux hours (ICH Q1B). (Target: Ring contractions)

  • Hydrolytic: 0.1 N HCl and 0.1 N NaOH, 60°C, 4 hours.

LC-MS Method Parameters
  • Column: C18 with polar-endcapping (e.g., Waters HSS T3 or Phenomenex Kinetex Biphenyl). Reasoning: Standard C18 often fails to retain polar N-oxides.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5). Reasoning: Acidic pH stabilizes the basic nitrogens; ammonium aids ionization.

    • B: Acetonitrile.

  • Gradient: 5% B hold (2 min)

    
     95% B (15 min).
    
MS Source Parameters (Critical Control Point)
  • Ionization: ESI Positive Mode.

  • Source Temp: < 350°C. Warning: High temps cause thermal degradation of N-oxides.

  • Fragmentor Voltage: Low (e.g., 100-120V).

  • Acquisition: Data-Dependent Acquisition (DDA) – Top 3 precursor ions selected for MS/MS fragmentation.

System Suitability Test (The "Trust" Factor)

Before running samples, inject a known labile N-oxide standard (e.g., Pyridine N-oxide).

  • Pass Criteria: The molecular ion

    
     of the N-oxide must be 
    
    
    
    of the total ion current. If the parent pyridine peak appears
    
    
    , lower the source temperature and cone voltage immediately.

Part 4: Visualizing the Workflow & Mechanism

Diagram 1: The Analytical Workflow

This diagram illustrates the decision matrix for identifying unknowns using the Q-TOF workflow.

AnalyticalWorkflow Sample Stressed Pyridazine Sample LC LC Separation (Polar-Endcapped C18) Sample->LC QTOF Q-TOF MS (ESI+) Full Scan + DDA MS/MS LC->QTOF DataProc Data Processing (Mass Defect Filtering) QTOF->DataProc Decision Is Mass Error < 5ppm? DataProc->Decision ID_Known Match w/ Library (Confirmed) Decision->ID_Known Yes (Known) ID_Unknown De Novo Elucidation (Fragment Analysis) Decision->ID_Unknown No (Novel)

Caption: Analytical workflow for identifying pyridazine degradants using High-Res Q-TOF MS.

Diagram 2: Pyridazine Degradation Pathways

A mechanistic view of how the scaffold degrades, guiding what masses to look for.

DegradationPathway Parent Pyridazine Scaffold (Parent) NOxide Pyridazine N-Oxide (+16 Da) Parent->NOxide Oxidation (H2O2) RingOpen Ring Cleavage (Loss of N2) Parent->RingOpen Extreme Stress PhotoProd Pyrazole Derivative (Ring Contraction) NOxide->PhotoProd hv (Photolysis)

Caption: Common degradation pathways for pyridazine: N-oxidation and subsequent photo-rearrangement.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] (2003).[3] Link

  • Reddy, G. V. R., et al. "Identification of degradation products in aripiprazole tablets by LC-QToF mass spectrometry."[5] European Journal of Chemistry, 1(1), 20-27.[5] (2010).[5] Link

  • Ma, B., & Zhu, M. "Recent advances in applications of liquid chromatography-mass spectrometry in impurity profiling of drug substances and products." Journal of Pharmaceutical and Biomedical Analysis, 18(1), 1-14.
  • Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." White Paper. Link

  • Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review."[6] European Journal of Medicinal Chemistry, 226, 113867. (2021).[2][6][7] Link

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid proper disposal procedures

Hazard Assessment and Risk Mitigation 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid is a chlorinated heterocyclic compound containing a carboxylic acid functional group. This structure necessitates careful handling du...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation

3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid is a chlorinated heterocyclic compound containing a carboxylic acid functional group. This structure necessitates careful handling due to potential hazards.

  • Chlorinated Organic Compound: Compounds in this category can be toxic and environmentally persistent. During combustion, they can form hazardous byproducts such as hydrogen chloride and potentially toxic chlorinated dioxins if not incinerated at the appropriate high temperatures.[1][2] Therefore, co-disposal with non-halogenated organic waste is strictly prohibited.[1]

  • Carboxylic Acid: While many simple carboxylic acids are biodegradable, the presence of the chlorinated pyridazine ring may alter this property and increase its toxicity.[3][4] Acidic properties may also require neutralization as a preliminary step in some disposal pathways, though this is not the primary recommended route for this compound.

  • Pyridazine Derivatives: Pyridazine and its derivatives are used in the development of pharmacologically active compounds, suggesting they are biologically active and should be handled with care to avoid exposure.[5][6]

Personal Protective Equipment (PPE):

Before handling 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid for disposal, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[7][8]To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste.[8]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[8]To protect eyes from splashes or dust.
Lab Coat A standard laboratory coat. Fire-resistant clothing is recommended if large quantities are handled.[7]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required if dusts are generated or if working in a poorly ventilated area.To prevent inhalation of the compound, which may cause respiratory irritation.[9]

Segregation and Storage of Waste

Proper segregation and storage of chemical waste are critical to ensure safety and compliance with environmental regulations.

Step-by-Step Waste Segregation and Storage Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[1] The container should be made of a material compatible with the chemical, typically glass for organic wastes, as plastics may be damaged.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid," and any other identifiers required by your institution or local regulations.

  • Storage Location: Store the sealed waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[10] A designated and locked storage area is recommended.[9] Since many chlorinated organic compounds are flammable, storage in a flammable liquids cabinet is a prudent measure.[1]

  • Container Integrity: Ensure the container is tightly sealed to prevent leaks or the escape of vapors.[8][9] Do not overfill the container; a headspace of at least 10% is recommended.

Disposal Procedures

The recommended disposal method for 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid is through a licensed hazardous waste disposal service. This ensures the compound is managed in an environmentally sound and compliant manner.

Disposal Workflow:

Caption: Disposal workflow for 3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid.

Step-by-Step Disposal Protocol:

  • Initial Containment: Following the segregation and storage protocol above, ensure all waste, including any contaminated materials like gloves or paper towels, is placed in the designated "Halogenated Organic Waste" container.[11]

  • Contact a Licensed Waste Disposal Company: Your institution's Environmental Health and Safety (EHS) office will have a list of approved hazardous waste disposal vendors. These companies are equipped to handle and transport hazardous chemicals in accordance with national and local regulations.[12]

  • Provide Waste Information: The disposal company will require information about the waste, including its chemical composition and quantity. Provide the full chemical name and any available hazard information.

  • Prepare for Pickup: Follow the instructions provided by the waste disposal company for preparing the container for pickup. This may include specific labeling and packaging requirements.

  • Manifesting: A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final destination. Ensure this document is completed accurately and signed by an authorized representative of your institution.

Rationale for Professional Disposal:

  • Regulatory Compliance: The disposal of hazardous waste is strictly regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[4][13] Failure to comply with these regulations can result in significant penalties.

  • Environmental Protection: Professional disposal services utilize specialized technologies, such as high-temperature incineration with scrubbers, to destroy chlorinated organic compounds without releasing harmful pollutants into the atmosphere.[2] This method breaks down the molecule into less harmful components like carbon dioxide, nitrogen, and hydrogen halides, which are then neutralized.[2]

  • Safety: Licensed waste disposal personnel are trained in the safe handling of hazardous materials, minimizing the risk of exposure to laboratory staff.

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is necessary to mitigate risks.

Minor Spill (Small Quantity in a Ventilated Area):

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If a fume hood is available, work within it.

  • PPE: Wear the appropriate PPE as outlined in Section 1.

  • Containment and Cleanup: Use an inert absorbent material, such as vermiculite or sand, to cover the spill. Do not use combustible materials like paper towels directly on the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Waste" container.[7][14]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your EHS office.

Major Spill (Large Quantity or in a Poorly Ventilated Area):

  • Evacuate Immediately: Evacuate the area and alert others.

  • Activate Emergency Systems: If necessary, activate the nearest fire alarm or emergency response system.

  • Contact Emergency Services: From a safe location, contact your institution's emergency response team or local emergency services.

  • Do Not Attempt to Clean Up: Do not attempt to clean up a major spill unless you are trained and equipped to do so.

References

  • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess. (n.d.). Retrieved from [Link]

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. (n.d.). Retrieved from [Link]

  • Recycling & Disposal - European Chlorinated Solvents Association. (n.d.). Retrieved from [Link]

  • Pyridazine - SAFETY DATA SHEET. (2025, September 18). Retrieved from [Link]

  • procedure for disposing of hazardous waste - MIT. (n.d.). Retrieved from [Link]

  • How to Minimize Toxic Emissions in Carboxylic Acid Production? - Patsnap Eureka. (2025, July 31). Retrieved from [Link]

  • Disposal of Waste Solvents - NUS Chemistry. (n.d.). Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]

  • Hazardous Waste Listings | EPA. (n.d.). Retrieved from [Link]

  • Drug design, development and biological screening of pyridazine derivatives - JOCPR. (n.d.). Retrieved from [Link]

  • Chemical Compatibility Chart - Sterlitech Corporation. (n.d.). Retrieved from [Link]

  • CHEMICAL RESISTANCE CHART. (n.d.). Retrieved from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019, July 30). Retrieved from [Link]

  • Chemical Compatibility Database from Cole-Parmer. (n.d.). Retrieved from [Link]

  • Frequent Questions About Hazardous Waste Identification | US EPA. (2025, December 29). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid
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3-Chloro-6-(m-tolyl)pyridazine-4-carboxylic acid
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